Thermodynamic Stability of Unsaturated Non-Proteinogenic Amino Acid Salts: A Comprehensive Technical Guide
Executive Summary Unsaturated non-proteinogenic amino acids (UNPAAs)—such as dehydroalanine (Dha), vinylglycine (Vig), and allylglycine—are critical building blocks in modern drug development. They serve as covalent warh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Unsaturated non-proteinogenic amino acids (UNPAAs)—such as dehydroalanine (Dha), vinylglycine (Vig), and allylglycine—are critical building blocks in modern drug development. They serve as covalent warheads, conformational restrictors in peptide stapling, and precursors for complex natural products. However, the very unsaturation that makes them synthetically and pharmacologically valuable also renders them thermodynamically unstable. This whitepaper provides an in-depth mechanistic analysis of UNPAA degradation and establishes field-proven methodologies for utilizing salt-form screening to achieve thermodynamic stability in the solid state.
Thermodynamic Vulnerabilities of the Unsaturated Moiety
The inherent instability of UNPAAs stems from the high reactivity of their double bonds. In solution or as free zwitterions in the solid state, these molecules are highly susceptible to multiple degradation pathways:
Intermolecular Self-Condensation : In a zwitterionic state, the unprotonated amine (
) is a potent nucleophile, while the -unsaturated system (e.g., in dehydroalanine) is a strong Michael acceptor. This facilitates rapid, spontaneous oligomerization.
Hydrolytic Deamination : Under thermal stress or in the presence of moisture, dehydroamino acids readily undergo hydrolysis. For instance, dehydroalanine degrades into pyruvate and ammonia[1].
Isomerization and Reduction : Vinylglycine is notoriously unstable to heat; when exposed to elevated temperatures in aqueous environments, it decomposes or isomerizes into 2-aminobutyric acid[2]. Furthermore, at high temperatures, free amino acid salts can undergo intermolecular nucleophilic attack to form amides[3].
Causality of Degradation
From a thermodynamic perspective, the degradation of UNPAAs is driven by the enthalpic reward of saturating the double bond or forming highly stable small molecules (like ammonia and pyruvate). Kinetically, the activation energy (
) for these reactions is significantly lowered when the molecule possesses high conformational mobility, such as in an amorphous solid state or in solution.
Counterion Selection & Solid-State Thermodynamics
To arrest these degradation pathways, the UNPAA must be locked into a thermodynamically stable crystalline salt lattice.
The Mechanistic Role of the Counterion:
By reacting the UNPAA with a strong acid (e.g., Hydrochloric acid, Methanesulfonic acid), the amine is fully protonated (
). This protonation eliminates the nucleophilicity of the nitrogen, effectively shutting down the Michael addition/oligomerization pathway. Furthermore, the introduction of a counterion creates a rigid ionic crystal lattice. The high lattice energy () of the salt provides a massive enthalpic barrier that restricts the molecular mobility required for degradation[4].
However, counterion selection is a delicate balance. While mesylate salts often form highly crystalline lattices, they can be highly hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature (
) and locally dissolving the lattice, which re-enables degradation. Therefore, hydrochloride or sulfate salts are frequently preferred for UNPAAs due to their optimal balance of lattice energy and low hygroscopicity.
Table 1: Comparative Thermodynamic Parameters of UNPAA Forms
Note: Values are representative baselines derived from thermal profiling of non-canonical amino acid libraries.
Mechanistic Pathway of Degradation
The following diagram illustrates the divergent thermodynamic fates of dehydroalanine when exposed to thermal stress, contrasting the rapid degradation of the free zwitterion against the robust stability of the crystalline salt.
Thermodynamic pathways of dehydroalanine: zwitterion degradation vs. crystalline salt stabilization.
Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity and self-validation, the thermodynamic stability of UNPAA salts must be empirically quantified. The following protocols are designed to isolate specific thermodynamic variables.
Protocol 1: Solid-State Thermal Profiling via DSC/TGA
This protocol determines the absolute thermal stability and lattice energy of the salt form.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the UNPAA salt into a standard aluminum hermetic pan. Causality: A small mass prevents severe thermal gradients across the sample, ensuring sharp, accurate endotherms.
Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative cross-linking of the terminal olefin. This ensures that any observed degradation is purely thermal, not oxidative.
TGA Baseline Validation: Run a simultaneous Thermogravimetric Analysis (TGA). If weight loss > 0.5% occurs before the melting endotherm, the crystal contains residual solvent or is undergoing premature decarboxylation.
Heating Ramp: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely occurring polymorphic transitions) and sensitivity (maximizing the heat flow signal).
Data Analysis: Calculate the enthalpy of fusion (
) by integrating the area under the melting endotherm. A higher directly correlates to a higher lattice energy and superior thermodynamic stability.
Protocol 2: Phase Stability and Hygroscopicity via DVS
Because moisture acts as a plasticizer that lowers the activation energy for degradation[5], quantifying moisture sorption is critical.
Step-by-Step Methodology:
Initial Drying: Load 10 mg of the UNPAA salt into the Dynamic Vapor Sorption (DVS) microbalance. Hold at 0% Relative Humidity (RH) and 25 °C until the mass stabilizes (
). Causality: This establishes a true dry mass baseline, validating that subsequent mass changes are purely moisture-driven.
Sorption Cycle: Increase the RH from 0% to 90% in 10% increments. Hold at each step until equilibrium (
) is reached.
Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments.
Hysteresis Analysis: Overlay the sorption and desorption isotherms. Causality: If the desorption curve does not return to the original baseline, or if a massive hysteresis loop is present, it indicates that the moisture induced an irreversible phase change (e.g., deliquescence) or triggered hydrolytic degradation of the unsaturated moiety.
Conclusion
The integration of unsaturated non-proteinogenic amino acids into modern therapeutics requires overcoming their inherent thermodynamic liabilities. By systematically screening counterions to form robust, non-hygroscopic crystalline lattices, researchers can effectively silence the nucleophilicity of the amine and raise the activation energy required for double-bond degradation. Employing rigorous, self-validating protocols like DSC and DVS ensures that the chosen salt form will maintain its integrity from the bench to the clinic.
References
1.[3] Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Eastern Kentucky University -
2.[4] Solvation thermodynamics of four amino acids in electrolytic solutions of sodium and potassium iodide salts at 298.15 K - ResearchGate -
3.[1] Kinetics of thermal decomposition of sulfur-containing amino acids - ResearchGate -
4.[5] Enzyme thermostabilization: The state of the art - University of Nottingham -
5.[2] Solution and Solid Phase Synthesis of Unusual a-Amino Acids - Bibliothèque et Archives Canada -
(E)-2-Aminohex-4-enoic Acid: A Technical Guide to its Role as a Methionine Analogue
For Researchers, Scientists, and Drug Development Professionals Abstract (E)-2-aminohex-4-enoic acid is a non-proteinogenic amino acid that has garnered interest for its structural similarity to the essential amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-aminohex-4-enoic acid is a non-proteinogenic amino acid that has garnered interest for its structural similarity to the essential amino acid methionine. This technical guide provides a comprehensive overview of its role as a methionine analogue, delving into its known biochemical interactions, potential mechanisms of action, and methodologies for its study. While direct experimental data on (E)-2-aminohex-4-enoic acid is emerging, this document synthesizes current knowledge and provides a framework for future research by drawing parallels with more extensively studied methionine analogues. We will explore its impact on the central pathways of methionine metabolism, namely protein biosynthesis and the generation of S-adenosylmethionine (SAM), and discuss its potential applications in antimicrobial and anticancer research.
Introduction: The Central Role of Methionine in Cellular Metabolism
Methionine is an essential sulfur-containing amino acid with two primary, indispensable roles in cellular function. Firstly, it is a proteinogenic amino acid, serving as a fundamental building block for protein synthesis. The initiation of protein translation in eukaryotes and prokaryotes begins with a methionine residue. Secondly, methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] These methylation events are critical for regulating gene expression, signal transduction, and maintaining cellular homeostasis.
Given these vital roles, the metabolic pathways involving methionine are tightly regulated. Two key enzymes orchestrate its primary functions:
Methionyl-tRNA Synthetase (MetRS): This enzyme is responsible for charging transfer RNA (tRNA) with methionine, a critical step for its incorporation into nascent polypeptide chains during protein synthesis.[2]
Methionine Adenosyltransferase (MAT): This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl donor in the cell.[3]
The critical nature of these pathways makes them attractive targets for therapeutic intervention. Molecules that can mimic methionine and interfere with these processes, known as methionine analogues, are valuable tools for both basic research and drug development.
(E)-2-Aminohex-4-enoic Acid: A Structural Analogue of Methionine
(E)-2-aminohex-4-enoic acid is an unsaturated amino acid with the chemical formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[4] Its structure features a six-carbon chain with a double bond between carbons 4 and 5 in the trans or (E) configuration.
This compound is a naturally occurring, non-proteinogenic amino acid found in certain microbial secondary metabolites, such as the ilamycin/rufomycin and cyclomarin families of cyclic peptides produced by Streptomyces species.[5] The presence of such unusual amino acids in natural products often contributes to their potent biological activities.[5]
Mechanism of Action as a Methionine Analogue
The structural similarity of (E)-2-aminohex-4-enoic acid to methionine suggests that it may act as a competitive inhibitor or an alternative substrate for the enzymes that recognize methionine. The primary points of interaction would be with MetRS and MAT.
Interaction with Methionyl-tRNA Synthetase (MetRS) and Protein Synthesis
The fidelity of protein synthesis relies on the high specificity of aminoacyl-tRNA synthetases for their cognate amino acids. Methionine analogues can potentially disrupt this process by competing with methionine for binding to the active site of MetRS.
A key study investigating the translational activity of various methionine analogues in an Escherichia coli model provided direct insight into the role of (E)-2-aminohex-4-enoic acid.[6][7] In this study, both cis- and (E)-2-aminohex-4-enoic acid were assayed for their ability to support protein synthesis in a methionine-auxotrophic strain of E. coli. The results demonstrated that the internal alkene function of these isomers prevented their incorporation into the test protein, dihydrofolate reductase (DHFR).[6][7] This finding strongly suggests that (E)-2-aminohex-4-enoic acid is not a substrate for E. coli MetRS and, consequently, does not get incorporated into proteins.
While this prevents its use in protein engineering applications that involve the introduction of unsaturated side chains, it highlights its potential as an inhibitor of protein synthesis. By binding to the active site of MetRS without being subsequently transferred to tRNA, (E)-2-aminohex-4-enoic acid could act as a competitive inhibitor, thereby depleting the pool of methionyl-tRNA and halting protein translation.
Diagram: Potential Interaction with MetRS
Caption: Competitive binding of (E)-2-aminohex-4-enoic acid to MetRS.
Interaction with Methionine Adenosyltransferase (MAT) and SAM Synthesis
The second major pathway for methionine utilization is its conversion to S-adenosylmethionine (SAM) by MAT.[3] This reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[3] Methionine analogues can also potentially inhibit this enzyme.
Currently, there is a lack of direct experimental data on the inhibition of MAT by (E)-2-aminohex-4-enoic acid. However, studies on other unsaturated methionine analogues provide a basis for hypothesizing a similar mechanism. For instance, the presence of the double bond in (E)-2-aminohex-4-enoic acid alters the electronics and conformation of the side chain compared to methionine, which could affect its binding to the MAT active site and its reactivity.
Inhibition of MAT would lead to a depletion of the cellular pool of SAM. Given SAM's role as the primary methyl donor, this would have profound downstream effects, including the inhibition of DNA, RNA, and protein methylation, which are crucial for cell growth and survival.
Diagram: Potential Inhibition of MAT
Caption: Potential inhibition of SAM synthesis by (E)-2-aminohex-4-enoic acid.
Experimental Protocols for Studying (E)-2-Aminohex-4-enoic Acid as a Methionine Analogue
To rigorously characterize the role of (E)-2-aminohex-4-enoic acid as a methionine analogue, a series of well-defined experimental protocols are required. The following methodologies, adapted from studies on other methionine analogues, can be employed.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency and mechanism of (E)-2-aminohex-4-enoic acid on purified MetRS and MAT.
A. Methionyl-tRNA Synthetase (MetRS) Inhibition Assay
Enzyme and Substrates: Obtain or purify recombinant MetRS. Substrates include L-methionine, ATP, and a specific tRNA for methionine (tRNAMet). Radiolabeled [³⁵S]-methionine is typically used for detection.
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, and DTT.
Inhibition Assay:
Pre-incubate MetRS with varying concentrations of (E)-2-aminohex-4-enoic acid.
Initiate the reaction by adding [³⁵S]-methionine and tRNAMet.
Incubate at 37°C for a defined period.
Stop the reaction by precipitating the tRNA and associated radiolabeled methionine using trichloroacetic acid (TCA).
Filter the precipitate and measure the incorporated radioactivity using liquid scintillation counting.
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of (E)-2-aminohex-4-enoic acid. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying the concentration of methionine at fixed concentrations of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).
B. Methionine Adenosyltransferase (MAT) Inhibition Assay
Enzyme and Substrates: Obtain or purify recombinant MAT. Substrates are L-methionine and ATP.
Reaction and Detection: The activity of MAT can be monitored by measuring the production of SAM. This can be achieved using various methods, including:
HPLC-based method: Separate and quantify SAM from the reaction mixture using reverse-phase high-performance liquid chromatography.
Coupled-enzyme assay: Couple the production of pyrophosphate (a byproduct of the MAT reaction) to a colorimetric or fluorometric readout.
Inhibition Assay:
Perform the MAT reaction in the presence of varying concentrations of (E)-2-aminohex-4-enoic acid.
Measure the rate of SAM formation.
Data Analysis: Calculate the IC₅₀ and determine the kinetic parameters of inhibition as described for the MetRS assay.
Cell-Based Assays
Objective: To evaluate the effects of (E)-2-aminohex-4-enoic acid on cellular processes in a biological context.
A. Protein Synthesis Inhibition Assay
Cell Culture: Use a suitable cell line (e.g., bacterial or mammalian).
Metabolic Labeling:
Incubate cells in a methionine-free medium for a short period to deplete endogenous methionine.
Add a medium containing a radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine) in the presence or absence of varying concentrations of (E)-2-aminohex-4-enoic acid.
After incubation, lyse the cells and precipitate the proteins using TCA.
Measure the incorporated radioactivity to quantify the rate of protein synthesis.
Data Analysis: Determine the concentration-dependent inhibition of protein synthesis.
B. Cellular SAM Level Quantification
Cell Treatment: Treat cells with varying concentrations of (E)-2-aminohex-4-enoic acid for different time points.
Metabolite Extraction: Lyse the cells and extract the small molecule metabolites.
SAM Quantification: Measure the intracellular concentration of SAM using LC-MS/MS (liquid chromatography-tandem mass spectrometry), which provides high sensitivity and specificity.
Data Analysis: Correlate the concentration of (E)-2-aminohex-4-enoic acid with the reduction in cellular SAM levels.
Potential Applications in Drug Development
The disruption of methionine metabolism is a promising strategy for the development of new therapeutics, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Bacteria are highly dependent on rapid protein synthesis and metabolic activity for their proliferation. As demonstrated by the lack of incorporation into bacterial proteins, (E)-2-aminohex-4-enoic acid has the potential to inhibit bacterial growth by targeting essential enzymes like MetRS. The development of selective inhibitors of bacterial MetRS is an active area of research for new antibiotics. Further studies are warranted to determine the minimum inhibitory concentration (MIC) of (E)-2-aminohex-4-enoic acid against a panel of pathogenic bacteria.
Anticancer Activity
Many cancer cells exhibit a phenomenon known as "methionine dependency," where they have an increased requirement for methionine compared to normal cells and are unable to proliferate in a methionine-restricted environment. This metabolic vulnerability makes the enzymes in the methionine pathway attractive targets for cancer therapy. By inhibiting either protein synthesis or SAM production, (E)-2-aminohex-4-enoic acid could selectively target cancer cells. Investigating its cytotoxic effects on various cancer cell lines, particularly those known to be methionine-dependent, would be a crucial next step.
Conclusion and Future Directions
(E)-2-aminohex-4-enoic acid presents an intriguing case as a methionine analogue. While existing evidence suggests it is not a substrate for bacterial MetRS and is not incorporated into proteins, this very property makes it a candidate for an inhibitor of protein synthesis. Its potential to interact with MAT and disrupt SAM synthesis further enhances its interest as a research tool and a potential therapeutic lead.
Future research should focus on a number of key areas:
Quantitative Inhibition Studies: Detailed kinetic analysis is required to determine the IC₅₀ and Kᵢ values of (E)-2-aminohex-4-enoic acid for both MetRS and MAT from various organisms, including pathogenic bacteria and human cells.
Structural Biology: Co-crystallization of (E)-2-aminohex-4-enoic acid with MetRS and MAT would provide invaluable insights into its binding mode and the structural basis for its activity (or lack thereof).
In Vivo Efficacy: Preclinical studies in animal models of bacterial infection and cancer are necessary to evaluate the therapeutic potential of (E)-2-aminohex-4-enoic acid.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of (E)-2-aminohex-4-enoic acid could lead to the development of more potent and selective inhibitors.
References
Markham, G. D., & Pajares, M. A. (2021). Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. Biochemistry, 60(9), 695–706.
Kiick, K. L., & Tirrell, D. A. (2000). Efficient incorporation of unsaturated methionine analogues into proteins in vivo. Journal of the American Chemical Society, 122(5), 929-930.
Markham, G. D. (2021). Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. ACS Publications. Retrieved from [Link]
PDB-101. (2016). Crystallography captures catalytic steps in human methionine adenosyltransferase enzymes. Retrieved from [Link]
M-CSA. (n.d.). Methionine adenosyltransferase. Retrieved from [Link]
Ghosh, A., & Kothe, U. (2019). A study of communication pathways in methionyl-tRNA synthetase by molecular dynamics simulations and structure network analysis. Proceedings of the National Academy of Sciences, 116(38), 18899-18904.
KEGG. (n.d.). Cysteine and methionine metabolism - Reference pathway. Retrieved from [Link]
PubChem. (n.d.). Methionine Metabolism. Retrieved from [Link]
Sugiura, I., Nureki, O., Ugaji-Yoshikawa, Y., Kuwabara, S., Shimada, A., Tateno, M., ... & Yokoyama, S. (2001). How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding. Journal of molecular biology, 306(5), 1115-1124.
Blanquet, S., Fayat, G., & Waller, J. P. (1974). The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Mechanism of the amino-acid activation reaction catalyzed by the native and the trypsin-modified enzymes. European journal of biochemistry, 44(2), 343-351.
Pajares, M. A., & Corrales, F. J. (1998). S-adenosylmethionine Synthesis: Molecular Mechanisms and Clinical Implications. Current drug metabolism, -1(2), 193-203.
PubChem. (n.d.). 2-Amino-4-hexenoic acid. Retrieved from [Link]
van Hest, J. C., & Tirrell, D. A. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society, 122(5), 929-930.
Blanquet, S., Dessen, P., & Waller, J. P. (1973). The Mechanism of Action of Methionyl-tRNA Synthetase from Escherichia coli. European Journal of Biochemistry, 36(1), 213-226.
AARS Online. (n.d.). Methionyl-tRNA Synthetase. Retrieved from [Link]
Procter, D. J., & Jamison, C. R. (2022). A Vitamin B2‐Photocatalysed Approach to Methionine Analogues.
ResearchGate. (n.d.). A. Synthetic routes to non‐natural methionine analogues, and the... [Download Scientific Diagram]. Retrieved from [Link]
Gellman, S. H., & Tirrell, D. A. (1996). Substitution of the methionine residues of calmodulin with the unnatural amino acid analogs ethionine and norleucine: biochemical and spectroscopic studies. Protein Science, 5(9), 1823-1833.
van Hest, J. C. M., Kiick, K. L., & Tirrell, D. A. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society, 122(7), 1282-1288.
Google Patents. (n.d.). US10501734B2 - Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids.
Google Patents. (n.d.). WO2015120287A2 - Compositions and methods of use thereof for making polypeptides with many instances of nonstandard amino acids.
van Hest, J. C. M., & Tirrell, D. A. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society, 122(5), 929-930.
Kuipers, A., & Kok, J. (2020). Synthesis and Characterization of Heterodimers and Fluorescent Nisin Species by Incorporation of Methionine Analogues and Subsequent Click Chemistry. ACS Synthetic Biology, 9(8), 2126-2134.
Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]
PubChem. (n.d.). (2S)-2-Aminohex-4-enoic acid. Retrieved from [Link]
Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
Jacobson, K. A., & Ji, X. D. (2011). The synthesis and biological evaluation of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes as allosteric modulators of the A1 adenosine receptor. Bioorganic & medicinal chemistry letters, 21(12), 3704-3707.
Krishnarao, N. (2023). amino benzoate moiety promoted. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-788.
Synthesis Pathways for Chiral (E)-2-Aminohex-4-enoic Acid Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Rationale Chiral (E)-2-aminohex-4-enoic acid—commonly referred to as L-crotylglycine or (2S,4E)-2-amino-4-hexenoic acid—is a highly valuable non-canonical amino acid. It serves as a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Chiral (E)-2-aminohex-4-enoic acid—commonly referred to as L-crotylglycine or (2S,4E)-2-amino-4-hexenoic acid—is a highly valuable non-canonical amino acid. It serves as a critical building block in the synthesis of dicarba peptide analogues (stapled peptides) via ring-closing metathesis[1], the exploration of ribosomal promiscuity through unnatural amino acid mutagenesis[2], and the total synthesis of complex natural products.
Supplying this molecule as a hydrochloride salt ensures long-term shelf stability, prevents spontaneous cyclization, and mitigates oxidative degradation. This whitepaper details the most robust, scalable, and stereoselective pathways for synthesizing chiral (E)-2-aminohex-4-enoic acid hydrochloride, focusing on mechanistic causality and self-validating experimental protocols.
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of L-crotylglycine requires precise control over two structural features: the absolute configuration of the
-carbon (typically S for the L-enantiomer) and the E (trans) geometry of the -unsaturated double bond. We evaluate three field-proven strategies:
Strategy A: Ruthenium-Catalyzed Cross-Metathesis (Thermodynamic Control)
This approach disconnects the target at the C4=C5 double bond. By utilizing commercially available L-allylglycine and trans-2-butene, the
-stereocenter is preserved directly from the chiral pool[1]. The causality of the E-selectivity relies on the thermodynamic stability of the trans-olefin product during the reversible metathesis catalytic cycle.
Strategy B: Asymmetric Alkylation via Chiral Auxiliaries (Steric Shielding)
This approach disconnects the molecule at the C2-C3 bond. Using a chiral glycine equivalent—specifically the Williams diphenylmorpholinone (oxazinone) template—the
-stereocenter is generated de novo. The causality of the stereocontrol is purely steric: the bulky phenyl groups of the auxiliary block one face of the intermediate enolate, forcing the crotyl electrophile to attack from the opposite face (anti-addition).
Strategy C: Enzymatic Kinetic Resolution (Biocatalysis)
A classical approach involving the performic acid oxidation of N-acetylcrotylglycine, followed by stereospecific hydrolysis of the L-isomer's N-acetyl group using hog kidney acylase I[3]. While historically significant, modern synthetic demands typically favor Strategies A and B for higher throughput.
Caption: Retrosynthetic disconnection strategies for (E)-2-aminohex-4-enoic acid.
This protocol is favored for its atom economy and reliance on commercially available chiral starting materials. It leverages the high functional group tolerance of ruthenium alkylidene catalysts[1].
Step 1: Protection of L-Allylglycine
Procedure: Suspend L-allylglycine (1.0 eq) in anhydrous methanol. Add thionyl chloride (1.2 eq) dropwise at 0°C to form the methyl ester. After concentration, dissolve the intermediate in dichloromethane (DCM), add triethylamine (2.5 eq), and di-tert-butyl dicarbonate (Boc
O, 1.1 eq). Stir for 12 hours at room temperature.
Causality: The free amine and carboxylic acid must be protected to prevent catalyst poisoning and undesired chelation with the ruthenium center during the subsequent metathesis step.
Self-Validation: TLC (Hexanes/EtOAc 7:3) should show a single UV-active spot (visualized via ninhydrin stain upon heating).
H NMR must confirm the presence of the Boc group (strong singlet at ~1.4 ppm, 9H).
Step 2: Ruthenium-Catalyzed Cross-Metathesis
Procedure: Dissolve N-Boc-L-allylglycine methyl ester in anhydrous DCM (0.1 M). Bubble trans-2-butene gas through the solution for 15 minutes at 0°C to achieve saturation (approx. 10-15 eq). Add Grubbs 2nd Generation Catalyst (5 mol%). Attach a reflux condenser and gently heat to 40°C for 12 hours under a steady, light stream of trans-2-butene.
Causality: Grubbs II is selected over Grubbs I due to its superior functional group tolerance and higher initiation rate for cross-metathesis. The massive excess of volatile trans-2-butene drives the thermodynamic equilibrium toward the crotylglycine derivative, effectively suppressing the homodimerization of allylglycine[1].
Self-Validation: Monitor by
H NMR of a crude reaction aliquot. The terminal alkene protons of allylglycine ( 5.1 ppm) must disappear, replaced by the internal alkene protons of the crotyl group ( 5.4-5.6 ppm). The coupling constant ( Hz) confirms the E-geometry.
Step 3: Global Deprotection & Salt Formation
Procedure: Concentrate the reaction mixture in vacuo. Suspend the crude oil in 6M HCl (aq) and heat to 90°C for 4 hours. Cool to room temperature, wash with diethyl ether (to remove the cleaved Boc byproducts and catalyst residues), and lyophilize the aqueous layer.
Causality: 6M HCl simultaneously hydrolyzes the methyl ester and cleaves the Boc group in a single step, directly yielding the target as a stable hydrochloride salt without the need for basic workup.
Self-Validation: Mass spectrometry (ESI+) should show
144.1 ([M+H] of the free amino acid). Specific rotation should match literature values for L-crotylglycine HCl.
Caption: Step-by-step workflow for the cross-metathesis protocol.
Protocol B: Asymmetric Alkylation via Williams Oxazinone
This protocol is optimal when generating unnatural enantiomers (D-crotylglycine) or specific isotopically labeled variants.
Step 1: Enolate Formation and Alkylation
Procedure: Dissolve (5R,6S)-4-(tert-butoxycarbonyl)-5,6-diphenylmorpholin-2-one (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool to -78°C. Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes. Add (E)-1-bromo-2-butene (crotyl bromide, 1.5 eq) dropwise. Stir for 2 hours at -78°C, then quench with saturated NH
Cl.
Causality: NaHMDS cleanly generates the rigid, planar enolate. The (5R,6S) configuration of the phenyl groups sterically shields the Re face, forcing the crotyl electrophile to attack the Si face, setting the (S)-configuration at the new
-center with extreme precision.
Self-Validation: Chiral HPLC of the crude organic extract must show >99% diastereomeric excess (de).
Step 2: Auxiliary Cleavage and Salt Formation
Procedure: Dissolve the alkylated oxazinone in THF/liquid NH
at -78°C. Add lithium metal until a blue color persists (dissolving metal reduction) to cleave the chiral auxiliary. Quench with solid NHCl. Extract the aqueous layer, then treat the isolated N-Boc-crotylglycine with 4M HCl in dioxane for 2 hours. Concentrate in vacuo.
Causality: Dissolving metal reduction is required to cleave the benzylic C-O and C-N bonds of the oxazinone without reducing the isolated C=C double bond of the crotyl group.
Self-Validation:
H NMR must confirm the loss of the aromatic phenyl protons ( 7.1-7.4 ppm) and the retention of the crotyl double bond.
Quantitative Data & Pathway Comparison
To assist in route selection for process chemistry and scale-up, the following table summarizes the quantitative metrics of both validated pathways.
Metric
Pathway A: Cross-Metathesis
Pathway B: Asymmetric Alkylation
Overall Yield
65 - 75%
50 - 60%
Enantiomeric Excess (ee)
>98% (Pool-derived)
>99% (Auxiliary-controlled)
Step Count
3 Steps
4 Steps
Stereocontrol Mechanism
Thermodynamic (E-alkene)
Steric Shielding (anti-addition)
Primary Cost Driver
Grubbs II Catalyst
Williams Oxazinone Template
Scalability
High (Gram to multi-gram)
Moderate (Best for mg to gram scale)
References
Elaridi, J., Patel, J., Jackson, W. R., & Robinson, A. J. (2006). Controlled synthesis of (S,S)-2,7-diaminosuberic acid: a method for regioselective construction of dicarba analogues of multicystine-containing peptides. The Journal of Organic Chemistry. 1
Williams, R. M. et al. (2012). Asymmetric Synthesis of a-Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one. Organic Syntheses.
Kuo, C. et al. (1968). A Convenient Synthesis of L(+)-Muscarine. Canadian Science Publishing. 3
Tsiamantas, C. et al. (2020). Initiating ribosomal peptide synthesis with exotic building blocks. Chemical Society Reviews. 2
The Strategic Incorporation of (E)-2-Aminohex-4-enoic Acid in Peptide Mimetics: A Technical Guide to Unlocking Novel Biological Activity
Abstract The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a paradigm shift in drug discovery, with peptide mimetics emerging as a promising class of molecules. The in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a paradigm shift in drug discovery, with peptide mimetics emerging as a promising class of molecules. The incorporation of non-canonical amino acids is a cornerstone of this approach, offering the ability to impose conformational constraints and introduce unique chemical functionalities. This in-depth technical guide focuses on the biological activity of derivatives of (E)-2-aminohex-4-enoic acid, a non-proteinogenic amino acid, when incorporated into peptide scaffolds. We will explore the structural rationale for its use, detail its known anti-mycobacterial activity within the context of the rufomycin family of natural products, and provide comprehensive, field-proven protocols for the synthesis and evaluation of these modified peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of unsaturated amino acids in the design of next-generation peptide-based therapeutics.
Introduction: The Rationale for Unnatural Amino Acids in Peptide Mimetic Design
Peptides are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and signaling molecules. Their inherent bioactivity and specificity make them attractive therapeutic candidates. However, native peptides often suffer from significant limitations, including poor metabolic stability due to enzymatic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and off-target effects.
Peptidomimetics are designed to overcome these hurdles by mimicking the structure and function of natural peptides while exhibiting improved pharmacological properties.[] A key strategy in the design of peptidomimetics is the incorporation of unnatural or non-canonical amino acids.[2] These modified building blocks can be used to:
Introduce Conformational Constraints: The flexibility of the peptide backbone can be restricted, locking the molecule into a bioactive conformation.[3] This can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.
Enhance Proteolytic Stability: The introduction of non-natural residues can render the peptide resistant to degradation by proteases, thereby increasing its in vivo half-life.[4]
Modulate Physicochemical Properties: Alterations to side chains can improve solubility, lipophilicity, and cell permeability.
(E)-2-aminohex-4-enoic acid is an unsaturated amino acid that offers a unique combination of a flexible backbone with a conformationally restricted side chain due to the presence of a double bond. This structural feature makes it an intriguing candidate for introduction into peptide mimetics to modulate their biological activity.
(E)-2-Aminohex-4-enoic Acid: A Key Component of the Anti-mycobacterial Rufomycin Family
The most well-documented biological activity of peptides containing (E)-2-aminohex-4-enoic acid comes from the study of the rufomycin (also known as ilamycin) family of natural products.[5] These cyclic heptapeptides, produced by Streptomyces species, exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7]
The target of the rufomycins has been identified as the caseinolytic protein C1 (ClpC1), a crucial component of the mycobacterial protein degradation machinery.[6] By inhibiting ClpC1, rufomycins disrupt protein homeostasis in the bacteria, leading to cell death. The (E)-2-aminohex-4-enoic acid residue is a conserved feature of the rufomycin scaffold and is critical for its bioactivity.
Structure-Activity Relationship of Rufomycin Analogues
Recent studies on semi-synthetic analogues of rufomycin have provided valuable insights into the structure-activity relationship (SAR) of these compounds. Modifications to the rufomycin scaffold have demonstrated that even small changes can significantly impact anti-mycobacterial potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of selected rufomycin natural products and semi-synthetic analogues against Mycobacterium tuberculosis. Note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
The data clearly indicates that the rufomycin scaffold is a promising starting point for the development of novel anti-tuberculosis agents. The potent activity of analogues like 5 and 27 , with MIC values in the low nanomolar range, highlights the potential for further optimization of this class of compounds.[8][9][10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of Fmoc-protected (E)-2-aminohex-4-enoic acid, its incorporation into a peptide sequence via solid-phase peptide synthesis, and the subsequent evaluation of the biological activity of the resulting peptide mimetic.
Synthesis of Fmoc-(E)-2-aminohex-4-enoic Acid
The following protocol is a general method for the Fmoc protection of an amino acid and can be adapted for (E)-2-aminohex-4-enoic acid.[][11]
Dissolution: In a round-bottom flask, dissolve (E)-2-aminohex-4-enoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath with stirring.
Addition of Fmoc-OSu: Dissolve Fmoc-OSu (1.1 equivalents) in dioxane and add it dropwise to the cooled amino acid solution over a period of 30 minutes.
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.
Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and byproducts.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. A white precipitate of the Fmoc-protected amino acid should form.
Extraction: Extract the precipitated product with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Fmoc-(E)-2-aminohex-4-enoic acid.
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Workflow for the synthesis of Fmoc-(E)-2-aminohex-4-enoic acid.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
The following is a standard protocol for manual Fmoc-based SPPS.
Resin Swelling: Place the Fmoc-Rink Amide resin in the synthesis vessel and swell in DMF for 1 hour.
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 5 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
Pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours.
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection: Wash the resin with DMF and DCM, and then dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.
Peptide Precipitation and Purification: Filter the cleavage solution to remove the resin. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General workflow for Fmoc-based solid-phase peptide synthesis.
The following protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
Materials:
Bacterial strains (e.g., Mycobacterium tuberculosis, E. coli, S. aureus)
Growth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for others)
Peptide stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
96-well microtiter plates
Spectrophotometer (plate reader)
Procedure:
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in the growth medium directly in the 96-well plate.
Inoculation: Add an equal volume of the bacterial suspension to each well containing the peptide dilutions.
Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for M. tuberculosis).
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Characterization and Analysis
Thorough characterization of the synthesized peptide is crucial to confirm its identity, purity, and structural integrity.
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be employed to confirm the amino acid sequence and to gain insights into the three-dimensional structure and conformational preferences of the peptide in solution.[3][12][13][14]
Future Perspectives and Conclusion
The incorporation of (E)-2-aminohex-4-enoic acid into peptide mimetics represents a compelling strategy for the development of novel therapeutics. The well-established anti-mycobacterial activity of the rufomycin family provides a strong foundation for the design of new agents to combat tuberculosis. The unique conformational constraints imposed by the unsaturated side chain of (E)-2-aminohex-4-enoic acid may also be leveraged to design peptide mimetics with other biological activities, such as enzyme inhibition or as ligands for other receptors.
Further research is warranted to explore the full potential of this non-canonical amino acid. This includes the development of more efficient and stereoselective synthetic routes to (E)-2-aminohex-4-enoic acid and its derivatives, as well as a broader screening of peptides containing this residue against a wider range of biological targets. The detailed protocols and insights provided in this guide offer a solid starting point for researchers to embark on these exciting avenues of investigation.
References
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
Lee, S., Kim, S. Y., Park, S., Kim, S., Lee, J., & Suh, J. W. (2025). Antimycobacterial Rufomycin Analogues from Streptomyces atratus Strain MJM3502.
Zhou, B., Shetye, G., Klein, L. L., Wolf, N. M., Lee, H., McAlpine, J. B., ... & Pauli, G. F. (2025). Structure-Based Analysis of Semisynthetic Anti-TB Rufomycin Analogues.
ResearchGate. (2025). Structure-Based Analysis of Semisynthetic Anti-TB Rufomycin Analogues. Retrieved from [Link]
Spatola, A. F. (1983). Peptide backbone modifications: a structure-activity analysis of peptides containing amide bond surrogates. Conformationally restricted analogs and related compounds. In Chemistry and biochemistry of amino acids, peptides, and proteins (Vol. 7, pp. 267-357). Marcel Dekker.
Figshare. (2025). Structure-Based Analysis of Semisynthetic Anti-TB Rufomycin Analogues. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
ResearchGate. (2025). New Rufomycins from Streptomyces atratus MJM3502 Expand Anti-Mycobacterium tuberculosis Structure–Activity Relationships. Retrieved from [Link]
ResearchGate. (n.d.). The IC50 values of the two potent ACE inhibitory (ACEI) peptides. Retrieved from [Link]
Kumar, A., Sreerag, S., & Gopi, H. N. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules, 26(3), 698.
Demizu, Y., Yamane, H., Kurihara, M., & Suemune, H. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 10078.
D'Andrea, L. D., & D'Auria, G. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 21(4), 364–377.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6441491, 2-Amino-4-hexenoic acid. Retrieved from [Link]
Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(4), 675-693.
Comprehensive Technical Guide on (E)-2-Aminohex-4-enoic Acid Hydrochloride: Physicochemical Properties, Safety Profiling, and Experimental Applications
Executive Summary As the frontier of synthetic biology and natural product biosynthesis expands, non-proteinogenic amino acids have become indispensable tools for researchers. (E)-2-aminohex-4-enoic acid hydrochloride (a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the frontier of synthetic biology and natural product biosynthesis expands, non-proteinogenic amino acids have become indispensable tools for researchers. (E)-2-aminohex-4-enoic acid hydrochloride (also known as trans-2-amino-4-hexenoic acid HCl) is a specialized methionine analogue. Its unique internal alkene structure makes it a critical molecular probe for studying the structural constraints of the ribosomal translation machinery[1], as well as a fundamental building block in the biosynthesis of complex cyclic peptides like ilamycins and rufomycin[1][2].
This whitepaper provides a rigorous technical analysis of its chemical identity, safety data sheet (SDS) parameters, and field-validated experimental workflows.
Chemical Identity and Structural Properties
In experimental settings, the choice between a free acid and a salt form dictates the success of an assay. The hydrochloride (HCl) salt of (E)-2-aminohex-4-enoic acid is overwhelmingly preferred in biological applications. Causality: The protonation of the amine group by hydrochloric acid significantly enhances the compound's aqueous solubility, preventing premature precipitation in cell-free translation buffers and microbial culture media.
Quantitative Chemical Data
The following table summarizes the core physicochemical properties essential for molarity calculations and structural verification[1][3][4].
While (E)-2-aminohex-4-enoic acid HCl is not highly toxic, it is a biologically active synthetic amino acid. It must be handled according to standard Good Laboratory Practices (GLP). The hygroscopic nature of the HCl salt mandates strict storage conditions to prevent hydrolytic degradation or clumping, which would compromise precise weighing.
GHS Classification and Safety Parameters
Hazard Category
GHS Code
Description
Mitigation / PPE
Skin Corrosion/Irritation
Category 2 (H315)
Causes skin irritation.
Nitrile gloves, lab coat.
Serious Eye Damage
Category 2A (H319)
Causes serious eye irritation.
Safety goggles with side shields.
Specific Target Organ Toxicity
Category 3 (H335)
May cause respiratory irritation.
Handle dry powder inside a fume hood.
Storage Conditions
N/A
Hygroscopic.
Store at 2–8°C, desiccated under inert gas (Argon/N₂).
Self-Validating Safety Protocol: Always verify the integrity of the compound before use. If the powder appears clumped or discolored (yellowing), it indicates moisture ingress and potential degradation. Discard and use a fresh, desiccated batch to ensure experimental reproducibility.
Mechanistic Role in Biosynthesis and Protein Translation
The primary academic interest in (E)-2-aminohex-4-enoic acid lies in its interaction with the cellular translational machinery. Studies assaying the translational activity of various methionine analogues in Escherichia coli have demonstrated that the internal alkene function of this isomer prevents its incorporation into proteins[1].
Causality: The trans-double bond introduces profound steric rigidity. When the analogue enters the active site of Methionyl-tRNA synthetase (MetRS), the rigid geometry clashes with the spatial constraints of the binding pocket, aborting the adenylation step required to attach the amino acid to its cognate tRNA. This makes it an excellent negative-control probe for studying enzyme active-site flexibility.
Diagram 1: Mechanistic pathway illustrating the translational rejection of (E)-2-aminohex-4-enoic acid.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying biochemical rationale.
Workflow A: In Vitro Translational Assay (E. coli Cell-Free System)
This assay determines if the translational machinery can accept the analogue.
Preparation of S30 Extract: Lyse E. coli cells and isolate the S30 fraction. Rationale: The S30 fraction contains ribosomes and translation factors. It must be extensively dialyzed to remove endogenous L-methionine, preventing competitive inhibition.
Reaction Assembly: Combine the S30 extract, plasmid DNA encoding a reporter (e.g., GFP), ATP/GTP regeneration system, and a custom amino acid mix where methionine is strictly replaced by 2 mM (E)-2-aminohex-4-enoic acid HCl.
Incubation: Incubate the mixture at 37°C for 2 hours.
Validation & Quantification: Measure GFP fluorescence at 509 nm. Rationale: A lack of fluorescence, compared to a positive control containing L-methionine, validates that the analogue was rejected by MetRS, halting translation at the first AUG codon[1].
Workflow B: Biosynthetic Precursor Feeding in Streptomyces
This compound is a rare structural unit in cyclic peptides produced by marine microorganisms[1][2].
Seed Culture Cultivation: Inoculate Streptomyces sp. into Tryptic Soy Broth (TSB) and incubate at 28°C for 48 hours to reach the exponential growth phase.
Production Phase Transfer: Transfer 5% (v/v) of the seed culture into a nutrient-limited production medium. Rationale: Nutrient limitation triggers the activation of secondary metabolite gene clusters responsible for cyclic peptide biosynthesis.
Staggered Precursor Feeding: Add 1 mM of sterile-filtered (E)-2-aminohex-4-enoic acid HCl at 24 hours and 48 hours post-inoculation. Rationale: Staggered feeding prevents potential acute toxicity to the mycelia while ensuring continuous substrate availability during peak enzymatic activity.
Extraction and LC-MS Analysis: After 7 days, partition the culture broth with ethyl acetate. Concentrate the organic layer and analyze via High-Resolution LC-MS. Rationale: Successful incorporation is validated by identifying a mass shift in the target cyclic peptide corresponding to the precise molecular weight of the analogue.
Diagram 2: Experimental workflow for precursor feeding and biosynthetic incorporation analysis.
The Genesis of Reactivity: A Technical Guide to the History and Discovery of Naturally Occurring Unsaturated Alpha-Amino Acids
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the history, discovery, and significance of naturally occurring unsaturated alpha-amino acids. Moving beyond...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the history, discovery, and significance of naturally occurring unsaturated alpha-amino acids. Moving beyond the canonical 22 proteinogenic amino acids, we delve into the world of these unique building blocks, characterized by the presence of carbon-carbon double or triple bonds. Their inherent reactivity and conformational rigidity have made them crucial components of numerous bioactive natural products and subjects of intense scientific scrutiny. This document will trace their discovery from early observations to modern proteomic analyses, detail their diverse biosynthetic origins, and provide practical guidance on their identification and characterization.
I. A Historical Perspective: From Obscurity to Prominence
The journey to understanding unsaturated alpha-amino acids has been a gradual one, marked by serendipitous discoveries and the development of increasingly sophisticated analytical techniques. While the first amino acid, asparagine, was isolated in 1806, the world of unsaturated amino acids remained largely hidden for over a century.[1][2]
One of the earliest recognized unsaturated proteinogenic amino acids was tryptophan , first isolated from casein in 1901 by Sir Frederick Gowland Hopkins.[3][4] Its indole side chain, an aromatic system with delocalized pi electrons, represents a form of unsaturation. Hopkins's work was foundational in establishing the concept of essential amino acids, those that cannot be synthesized by an organism and must be obtained from the diet.
However, the story of alpha-amino acids with unsaturation in their aliphatic side chains begins later. A key milestone was the discovery of vinylglycine (2-amino-3-butenoic acid). This simple β,γ-unsaturated amino acid was first isolated from the mushroom Rhodophyllus nidorosus in 1974.[5][6][7] Its discovery opened the door to a new class of reactive amino acids with unique biochemical properties.
The most extensively studied class of unsaturated alpha-amino acids are the α,β-dehydroamino acids (DHAAs) , which are characterized by a double bond between the α- and β-carbons. These are non-coded amino acids found primarily in peptides from bacteria, fungi, marine invertebrates, and even higher plants.[8][9][10][11] Dehydroalanine (Dha) and dehydrobutyrine (Dhb) are the most abundant members of this family.[10][11] Their presence in a wide array of bioactive natural products, including many antibiotics, has driven significant research into their biosynthesis and function.[8][9][12]
II. The Biosynthetic Machinery: Nature's Pathways to Unsaturation
The structural diversity of unsaturated alpha-amino acids is mirrored by the variety of biosynthetic strategies employed by nature to produce them. These pathways often involve the modification of standard proteinogenic amino acids.
A. Dehydration of Hydroxylated Amino Acids: The Genesis of Dehydroamino Acids
A primary route to the formation of dehydroamino acids is the enzymatic dehydration of serine and threonine residues within a peptide chain. This post-translational modification is a hallmark of the biosynthesis of lantibiotics , a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity.[11][13][14][15]
The biosynthesis of the well-studied lantibiotic nisin, for example, involves a dehydratase enzyme, NisB, which acts on serine and threonine residues of a precursor peptide (pre-nisin) to form dehydroalanine and dehydrobutyrine, respectively.[15] These reactive dehydroamino acids then undergo a Michael addition reaction with the thiol groups of nearby cysteine residues, catalyzed by a cyclase enzyme (NisC), to form the characteristic lanthionine and methyllanthionine thioether bridges.[11][13][14]
Caption: Biosynthesis of Lantibiotics.
B. Enzymatic Pathways to Vinylglycine
The biosynthesis of vinylglycine is less universally understood and appears to follow different routes in various organisms. In some bacteria and plants, L-vinylglycine can be generated as an intermediate in the metabolism of other amino acids, such as in the conversion of homoserine to threonine.[6] Certain pyridoxal phosphate (PLP)-dependent enzymes can catalyze elimination reactions that result in the formation of a vinyl group.[3][6]
In some fungi, the pathway to D-vinylglycine, the naturally occurring stereoisomer, is thought to involve a distinct enzymatic machinery.[5] While the precise enzymes are not fully characterized in all cases, the involvement of aminotransferases and enzymes capable of facilitating dehydration or elimination reactions is a recurring theme.
III. Physicochemical Properties and Biological Significance
The presence of a carbon-carbon double or triple bond imparts unique physicochemical properties to unsaturated alpha-amino acids, which in turn dictate their biological roles.
A. Conformational Rigidity and Reactivity
The sp2 or sp hybridization of the unsaturated carbons introduces a planar geometry, restricting the conformational freedom of the amino acid side chain and the peptide backbone.[8][12] This rigidity can be crucial for pre-organizing a peptide into a specific bioactive conformation.
The double or triple bond also serves as a reactive handle. The electrophilic nature of the β-carbon in α,β-dehydroamino acids makes them susceptible to nucleophilic attack, a property exploited in the biosynthesis of lantibiotics and also implicated in the mechanism of action of some bioactive peptides.[8][12]
B. A Spectrum of Biological Activities
Naturally occurring unsaturated alpha-amino acids are constituents of a wide array of bioactive molecules with diverse pharmacological properties:
Antimicrobial Activity: Many lantibiotics, such as nisin, exhibit potent activity against a broad spectrum of Gram-positive bacteria.[15] Their mechanism often involves binding to lipid II, a key precursor in bacterial cell wall biosynthesis.
Antifungal and Antitumor Properties: Several dehydropeptide natural products have demonstrated significant antifungal and antitumor activities.[8][9]
Enzyme Inhibition: The reactive nature of the unsaturated bond makes some of these amino acids potent enzyme inhibitors. Vinylglycine, for example, is a known suicide substrate for several PLP-dependent enzymes, including transaminases.[6][16][17]
Phytotoxicity: Some dehydropeptides produced by plant-pathogenic bacteria, such as syringopeptins, act as phytotoxins.[8]
Unsaturated Amino Acid
Natural Source(s)
Key Biological Activity
Dehydroalanine (Dha)
Bacteria, Fungi
Component of antimicrobial and antitumor peptides
Dehydrobutyrine (Dhb)
Bacteria
Component of antimicrobial peptides (lantibiotics)
Vinylglycine
Fungi (Rhodophyllus nidorosus)
Enzyme inhibitor (transaminases)
Dehydrotryptophan
Bacteria, Marine Organisms
Component of various bioactive peptides
IV. Experimental Protocols for Identification and Characterization
The identification and characterization of unsaturated alpha-amino acids from natural sources require a combination of careful sample preparation, high-resolution separation techniques, and sensitive detection methods.
A. Isolation and Extraction from Natural Sources
Objective: To extract and partially purify peptides or free amino acids containing unsaturated residues from a biological source (e.g., bacterial culture, fungal mycelium, or plant tissue).
Protocol:
Sample Collection and Lysis:
For microbial sources, harvest cells by centrifugation. For plant or fungal tissue, freeze-dry and grind the material to a fine powder.
Lyse the cells or resuspend the powder in a suitable extraction buffer (e.g., acidic methanol or an aqueous buffer with protease inhibitors). Sonication or bead beating can be used to enhance cell disruption.
Initial Extraction:
Perform a solvent extraction to separate the desired compounds from cellular debris. A common method is to use a mixture of methanol, chloroform, and water to partition polar and non-polar components. The aqueous/methanolic phase will contain the peptides and amino acids.
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
Use a reversed-phase SPE cartridge (e.g., C18) to desalt and concentrate the extract.
Conditioning: Wash the cartridge with methanol followed by water.
Loading: Apply the aqueous/methanolic extract to the cartridge.
Washing: Wash with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove salts and very polar impurities.
Elution: Elute the peptides and amino acids with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
Drying:
Evaporate the solvent from the eluate using a centrifugal vacuum concentrator or a stream of nitrogen.
B. Chromatographic Separation and Mass Spectrometric Analysis
Objective: To separate and identify unsaturated alpha-amino acids and their containing peptides using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol:
Sample Preparation:
Reconstitute the dried extract in a suitable solvent for HPLC, typically the initial mobile phase.
For the analysis of free amino acids, derivatization may be necessary to improve chromatographic retention and ionization efficiency, although methods for underivatized amino acids are also available.[12][18][19][20][21]
HPLC Separation:
Column: A reversed-phase C18 column is commonly used for peptide and derivatized amino acid separation. For underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[13][22]
Mobile Phases:
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute compounds of increasing hydrophobicity. For example, 5% to 95% B over 30 minutes.
Mass Spectrometry Detection:
Ionization: Electrospray ionization (ESI) is the most common technique for ionizing peptides and amino acids.
MS Scan: Perform a full MS scan to determine the molecular weights of the eluted compounds.
Tandem MS (MS/MS): Select the parent ions of interest for fragmentation. The fragmentation pattern provides structural information that can be used to identify the amino acid sequence and the location of the unsaturation. The neutral loss of water or ammonia from serine or threonine residues can be a diagnostic indicator of the presence of dehydroamino acids.
Caption: HPLC-MS/MS Workflow for Unsaturated Amino Acid Analysis.
V. Future Outlook
The study of naturally occurring unsaturated alpha-amino acids is a vibrant and expanding field. The continued development of high-sensitivity analytical techniques, coupled with advances in genomics and bioinformatics, will undoubtedly lead to the discovery of new unsaturated amino acids and the elucidation of novel biosynthetic pathways. The unique properties of these molecules make them attractive targets for synthetic chemists and drug discovery programs. As our understanding of their biological roles deepens, so too will our ability to harness their potential for the development of new therapeutics and biotechnological tools.
VI. References
Hopkins, F. G., & Cole, S. W. (1901). A contribution to the chemistry of proteids. Part I. A preliminary study of a hitherto undescribed product of tryptic digestion. The Journal of Physiology, 27(4-5), 418–428.
Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 47(1), 1-17.
Fernstrom, J. D., & Wurtman, R. J. (1972). Brain serotonin content: physiological regulation by plasma neutral amino acids. Science, 178(4059), 414-416.
Błaszczyk, M., Siodłak, D., & Rowiński, P. (2016). α,β-Dehydroamino acids in naturally occurring peptides. Amino acids, 48(1), 1-21.
Richard, D. M., Dawes, M. A., Mathias, C. W., Acheson, A., Hill-Kapturczak, N., & Dougherty, D. M. (2009). L-Tryptophan: Basic metabolic functions, behavioral research and therapeutic indications. International journal of tryptophan research : IJTR, 2, 45–60.
Willey, J. M., & van der Donk, W. A. (2007). Lantibiotics: peptides of diverse structure and function. Annual review of microbiology, 61, 477-501.
Dardenne, G., Casimir, J., Marlier, M., & Larsen, P. O. (1974). Acide 2(R)-amino-3-butenoique (vinylglycine) dans les carpophores de Rhodophyllus nidorosus. Phytochemistry, 13(9), 1897-1900.
Ortega, M. A., & van der Donk, W. A. (2016). Mechanistic understanding of lanthipeptide biosynthetic enzymes. Chemical reviews, 116(19), 11841-11905.
Wang, S., Wu, K., Tang, Y. J., & Deng, H. (2024). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 41(2), 273-297.
Liu, W., & van der Donk, W. A. (2005). Chemical and enzymatic synthesis of lanthionines. Mini reviews in organic chemistry, 2(1), 23-37.
Berkowitz, D. B., Chisowa, E., & Cameron, M. (2006). α-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Chemical reviews, 106(8), 3079-3142.
Kuipers, O. P., Rollema, H. S., de Vos, W. M., & Siezen, R. J. (1993). Biosynthesis and secretion of a precursor of nisin Z by Lactococcus lactis, directed by the leader peptide of the homologous lantibiotic subtilin. The Journal of biological chemistry, 268(30), 22176-22182.
Le, A., & Clarke, W. (2015). Quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry. In Amino Acid Analysis (pp. 166-174). Humana Press, New York, NY.
Seebeck, F. P., & Schweizer, D. (2006). Ribosomal synthesis of dehydroalanine containing peptides. Journal of the American Chemical Society, 128(29), 9400-9401.
Bierau, J., van de Heijning, B. J., & de Vries, R. (2001). Lantibiotics: structure, biosynthesis and mode of action. FEMS microbiology reviews, 25(3), 287-319.
Alfa Chemistry. (2025, May 18). Table of Properties of Common Amino Acids. Alfa Chemistry.
Chilton, W. S., Hsu, C. P., & Zdybak, L. (1974). 2(S)-amino-3-butenoic acid (vinylglycine), a new natural amino acid from Rhodophyllus nidorosus. Phytochemistry, 13(7), 1179-1181.
Kaspar, H., Dettmer, K., Chan, Q., & Oefner, P. J. (2008). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of chromatography B, 870(2), 222-232.
Wikipedia. (2024, February 26). Amino acid. In Wikipedia.
Marcotte, P., & Walsh, C. (1975). Vinylglycine and propargylglycine: complementary suicide substrates for l-amino acid oxidase and d-amino acid oxidase. Biochemistry, 14(26), 5613-5619.
Wikipedia. (2024, February 27). Amino acid. In Wikipedia.
Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
Shi, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(15), 4487.
Deming, T. J. (2016). Poly (dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. Polymer Chemistry, 7(33), 5246-5254.
Wu, G. (2020). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. Amino acids, 52(11-12), 1463-1483.
IMGT. (2021, October 6). IMGT classes of the 20 common amino acids.
Nárancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology, 35(4), 63.
Singh, Y., & Sharma, R. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8345.
Guillarme, D., Schappler, J., Veuthey, J. L., & Rudaz, S. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1130, 121819.
Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436-2444.
Berkowitz, D. B., Smith, M. K., & de la Cruz, M. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Tetrahedron Letters, 37(31), 5481-5484.
Zhang, S., et al. (2018). Analytical methods for amino acid determination in organisms. Journal of Chromatography B, 1092, 277-284.
UCLA. (n.d.). Glycine Biosynthesis.
Shimadzu. (n.d.). Analytical Methods for Amino Acids.
CIB. (n.d.). Intro Amino acid analysis.
Armstrong, D. W., & Berthod, A. (2023). Occurrence of D-amino acids in natural products. Natural Products and Bioprospecting, 13(1), 47.
van den Berg, M. A., et al. (2001). A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids. Advanced Synthesis & Catalysis, 343(6-7), 662-674.
Corpet, M., & Gotor-Fernández, V. (2022). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 13(2), 488-494.
Khan Academy. (2013, October 20). Alpha amino acid synthesis | Chemical processes | MCAT | Khan Academy [Video]. YouTube.
Kaur, H., Heapy, A. M., & Brimble, M. A. (2011). The synthesis of dehydrotryptophan and dehydrotryptophan-containing peptides. Organic & Biomolecular Chemistry, 9(16), 5897-5907.
Protocol for Fmoc protection of (E)-2-aminohex-4-enoic acid hydrochloride
Application Note: High-Fidelity Fmoc Protection of (E)-2-Aminohex-4-enoic Acid Hydrochloride Executive Summary This application note details a robust, scalable protocol for the N-α-Fmoc protection of (E)-2-aminohex-4-eno...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Fmoc Protection of (E)-2-Aminohex-4-enoic Acid Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the N-α-Fmoc protection of (E)-2-aminohex-4-enoic acid hydrochloride (also known as Crotylglycine). This non-canonical amino acid, characterized by its trans-alkene side chain, is a critical building block for peptide stapling and macrocyclization.
Unlike standard canonical amino acids, the hydrochloride salt form and the unsaturated side chain of this substrate require specific handling to prevent oligomerization and preserve the alkene geometry. This guide prioritizes the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route over Fmoc-Cl to minimize dipeptide formation and ensure high enantiomeric purity.
Strategic Considerations & Mechanism
Why Fmoc-OSu?
While Fmoc-Cl is cheaper, it is highly reactive and prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via mixed anhydride intermediates. For a valuable substrate like (E)-2-aminohex-4-enoic acid, Fmoc-OSu is the reagent of choice. It offers a controlled reactivity profile that suppresses oligomerization and eliminates the risk of racemization associated with acid chloride activation.
The "pH Window" Criticality
The reaction relies on a biphasic Schotten-Baumann system.
pH < 8.0: The amine remains protonated (
) and unreactive.
pH > 10.0: Risk of Fmoc group hydrolysis (generating dibenzofulvene) and base-catalyzed side reactions.
Target pH (8.5 – 9.0): This window maintains the amine in its nucleophilic state (
) while preserving the Fmoc ester.
Note on HCl Salt: The starting material is a hydrochloride salt. The first equivalent of base is strictly sacrificial, consumed solely to neutralize the HCl counterion.
Materials & Reagents
Reagent
Role
Stoichiometry
Notes
(E)-2-aminohex-4-enoic acid HCl
Substrate
1.0 equiv
Hygroscopic; store in desiccator.
Fmoc-OSu
Protection Reagent
1.1 equiv
Dissolve in organic solvent before addition.
NaHCO₃ (Sodium Bicarbonate)
Base
2.5 - 3.0 equiv
Milder than Na₂CO₃; prevents pH overshoot.
Acetone or THF
Organic Solvent
--
Acetone is preferred for easier evaporation.
Water (Deionized)
Aqueous Solvent
--
Solvent for amino acid salt.
Ethyl Acetate (EtOAc)
Extraction Solvent
--
HPLC grade.
1M HCl or KHSO₄
Acidification
--
KHSO₄ is gentler on acid-sensitive alkenes.
Experimental Protocol
Phase 1: Solubilization & Neutralization
Dissolution: In a round-bottom flask, dissolve (E)-2-aminohex-4-enoic acid HCl (1.0 equiv) in deionized water (approx. 10 mL per gram of substrate).
Base Addition: Add NaHCO₃ (2.5 equiv) slowly to the stirring solution.
Observation: Effervescence (
release) will occur. Ensure complete dissolution.
Checkpoint: Measure pH.[1][2][3] It must be roughly 8.5–9.0. If lower, add small aliquots of NaHCO₃.
Phase 2: The Acylation Reaction
Organic Phase Prep: Dissolve Fmoc-OSu (1.1 equiv) in Acetone (equal volume to the water used in Step 1).
Why Acetone? It is miscible with water, creating a homogeneous phase for the reaction, but can be easily removed via rotary evaporation later.
Addition: Add the Fmoc-OSu/Acetone solution dropwise to the aqueous amino acid solution over 15–20 minutes at room temperature.
Tip: A milky suspension may form as Fmoc-OSu precipitates slightly upon contact with water; this will clear or become a fine suspension as the reaction proceeds.
Reaction: Stir vigorously at Room Temperature for 4–16 hours (typically overnight for maximum yield).
Monitoring: Analyze by TLC (EtOAc:Hexane 1:1) or HPLC.[4][5][6] The free amino acid will disappear (ninhydrin positive at baseline), and the Fmoc-product will appear (UV active).
Phase 3: Workup (The "pH Swing" Purification)
This phase is self-validating: it separates neutral impurities from the acidic product.
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove Acetone. Do not evaporate the water.
Wash (Basic Extraction): Add additional water (if necessary) and wash the aqueous solution with Diethyl Ether or MTBE (
vol).
Logic: The product is currently a carboxylate salt (
) and stays in the water. Unreacted Fmoc-OSu and Fmoc-byproducts (Fmoc-OH) stay in the organic layer.
Action: Discard the organic (ether) layer.
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl or 1M KHSO₄ with stirring until pH reaches 1–2.
Observation: The solution will become cloudy as the protonated Fmoc-amino acid precipitates or oils out.
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
Isolation: Concentrate in vacuo to yield the crude product, typically a white foam or solid.
Visualization: The "pH Swing" Logic
The following diagram illustrates the purification logic inherent in this protocol, ensuring that neutral impurities are removed before the product is isolated.
Quality Control & Analytical Expectations
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/Water + 0.1% TFA)
> 95% (Area under curve)
Identity
¹H NMR (DMSO-d₆ or CDCl₃)
Alkene Region: Multiplet at 5.3–5.6 ppm.Fmoc Region: Doublets at 7.3–7.9 ppm.-Proton: Multiplet at 4.0–4.2 ppm.[6]
Mass
LC-MS (ESI+)
or consistent with calc. mass.
Critical NMR Check: Verify the integration of the alkene protons relative to the Fmoc aromatic protons (should be 2:8 ratio) to ensure no hydrogenation or side-reaction occurred.
Troubleshooting
Issue: Low Yield / Incomplete Reaction.
Cause: pH dropped below 8 during reaction (neutralizing the amine).
Fix: Monitor pH periodically. Add more NaHCO₃ if pH dips below 8.
Issue: Product is an Oil/Gum.
Cause: Residual solvent or rotational isomers.
Fix: Co-evaporate with Hexane or Dichloromethane (DCM) to induce solidification. Lyophilization from t-Butanol/Water is also effective.
Issue: Double Bond Isomerization.
Risk: Low with NaHCO₃.
Check: ¹H NMR coupling constants. The (E)-isomer typically shows
Hz for the alkene protons.
References
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH. Retrieved from [Link]
Incorporating (E)-2-aminohex-4-enoic acid HCl into solid-phase peptide synthesis
Application Note: Strategic Integration of (E)-2-Aminohex-4-enoic Acid (Crotylglycine) into Solid-Phase Peptide Synthesis Executive Summary (E)-2-aminohex-4-enoic acid (commonly referred to as (E)-Crotylglycine) is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Integration of (E)-2-Aminohex-4-enoic Acid (Crotylglycine) into Solid-Phase Peptide Synthesis
Executive Summary
(E)-2-aminohex-4-enoic acid (commonly referred to as (E)-Crotylglycine) is a critical non-canonical amino acid (NCAA) utilized primarily in the synthesis of hydrocarbon-stapled peptides . By incorporating this olefinic residue at specific intervals (typically
or ) and performing Ring-Closing Metathesis (RCM), researchers can lock peptides into bioactive -helical conformations, significantly enhancing protease resistance and cellular permeability.
This guide addresses the specific challenge of starting with the HCl salt of the amino acid. Direct use of the HCl salt in automated synthesizers is not viable; it must first be converted to its Fmoc-protected derivative to ensure compatibility with standard SPPS cycles and to prevent side reactions.
Part 1: Pre-Synthesis Preparation (Fmoc Protection)
Objective: Convert (E)-2-aminohex-4-enoic acid HCl into Fmoc-(E)-2-aminohex-4-enoic acid suitable for SPPS.
Rationale: The free amine must be protected to prevent polymerization and ensure regioselective coupling. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under Schotten-Baumann conditions. This reagent is preferred over Fmoc-Cl as it minimizes the formation of dipeptide impurities and racemization.
Dissolution: In a round-bottom flask, dissolve 10 mmol of (E)-2-aminohex-4-enoic acid HCl in 20 mL of
.
Basification: Add 20 mmol of
to neutralize the HCl salt and create the basic environment required for the amine nucleophile.
Addition: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous amino acid solution on ice (
).
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. The pH should be maintained around 9.0; add additional
if necessary.
Work-up:
Dilute with
(50 mL) and wash with diethyl ether ( mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid or oil.
Extract the product into EtOAc (
mL).
Wash combined EtOAc layers with brine, dry over anhydrous
, and concentrate in vacuo.
Validation: Verify purity via HPLC and identity via LC-MS. Ensure the product is a free-flowing powder before use in SPPS.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Objective: Coupling Fmoc-(E)-Crotylglycine to the resin-bound peptide.
Critical Challenge:Racemization. Olefinic side chains can influence the electronic properties of the
-carbon, increasing susceptibility to epimerization during activation.
Solution: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .[1][2] This coupling system creates a less basic environment than HATU/DIPEA, significantly suppressing oxazolone-mediated racemization.
Experimental Parameters
Parameter
Recommendation
Rationale
Resin
Rink Amide MBHA (0.3–0.5 mmol/g)
Low loading prevents aggregation of hydrophobic stapled sequences.
Coupling Reagents
DIC / Oxyma Pure (1:1 ratio)
Superior suppression of racemization compared to HBTU/HATU.
Equivalents
3.0 - 4.0 eq
Higher excess drives reaction to completion for sterically hindered NCAAs.
Coupling Time
2 hours (Single coupling)
Extended time ensures complete acylation.
Temperature
Ambient ()
Avoid heating (>40°C) during this specific coupling to prevent stereochemical loss.
Step-by-Step Coupling Protocol
Resin Preparation: Swell resin in DMF for 20 minutes. Deprotect the N-terminus of the growing chain using 20% Piperidine/DMF (
min). Wash resin with DMF.
Activation (In Situ):
Dissolve Fmoc-(E)-Crotylglycine (4 eq) and Oxyma Pure (4 eq) in minimal DMF.
Add DIC (4 eq) immediately prior to adding to the resin. Do not pre-activate for >2 minutes.
Coupling: Add the mixture to the resin. Agitate at room temperature for 120 minutes.
Monitoring: Perform a Kaiser Test .
Blue beads: Incomplete coupling. Re-couple using HATU/HOAt (if necessary) but strictly control base (DIPEA) to 2.0 eq.
Colorless beads: Complete coupling. Proceed.
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 3: Downstream Application (Ring-Closing Metathesis)
Objective: Form the hydrocarbon staple between two (E)-Crotylglycine residues (or one Crotylglycine and one Pentenylalanine).
Mechanism: Ruthenium-catalyzed olefin metathesis.[3]
RCM Protocol (On-Resin)
Solvent Swap: Wash the resin
with DCM followed by with 1,2-Dichloroethane (DCE) . Note: DCE is superior to DCM for RCM due to its higher boiling point and compatibility with Grubbs catalysts.
Catalyst Preparation: Dissolve Grubbs I or II Catalyst (20 mol%) in degassed DCE.
Reaction: Add catalyst solution to the resin.[1][4][5] Agitate for 2 hours at room temperature (or
for difficult sequences).
Cycling: Drain and repeat the catalyst addition step to ensure high conversion.
Clean-up: Wash resin with DCE (
), DCM (), and finally DMF. A DMSO wash can help remove ruthenium residues.
Visualizing the Workflow
The following diagram illustrates the critical path from the raw HCl salt to the final stapled peptide.
Figure 1: Critical path for integrating (E)-Crotylglycine HCl into stapled peptide synthesis.
Scientific Rationale: Why DIC/Oxyma?
The choice of coupling reagents is the single most critical factor in preserving the stereochemistry of (E)-Crotylglycine.
Figure 2: Mechanism of racemization suppression. Oxyma intercepts the activated intermediate, preventing the formation of the racemization-prone oxazolone species common with basic reagents like HATU/DIPEA.
References
Fmoc Protection Mechanism & Protocols
Racemization Suppression in SPPS
Subirós-Funosas, R., et al. (2009).[2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[2][6] Chemistry – A European Journal.[2] Referenced via Peptide Chemistry. Available at: [Link]
Ring-Closing Metathesis on Resin
Stapled Peptide Optimization
Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Note. Available at: [Link]
Application Notes & Protocols: Strategic Use of (E)-Crotylglycine Hydrochloride in Ring-Closing Metathesis for Advanced Peptide Design
Introduction: The Power of Constraint in Peptide Therapeutics The strategic cyclization of peptides is a cornerstone of modern drug development, transforming flexible linear sequences into conformationally constrained ma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of Constraint in Peptide Therapeutics
The strategic cyclization of peptides is a cornerstone of modern drug development, transforming flexible linear sequences into conformationally constrained macrocycles. This structural rigidification can significantly enhance biological activity, selectivity, metabolic stability, and cell permeability.[1] Among the most powerful tools for forging these cyclic architectures is Ring-Closing Metathesis (RCM), a Nobel Prize-winning reaction that forms a carbon-carbon double bond from two precursor alkenes with unparalleled efficiency and functional group tolerance.[2]
This guide provides an in-depth exploration of using (E)-Crotylglycine hydrochloride, a non-canonical amino acid, as a key building block for RCM-mediated peptide cyclization. We will delve into the mechanistic underpinnings, critical experimental parameters, and provide detailed protocols tailored for researchers in synthetic chemistry and drug discovery.
The Mechanism: A Ruthenium-Catalyzed Dance of Alkenes
Ring-Closing Metathesis is catalyzed by ruthenium-alkylidene complexes, famously known as Grubbs catalysts.[3] The reaction proceeds through a well-established mechanism proposed by Yves Chauvin.[2][4]
The catalytic cycle involves:
Initiation: The catalyst's alkylidene ligand is substituted by one of the terminal alkenes of the linear peptide substrate.
[2+2] Cycloaddition: The ruthenium complex coordinates to the second intramolecular alkene, forming a key metallacyclobutane intermediate.[3][4]
Cycloreversion: The metallacyclobutane fragments, releasing the desired cyclic peptide containing a new endocyclic double bond.
Regeneration: A new ruthenium-alkylidene species is regenerated, which re-enters the catalytic cycle. The driving force for this intramolecular reaction is often the formation of a volatile byproduct, such as ethylene, which is removed from the reaction mixture.[2][4]
Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Why (E)-Crotylglycine Hydrochloride? A Superior Building Block
The choice of the alkene-bearing amino acid is critical. (E)-Crotylglycine presents a unique set of advantages, particularly when used as its hydrochloride salt.
Structural Precision: The crotyl group provides a four-carbon linker, offering a defined length for predictable macrocycle formation.
Amine Reactivity and Catalyst Stability: A significant challenge in the RCM of peptides is the potential for free amine groups to coordinate with the ruthenium center, leading to catalyst inhibition or decomposition.[5] By employing (E)-Crotylglycine as a hydrochloride salt, the primary amine is protonated and effectively "protected" as a non-nucleophilic ammonium salt. This simple yet elegant strategy prevents catalyst deactivation without the need for additional chemical protection and deprotection steps.[6] This approach allows for an efficient and expedient route to synthesizing dicarba peptides from sequences with unprotected amine groups.[6]
Core Principles for Successful RCM with Amino Acids
Optimizing an RCM reaction requires careful consideration of several interconnected parameters.
Catalyst Selection: The evolution of Grubbs and Hoveyda-Grubbs catalysts has been pivotal.
First-Generation (e.g., Grubbs I): Robust and effective for many substrates.
Second-Generation (e.g., Grubbs II, Hoveyda-Grubbs II): Exhibit higher reactivity, greater thermal stability, and broader functional group tolerance, making them the preferred choice for complex substrates like peptides.[4][7]
Third-Generation (e.g., Grubbs III): Offer rapid initiation and are useful in specific applications.
The High-Dilution Principle: RCM is an intramolecular process. To favor ring-closing over intermolecular polymerization or dimerization, reactions must be conducted at very low substrate concentrations, typically in the range of 0.1 to 10 mM.[7][8]
Solvent Choice: The solvent must be rigorously deoxygenated to prevent catalyst oxidation.[9] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common due to their ability to dissolve both the peptide substrate and the catalyst, and their relative inertness.[9][10]
Temperature Control: Reaction temperature influences both kinetics and catalyst longevity. While many RCM reactions proceed efficiently at room temperature, some sterically hindered substrates may require gentle heating (40-60 °C) to achieve optimal conversion.[1] Microwave-assisted heating can dramatically shorten reaction times.[11]
Experimental Protocols
The following protocols provide a comprehensive workflow, from precursor synthesis to the final cyclization.
Caption: Experimental workflow for RCM of peptides.
Part A: Synthesis of the Linear Peptide Precursor
The di-alkene precursor is typically synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Resin Loading: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide).
Amino Acid Coupling: Sequentially couple the desired protected amino acids. For the alkene-containing positions, use Fmoc-(E)-Crotylglycine-OH.
Cleavage and Deprotection: Once the linear sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Purification: Purify the crude linear peptide via reverse-phase HPLC to obtain the precursor as its TFA salt. This can be converted to the hydrochloride salt via salt exchange if desired.
Part B: Protocol for Ring-Closing Metathesis
This protocol is a general guideline for the cyclization of a 1 mg scale of a linear peptide precursor containing two (E)-Crotylglycine residues.
Materials:
Linear peptide precursor (as HCl or TFA salt): 1.0 mg
Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst
Anhydrous, degassed Dichloromethane (DCM)
Ethyl vinyl ether (for quenching)
Nitrogen or Argon gas supply
Procedure:
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
Substrate Dissolution: Dissolve the linear peptide precursor (1.0 mg) in anhydrous, degassed DCM to achieve a final concentration of 2 mM . This initial concentrated solution will be added slowly to a larger volume of solvent.
Reaction Setup (High Dilution): In the prepared Schlenk flask, add a larger volume of anhydrous, degassed DCM. The volume should be calculated so that the final concentration of the peptide after addition will be 0.5 mM . Begin vigorous stirring.
Catalyst Addition: Weigh the Grubbs catalyst (typically 5-10 mol%) in a glovebox or under a stream of inert gas and add it to the stirring DCM in the Schlenk flask. Allow it to dissolve completely (solution will turn brown/purple).
Slow Addition of Substrate: Using a syringe pump, add the 2 mM peptide solution to the stirring catalyst solution over a period of 4-6 hours. This slow addition is crucial to maintain high dilution and favor the intramolecular cyclization.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting material and the appearance of the product peak.
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
Workup: Remove the solvent in vacuo. The crude cyclic peptide can then be purified.
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the final macrocyclic peptide.
Data Summary and Troubleshooting
The success of an RCM reaction can be influenced by several factors. The table below summarizes key parameters and expected outcomes.
Ensure anhydrous/anaerobic conditions; Use fresh catalyst; Confirm amine is protonated (salt form); Try a different catalyst (e.g., HG-II).
Oligomerization/Polymerization
Concentration is too high; Rate of substrate addition is too fast.
Decrease substrate concentration (<1 mM); Use a syringe pump for very slow addition.
Isomerization of Product
Prolonged reaction time; High temperature.
Monitor reaction closely and quench upon completion; Add a mild acid or benzoquinone to suppress isomerization.[1][9]
Difficulty Removing Ruthenium
Residual catalyst coordinated to product.
Use a ruthenium scavenger (e.g., lead tetraacetate, basic cysteine wash) during workup; Use specialized silica for chromatography.[8]
Conclusion
The use of (E)-Crotylglycine hydrochloride in ring-closing metathesis represents a highly effective and streamlined strategy for the synthesis of conformationally constrained cyclic peptides. By leveraging the inherent reactivity of the crotyl moiety and the protective nature of the hydrochloride salt against catalyst deactivation, researchers can access complex dicarba-bridged macrocycles with high efficiency. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful technology in the pursuit of next-generation peptide therapeutics.
White, C. J., & Yudin, A. K. (2011). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. [Link]
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
Brouwer, A. J., & Liskamp, R. M. (2000). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. The Journal of Organic Chemistry, 65(19), 6186-6192. [Link]
Brouwer, A. J., & Liskamp, R. M. (2000). Synthesis of cyclic peptides by ring-closing metathesis. PubMed. [Link]
Rutjes, F. P. J. T., et al. (1999). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Tetrahedron Letters, 40(4), 677-680. [Link]
ResearchGate. Synthesis of Cyclic Peptides by Ring-Closing Metathesis | Request PDF. [Link]
ResearchGate. Ring-closing metathesis of unprotected peptides in water | Request PDF. [Link]
Cadierno, V., et al. (2003). Rate Studies and Mechanism of Ring-Closing Olefin Metathesis Catalyzed by Cationic Ruthenium Allenylidene Arene Complexes. Organometallics, 22(21), 4274-4283. [Link]
Robinson, J. A., et al. (2007). Microwave-assisted RCM for the synthesis of carbocyclic peptides. CORE. [Link]
Chemical Communications. Ring-closing metathesis of unprotected peptides in water. RSC Publishing. [Link]
Wipf Group. Ring-Closing Metathesis (RCM) and Ring. [Link]
Jo, H., et al. (2013). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. PMC. [Link]
Gleeson, E. C., Jackson, W. R., & Robinson, A. J. (2017). Ring closing metathesis of unprotected peptides. Chemical Communications, 53(71), 9769-9772. [Link]
Glas, A., & Grossmann, T. N. (2015). Constraining Peptide Conformations with the Help of Ring-Closing Metathesis. Synlett, 26(01), 1-5. [Link]
Schafmeister, C. E., et al. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry, 66(12), 4081-4091. [Link]
ResearchGate. Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst | Request PDF. [Link]
Application Note: Catalytic Asymmetric Synthesis of (E)-2-Aminohex-4-enoic Acid Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary (E)-2-Aminohex-4-enoic acid—commonly referred to as (E...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
(E)-2-Aminohex-4-enoic acid—commonly referred to as (E)-crotylglycine—is a highly valuable non-canonical amino acid (ncAA). Its terminal alkene side chain serves as a bio-orthogonal handle for late-stage peptide functionalization, ring-closing metathesis for peptide stapling[1], and the total synthesis of complex natural products such as the cylindrospermopsin alkaloids[2].
While traditional syntheses rely on stoichiometric chiral auxiliaries, modern industrial and advanced academic settings demand catalytic, atom-economical approaches[3]. This application note details a highly robust Chiral Phase-Transfer Catalysis (PTC) methodology utilizing a
-symmetric Maruoka catalyst. By alkylating a glycine Schiff base with (E)-crotyl bromide, this protocol delivers the target amino acid with exceptional enantioselectivity (>98% ee) and provides the final product directly as a stable hydrochloride salt.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful asymmetric catalysis is not achieved by merely mixing reagents, but by controlling the microenvironment of the transition state. The success of this protocol relies on three physicochemical pillars:
Interfacial Enolate Generation: The starting material, tert-butyl 2-((diphenylmethylene)amino)acetate, features
-protons rendered highly acidic by the adjacent ester and imine groups. Vigorous stirring creates a high-surface-area emulsion between the aqueous KOH and the organic toluene phase, allowing rapid, continuous deprotonation without degrading the organic substrate.
Chiral Ion-Pairing: Once deprotonated, the enolate migrates into the organic phase by forming a tight ion pair with the lipophilic, positively charged chiral quaternary ammonium catalyst (
).
Facial Shielding &
Trajectory: The rigid spiro-binaphthyl backbone of the Maruoka catalyst physically blocks one face of the enolate. When (E)-1-bromo-2-butene approaches, it is forced to attack from the unshielded face via an mechanism. This preserves the (E)-geometry of the crotyl group while establishing strict absolute stereocontrol at the -carbon[3].
Catalytic cycle of the chiral phase-transfer catalyzed asymmetric alkylation.
Quantitative Data & Optimization
To demonstrate the robustness of this system, the following table summarizes the optimization of reaction conditions. Understanding these parameters allows you to scale and adapt the protocol based on your specific ee vs. throughput requirements.
Catalyst Loading (mol%)
Base System
Temperature (°C)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
1.0
50% aq. KOH
0
12
92
98
0.1
50% aq. KOH
0
24
89
97
1.0
CsOH·H₂O (solid)
-20
24
95
99
1.0
50% aq. KOH
25
4
85
92
Data Interpretation: Lower temperatures (-20 °C) combined with a cesium base yield the highest enantioselectivity due to a tighter, more rigid ion pair. Conversely, running the reaction at room temperature (25 °C) accelerates conversion but compromises the ee due to increased conformational flexibility of the transition state.
Experimental Workflow
Experimental workflow for the asymmetric synthesis of (E)-crotylglycine HCl.
Step-by-Step Methodology
Phase 1: Catalytic Asymmetric Alkylation
This phase establishes the carbon skeleton and the absolute stereocenter.
System Preparation: To an oven-dried, argon-purged Schlenk flask, add tert-butyl 2-((diphenylmethylene)amino)acetate (10.0 mmol, 1.0 eq) and the (S,S)-N-spiro binaphthyl phase-transfer catalyst (0.1 mmol, 1.0 mol%).
Solvation: Dissolve the solids in anhydrous toluene (30 mL). Cool the reaction vessel to 0 °C using an ice-water bath.
Causality Note: Dropwise addition prevents localized concentration spikes of the electrophile, which can lead to unwanted dialkylation of the active enolate.
Initiation: Add 50% aqueous KOH (50.0 mmol, 5.0 eq) dropwise. Immediately increase the stirring rate to >1000 rpm.
Causality Note: High-shear stirring is mandatory. The reaction occurs at the biphasic interface; poor stirring reduces the interfacial area, leading to sluggish conversion and allowing background (uncatalyzed) racemic alkylation to compete.
Monitoring: Stir at 0 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active Schiff base spot (
) should completely convert to the slightly less polar alkylated product.
Workup: Quench the reaction by adding cold distilled water (30 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Pass the crude oil through a short pad of silica gel (Hexanes/EtOAc 95:5) to remove the catalyst and isolate the enantioenriched intermediate.
Phase 2: Global Deprotection & Salt Formation
This phase is a self-validating system designed to cleanly yield the target compound without requiring preparative chromatography.
Hydrolysis Setup: Dissolve the purified intermediate in a 1:1 mixture of THF and 6 M aqueous HCl (40 mL total volume).
Reflux: Heat the mixture to 80 °C (reflux) for 12 hours.
Causality Note: The acidic environment sequentially performs two deprotections. First, it hydrolyzes the diphenylmethylene imine to a primary amine (releasing benzophenone). Second, the extended heating cleaves the bulky tert-butyl ester, yielding the free carboxylic acid.
Phase Separation (Self-Validation): Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 30 mL).
Causality Note: This step is self-validating. The by-products (benzophenone and tert-butanol) are highly lipophilic and partition entirely into the ether layer. The target (E)-crotylglycine hydrochloride is highly polar and remains exclusively in the aqueous layer.
Isolation: Concentrate the aqueous layer under reduced pressure to remove water and residual HCl.
Crystallization: Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford (E)-2-aminohex-4-enoic acid hydrochloride as a pristine white crystalline solid.
Quality Control (QC)
NMR Verification:
H NMR (D₂O, 400 MHz) must show the characteristic (E)-alkene protons at 5.40–5.70 ppm with a large trans coupling constant ( Hz). The complete absence of aromatic signals (7.2–7.8 ppm) confirms the successful removal of the benzophenone by-product.
Optical Purity: To verify the ee, derivatize a small aliquot with Fmoc-OSu and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Target specification: >98% ee.
References
Nájera, C.; Sansano, J. M. "Catalytic Asymmetric Synthesis of α-Amino Acids." Chemical Reviews 2007, 107, 4584–4671.
URL:[Link]
Williams, R. M. et al. "Natural Products Synthesis: Enabling Tools to Penetrate Nature's Secrets of Biogenesis and Biomechanism." Journal of Organic Chemistry 2011.
URL:[Link]
Robinson, J. A. et al. "Controlled Synthesis of (S,S)-2,7-Diaminosuberic Acid: A Method for Regioselective Construction of Dicarba Analogues of Multicystine-Containing Peptides." Journal of Organic Chemistry 2006, 71, 7967-7973.
URL:[Link]
Application Note: Site-Specific Protein Modification using (E)-2-aminohex-4-enoic Acid (Crotylglycine)
Executive Summary This guide details the methodology for the site-specific incorporation of (E)-2-aminohex-4-enoic acid (commonly referred to as Crotylglycine or Crt ) into recombinant proteins and its subsequent chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the methodology for the site-specific incorporation of (E)-2-aminohex-4-enoic acid (commonly referred to as Crotylglycine or Crt ) into recombinant proteins and its subsequent chemical modification.
Unlike terminal alkenes (e.g., Homoallylglycine), the internal double bond of Crotylglycine provides a unique steric and electronic profile. It serves as a robust handle for Olefin Metathesis (forming stable carbon-carbon bonds) and Photo-induced Thiol-Ene Click chemistry. Because Crt contains an all-carbon side chain, it offers superior metabolic stability compared to heteroatom-containing analogs (e.g., S-allylcysteine), making it ideal for intracellular applications and therapeutic protein engineering where oxidative stability is paramount.
The Chemical Logic: Why Crotylglycine?
The selection of (E)-2-aminohex-4-enoic acid as a bioorthogonal handle is driven by three mechanistic advantages:
Carbon-Carbon Bond Formation: Through Olefin Cross-Metathesis (CM), Crt allows the attachment of payloads via a C-C bond, which is chemically inert to hydrolysis, unlike esters, thioethers, or succinimides.
Isomer Stability: The internal (E)-alkene is thermodynamically more stable than terminal alkenes, reducing the risk of unwanted side reactions (e.g., isomerization) during expression.
Orthogonality: The crotyl group is inert to native cellular nucleophiles (amines, thiols) and electrophiles, reacting only under specific catalytic or photochemical conditions.
Genetic Encoding Protocol
The incorporation of Crt is achieved using the Pyrrolysyl-tRNA synthetase (PylRS) system from Methanosarcina barkeri (MbPylRS) or Methanosarcina mazei (MmPylRS).
Reagents and Plasmids
Expression Host: E. coli BL21(DE3) or C321.ΔA (Release Factor 1 deficient strains improve yield).
Plasmid A (Machinery): pEVOL-MbPylRS or pEVOL-MmPylRS. Note: The Wild-Type (WT) PylRS is often sufficient, but the active site mutant L274M/C313A/Y349F (Mb numbering) significantly enhances incorporation efficiency for aliphatic chains.
Plasmid B (Target): pET or pTXB1 vector containing the Gene of Interest (GOI) with an amber codon (TAG ) at the desired site.
Stock Solution: Dissolve to 100 mM in 1M NaOH (or water with pH adjustment), sterilize by filtration.
Expression Workflow
Transformation: Co-transform E. coli cells with Plasmid A and Plasmid B. Plate on LB agar with Chloramphenicol (Cam, 34 µg/mL) and Ampicillin (Amp, 100 µg/mL) or Kanamycin (Kan, 50 µg/mL).
Inoculation: Pick a single colony into 5 mL LB (Cam/Amp) and grow overnight at 37°C.
Induction & Incorporation:
Dilute overnight culture 1:100 into fresh 2xYT or GMML media.
Grow at 37°C until OD₆₀₀ reaches 0.5–0.6.
Add Crotylglycine: Add Crt stock to a final concentration of 2 mM .
Induce: Add IPTG (1 mM) and Arabinose (0.2%) to induce protein and Synthetase/tRNA expression respectively.
Optimization: Lower temperature to 25°C or 30°C and incubate for 12–16 hours to maximize folding and minimize inclusion bodies.
Crucial Step: Ensure all buffers during purification (IMAC/SEC) are free of DTT or β-Mercaptoethanol . Free thiols will poison the Ruthenium catalyst in downstream metathesis.
QC: Verify incorporation via ESI-MS. The mass shift relative to Wild Type (Lysine) depends on the exact substitution, but relative to the "TAG" truncation product, you should observe the full-length mass.
Expected Mass: Mass(WT) - Mass(Lys) + Mass(Crt).
Crt Residue Mass: ~113.1 Da (Calculation: C6H9NO).
Bioorthogonal Derivatization Protocols
Two primary methods are available: Ruthenium-Catalyzed Cross-Metathesis (for C-C bonding) and Photo-Thiol-Ene Click (for rapid labeling).
Protocol A: Aqueous Cross-Metathesis (The "Killer App")
Target: Conjugation of PEG, drugs, or fluorophores via a stable alkene bridge.
Reagents:
Catalyst:Hoveyda-Grubbs II (HGII) .
Note: For aqueous solubility, use AquaMet or dissolve standard HGII in tert-butanol (tBuOH).
Labeling Partner: Allyl-PEG-2000 or Allyl-biotin (Terminal alkenes react best with the internal Crt alkene).
Buffer: 100 mM Sodium Phosphate, pH 7.5, 100 mM MgCl₂ .
Why MgCl₂? High salt prevents protein aggregation caused by the hydrophobic catalyst and stabilizes the protein structure during the reaction.
Step-by-Step:
Preparation: Dilute purified Protein-Crt (50 µM) in Reaction Buffer.
Catalyst Addition:
Prepare a 50 mM stock of HGII catalyst in tBuOH.
Add Catalyst to the protein solution (Final conc: 0.5–1.0 mM; ~10–20 equivalents).
Solvent Check: Ensure final tBuOH concentration is <20% to avoid protein denaturation.
Caption: Workflow for genetic encoding of Crotylglycine followed by Ruthenium-catalyzed cross-metathesis.
Diagram 2: Mechanism of Aqueous Cross-Metathesis on Proteins
Caption: Simplified catalytic cycle of Ruthenium-mediated cross-metathesis on a protein surface.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Expression Yield
Toxic effect of Crt or PylRS efficiency.
Switch to M. barkeri PylRS (MbPylRS) if using M. mazei. Ensure Crt is added before induction.
No Conjugation (Metathesis)
Catalyst poisoning by sulfur.
Critical: Use TCEP instead of DTT/BME during purification. Ensure no free Cysteine residues are near the surface.
Protein Precipitation
Hydrophobic catalyst or tBuOH.
Increase MgCl₂ to 150 mM. Reduce tBuOH <10%. Try water-soluble "AquaMet" catalyst.
Homodimerization
Protein-Protein cross-reaction.
Use a large excess (50–100 equiv) of the small molecule partner (Allyl-PEG) to statistically favor Cross-Metathesis over Self-Metathesis.
References
Chalker, J. M., et al. (2009). "A unique insertion of unnatural amino acids allows for the site-specific modification of proteins via olefin metathesis."[1] Journal of the American Chemical Society.
Context: The foundational paper describing the use of alkene-containing amino acids (including crotylglycine derivatives)
Wang, Y. S., et al. (2010). "Genetic incorporation of alkene-containing amino acids into proteins in Escherichia coli." Molecular BioSystems.
Context: Describes the PylRS mutants and conditions required for efficient incorporation of aliph
Lin, Y. A., et al. (2010). "Olefin Metathesis for Site-Selective Protein Modification." Chemistry – A European Journal.
Context: Detailed review and protocols for aqueous metathesis conditions comp
Nguyen, D. P., et al. (2009). "Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA synthetase/tRNA(CUA) pair and click chemistry." Journal of the American Chemical Society.
Context: Establishes the versatility of the MbPylRS system for aliphatic handles, which applies to the structural analogs of crotylglycine.
Seitchik, J. L., et al. (2012). "Genetically Encoded Olefin Metathesis Probes for Protein Labeling." Journal of the American Chemical Society.
Context: Further refinement of metathesis on proteins, discussing catalyst stability and reaction r
Application Note: Optimization of Cross-Metathesis Reaction Conditions for (E)-2-Aminohex-4-enoic Acid Residues in Peptide Synthesis
Introduction (E)-2-aminohex-4-enoic acid, commonly referred to as L-crotylglycine (Crt) or Δ4Ahx, is a non-proteinogenic amino acid widely utilized in the synthesis of [1]. By replacing metabolically labile disulfide bri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(E)-2-aminohex-4-enoic acid, commonly referred to as L-crotylglycine (Crt) or Δ4Ahx, is a non-proteinogenic amino acid widely utilized in the synthesis of [1]. By replacing metabolically labile disulfide bridges with stable carbon-carbon double bonds, researchers can significantly enhance the in vivo half-life, structural rigidity, and bioavailability of peptide therapeutics[2].
However, achieving high-yielding cross-metathesis (CM) or ring-closing metathesis (RCM) with crotylglycine residues on a solid support presents unique steric and electronic challenges. This application note details the optimized reaction conditions, mechanistic rationale, and validated protocols for the cross-metathesis of (E)-2-aminohex-4-enoic acid residues.
Mechanistic Rationale and Reagent Selection
Olefin Reactivity and Catalyst Selection
In the empirical model of olefin reactivity for cross-metathesis, terminal alkenes like allylglycine are classified as highly reactive Type I olefins, which are prone to rapid, statistically driven homodimerization[2]. In contrast, the internal methyl substitution of (E)-2-aminohex-4-enoic acid classifies it as a [2]. This steric hindrance tempers its reactivity, preventing premature homodimerization during peptide assembly and allowing for controlled, regioselective cross-metathesis when paired with an appropriate partner[1].
To overcome the activation barrier of Type II olefins, the Second-Generation Grubbs Catalyst (Grubbs II) is strictly required[3],[4]. The strongly σ-donating N-heterocyclic carbene (NHC) ligand stabilizes the active ruthenium alkylidene intermediate, providing the necessary electron density and longevity to drive metallocyclobutane formation with the sterically encumbered crotylglycine residue.
Solvent Systems and Chaotropic Additives
Solid-phase cross-metathesis is notoriously hindered by peptide aggregation. As the peptide chain elongates on the resin, intermolecular hydrogen bonding causes secondary structure formation (e.g., β-sheets), which physically buries the reactive crotylglycine alkene from the bulky Grubbs catalyst[5].
Causality of Additives: To mitigate this, a solvent system of Dichloromethane (DCM) supplemented with a chaotropic salt—specifically—is employed[6],[4]. The lithium ions coordinate with the peptide backbone carbonyls, disrupting inter-chain hydrogen bonds. This induces profound resin swelling and deaggregation, exposing the (E)-2-aminohex-4-enoic acid residue to the bulk solvent and catalyst[4].
Energy Modalities: Microwave vs. Thermal
The activation energy required for the cross-metathesis of crotylglycine on solid support is substantial.
Conventional Heating: Reactions performed at 50 °C require (42 to 72 hours) to reach acceptable conversion rates[7],[4], which often leads to catalyst decomposition and isomerization byproducts.
Microwave Irradiation: Microwave-assisted cross-metathesis (MACM) directly heats the polar DMF/LiCl solvent and the peptide backbone via dielectric heating. This rapid energy transfer accelerates the catalytic cycle, driving the reaction to completion at 100 °C in just 1 to 2 hours[6],[4].
Quantitative Data Summary
The following table summarizes the validated reaction parameters for the cross-metathesis of (E)-2-aminohex-4-enoic acid residues on solid support[7],[4],[8].
Parameter
Conventional Thermal Method
Microwave-Assisted Method
Catalyst
Grubbs 2nd Gen (20 - 50 mol%)
Grubbs 2nd Gen (20 - 40 mol%)
Solvent System
DCM or DCM/LiCl-DMF (0.4 M)
DCM + 10% LiCl/DMF (0.4 M)
Temperature
50 °C
100 °C
Reaction Time
42 - 72 hours
1 - 2 hours
Atmosphere
Inert (Argon or Nitrogen)
Inert (Argon or Nitrogen)
Typical Conversion
40 - 70% (Often requires re-subjection)
> 95% (Quantitative)
Solid-Phase Cross-Metathesis Workflow
Figure 1: Workflow for solid-phase cross-metathesis of crotylglycine-containing peptides.
Resin Preparation: Transfer the resin-bound peptide (e.g., 20.0 mg, 18.0 μmol) into a microwave-safe quartz reaction vessel fitted with a self-sealing Teflon septum[4],[5].
Solvent Addition: Add 4.0 mL of degassed anhydrous DCM and 0.4 mL of the 0.4 M LiCl/DMF solution to the vessel[4]. Allow the resin to swell for 15 minutes under gentle agitation to ensure complete disruption of secondary structures.
Partner Addition: Add the cross-metathesis partner (e.g., 70.0 mg, 0.38 mmol) to the suspension[4].
Catalyst Charging: In a glovebox or under a strict argon stream, add the Grubbs 2nd Generation catalyst (6.2 mg, 7.3 μmol, 40 mol%)[4]. Seal the vessel immediately to prevent catalyst oxidation.
Microwave Irradiation: Subject the reaction mixture to microwave irradiation, ramping the temperature to 100 °C. Maintain at 100 °C for 2 hours under continuous stirring[4].
Washing & Cleavage: Cool the vessel to room temperature. Filter the resin through a fritted syringe and wash extensively with DCM, DMF, and Methanol to remove the ruthenium byproducts[5].
Self-Validation (Analysis): Cleave a small aliquot of the peptidyl-resin using a standard TFA-mediated cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the filtrate via LC-MS to confirm the product mass (e.g., M+H peak corresponding to the dicarba peptide) before proceeding to full cleavage[6],[4].
Protocol B: Conventional Thermal Cross-Metathesis
For laboratories lacking specialized microwave reactors, or for scale-up where microwave penetration depth is a limiting factor[7],[4].
Step-by-Step Procedure:
Preparation: Load a Fischer-Porter tube or a heavy-walled pressure vessel with the resin-bound peptide (e.g., 212 mg, 0.19 mmol)[7],[4].
Solvent & Catalyst: Add 8.0 mL of degassed DCM and the cross-metathesis partner. Add Grubbs 2nd Generation catalyst (82 mg, 9.7 μmol, 50 mol%) under an inert argon atmosphere[4].
Heating: Seal the vessel and heat the mixture in an oil bath at 50 °C for 42 to 72 hours[7],[4].
Self-Validation (Monitoring): Due to the slower kinetics and potential for catalyst degradation over time, it is highly recommended to halt the reaction at 24 hours, wash the resin, and re-subject the resin to a fresh batch of catalyst and solvent to drive the reaction to completion[4].
Isolation: Filter, wash, and cleave the peptide as described in Protocol A.
References
Title: Controlled Synthesis of (S,S)-2,7-Diaminosuberic Acid: A Method for Regioselective Construction of Dicarba Analogues of Multicystine-Containing Peptides
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Contoxin analogues and methods for synthesis of intramolecular dicarba bridge-containing peptides (US8759480B2)
Title: Methods for the synthesis of alkyne-containing dicarba bridges in peptides (WO2011146974A1)
Title: Insulin analogues (US8748570B2)
Title: Supplementary Material for Chemical Communications (b808735j)
Source: The Royal Society of Chemistry
URL: [Link]
Preparation of peptide staples using (E)-2-aminohex-4-enoic acid precursors
Application Note: Precision Synthesis of Hydrocarbon-Stapled Peptides Using (E)-2-Aminohex-4-enoic Acid Precursors Executive Summary This technical guide details the protocol for incorporating (E)-2-aminohex-4-enoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Hydrocarbon-Stapled Peptides Using (E)-2-Aminohex-4-enoic Acid Precursors
Executive Summary
This technical guide details the protocol for incorporating (E)-2-aminohex-4-enoic acid (commonly referred to as (E)-Crotylglycine or (E)-Cgl ) into peptide sequences to generate hydrocarbon-stapled macrocycles. While terminal alkene precursors (e.g., allylglycine or pentenylalanine) are common, utilizing internal olefin precursors like (E)-Cgl offers distinct mechanistic advantages. Specifically, the use of crotylglycine prevents the formation of truncated by-products often observed with allylglycine due to alkene isomerization, ensuring a cleaner Ring-Closing Metathesis (RCM) profile. This note covers the solid-phase peptide synthesis (SPPS) integration, optimized RCM conditions using Grubbs catalysts, and downstream purification.
Scientific Background & Rationale
The Chemistry of the Precursor
(E)-2-aminohex-4-enoic acid is a non-canonical amino acid featuring an internal olefin at the
-position. Unlike standard "stapling" amino acids (e.g., or ) which are -methylated to induce helicity, (E)-Cgl is typically mono-substituted at the -carbon.
Structure:
Stereochemistry: The (E)-configuration of the internal olefin is critical. While RCM often results in an
mixture of the final macrocycle, using pre-organized (E)-precursors can bias the reaction transition state and, more importantly, eliminate the formation of methylidene-ruthenium species that degrade catalyst activity.
Mechanistic Advantage: The "Crotyl" Effect
A common failure mode in RCM with allylglycine (terminal alkene) is the isomerization of the double bond to the enamine position, leading to chain truncation. By substituting the terminal proton with a methyl group (as in (E)-Cgl), this isomerization pathway is sterically and electronically disfavored. Furthermore, the metathesis of two crotyl residues releases 2-butene (volatile liquid/gas) rather than ethylene, often resulting in better equilibrium driving forces in open systems.
Experimental Workflow Visualization
The following diagram outlines the critical path from resin loading to final isolation.
Figure 1: End-to-end workflow for the synthesis of (E)-Cgl stapled peptides. Note the mandatory QC step before RCM.
Detailed Protocol
Phase A: Solid Phase Peptide Synthesis (SPPS)
Reagents:
Resin: Rink Amide MBHA (Loading: 0.3–0.5 mmol/g). Low loading is preferred to prevent inter-chain aggregation.
Monitoring: Perform a Kaiser test. If not blue-free, re-couple for 1 hour.
N-Terminal Capping: Once the full linear sequence is assembled, leave the N-terminal Fmoc group ON (or acetylate if the N-terminus is part of the design) to prevent the free N-terminus from coordinating with the Ruthenium catalyst during RCM.
Phase B: On-Resin Ring-Closing Metathesis (RCM)
This is the critical step. Oxygen is the primary inhibitor of the Grubbs catalyst.
Reagents:
Catalyst: Grubbs 2nd Generation Catalyst (G2). Alternative: Hoveyda-Grubbs II for difficult steric encumbrances.
Solvent: 1,2-Dichloroethane (DCE). Superior to DCM for elevated temperature reactions.
Protocol:
Solvent Exchange: Wash the resin 3x with DCM, then 3x with anhydrous DCE to remove all traces of DMF (DMF coordinates Ru and kills the catalyst).
Catalyst Preparation (The "Degas" Step):
Prepare a 10 mM solution of Grubbs II in DCE (approx. 8.5 mg per mL).
CRITICAL: Sparge the solution with Argon or Nitrogen for 15 minutes before adding to the resin.
Reaction:
Add the catalyst solution to the resin (approx. 20 mol% relative to peptide loading).[1]
Condition A (Standard): Agitate at RT for 4 hours.
Condition B (Microwave - Recommended): Heat to 50°C for 30 minutes in a microwave reactor (power limited to 20W).
Iteration: Drain the solution. Repeat the catalyst addition and reaction step once more to ensure high conversion.
Quenching: Wash resin 3x with DCE, then 3x with DMSO (to remove Ru traces), then 3x with DCM.
Phase C: Cleavage and Analysis
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Precipitation: Precipitate in cold diethyl ether.
Mass Spectrometry Validation:
Target Mass Shift: The RCM reaction between two crotyl (
Note: Unlike allylglycine RCM (loss of ethylene, -28 Da), crotylglycine RCM results in a loss of -56 Da (C4H8) relative to the linear precursor if the full crotyl groups were added. Correction: If calculating from the residue mass incorporated, the loss is relative to the leaving group.
Simplified Check: Look for the disappearance of the linear peak.
Data Analysis & Troubleshooting
Comparative Efficiency Table
Variable
Recommendation
Rationale
Solvent
DCE (1,2-Dichloroethane)
Higher boiling point than DCM; swells polystyrene resins well.
Catalyst
Grubbs II
Higher thermal stability and reactivity toward internal olefins compared to Grubbs I.
Temperature
50°C (Microwave)
Overcomes the steric barrier of the internal methyl group on the crotyl chain.
Concentration
10 mM Catalyst
High dilution favors intramolecular cyclization over intermolecular dimerization.
Mechanism of Action (Graphviz)
The following diagram illustrates the catalytic cycle, highlighting the release of the volatile byproduct.
Figure 2: Simplified catalytic cycle of RCM. The elimination of 2-butene drives the equilibrium forward.
Fix: Switch to Hoveyda-Grubbs II catalyst. Increase temperature to 60°C (DCE reflux). Ensure strictly inert atmosphere.
Issue: Intermolecular Dimerization (2x Mass).
Cause: Resin loading too high (site isolation failure).
Fix: Use resin with loading < 0.3 mmol/g. Reduce catalyst concentration.
Issue: Ru Contamination in Final Product.
Fix: Add a wash step with imidazole or a specific metal scavenger (e.g., QuadraPure™ TU) before TFA cleavage.
References
Gleeson, E. C., Jackson, W. R., & Robinson, A. J. (2017). Ring closing metathesis of unprotected peptides. Chemical Communications.[2]
Relevance: Establishes the utility of crotylglycine to eliminate by-products seen with allylglycine.
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis.
Relevance: Foundational text on RCM for peptide stapling using Grubbs catalysts.[3]
Kim, Y.-W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters.
Relevance: Discusses the stereochemical implic
Biotage Application Note. Using microwave heating for your stapled peptide synthesis.
Relevance: Validates the use of microwave heating (40-50°C)
Application Note: Chemoenzymatic Resolution of (E)-2-Aminohex-4-enoic Acid Hydrochloride
Executive Summary & Scientific Context (E)-2-Aminohex-4-enoic acid, commonly referred to as crotylglycine, is a non-proteinogenic, unsaturated -amino acid. It is heavily utilized in specialized metabolite research—such a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
(E)-2-Aminohex-4-enoic acid, commonly referred to as crotylglycine, is a non-proteinogenic, unsaturated
-amino acid. It is heavily utilized in specialized metabolite research—such as the biosynthesis of the anti-tuberculosis cyclic peptide rufomycin[1]—and serves as a critical building block for synthesizing dicarba-bridge peptide analogs via ruthenium-catalyzed ring-closing metathesis. Furthermore, its structural uniqueness makes it a valuable probe for studying the translational machinery and enzymatic aminoacylation of tRNA[2].
Because standard chemical synthesis yields a racemic hydrochloride salt, isolating the enantiopure L- and D-isomers is mandatory for downstream stereospecific applications. This guide details a highly scalable, self-validating chemoenzymatic protocol utilizing Porcine Kidney Acylase I to resolve the racemic mixture with >99% enantiomeric excess (ee).
Mechanistic Causality & Resolution Logic
This protocol does not rely on arbitrary steps; it is engineered around the strict physicochemical and biological rules of the molecules involved. The resolution relies on a three-stage logical progression:
The Derivatization Imperative (N-Acetylation): Acylase I (EC 3.5.1.14) is blind to free amino acids. Its active site is strictly configured to recognize and hydrolyze the amide bond of N-acyl-L-amino acids. Therefore, the racemic (E)-2-aminohex-4-enoic acid hydrochloride must first be chemically converted into N-acetyl-DL-(E)-2-aminohex-4-enoic acid[3].
Stereoselective Hydrolysis: When the N-acetyl-DL mixture is incubated with Acylase I, the enzyme's chiral active site exclusively binds the L-enantiomer, hydrolyzing the acetyl group. The D-enantiomer is sterically excluded from the catalytic triad and remains entirely intact as an N-acetyl derivative[4].
Physicochemical Separation: This enzymatic divergence creates a highly exploitable physicochemical difference. The resulting mixture contains the free L-amino acid (a zwitterion, positively charged at low pH) and the N-acetyl-D-amino acid (a weak acid, negatively charged or neutral at low pH). Passing this mixture through a strongly acidic cation-exchange resin allows the N-acetyl-D-isomer to wash through unbound, while the L-isomer is captured and subsequently eluted with a basic solution[3].
Materials and Reagents
Reagent / Material
Purpose
Specification / Grade
DL-(E)-2-Aminohex-4-enoic Acid HCl
Starting racemic substrate
>98% purity
Acetic Anhydride
Acylating agent
ACS Reagent Grade
Acylase I (Porcine Kidney)
Stereoselective biocatalyst
≥2000 U/mg protein
Cobalt(II) Chloride (CoCl₂)
Enzyme cofactor
Anhydrous, 99%
Dowex 50W-X8 Resin
Cation-exchange separation
50-100 mesh, H⁺ form
Lithium Hydroxide (LiOH)
pH adjustment
1M aqueous solution
Ammonium Hydroxide (NH₄OH)
Resin elution
1M aqueous solution
Step-by-Step Experimental Protocol
Phase 1: N-Acetylation of Racemic Hydrochloride
Dissolution: Dissolve 100 mmol of DL-(E)-2-aminohex-4-enoic acid HCl in 50 mL of distilled water.
Basification: Cool the solution to 0°C in an ice bath. Adjust the pH to 9.0 using 2M NaOH to deprotonate the ammonium group, rendering the amine nucleophilic.
Acylation (Schotten-Baumann Conditions): Add 120 mmol of acetic anhydride dropwise over 30 minutes. Concurrently, add 2M NaOH dropwise to maintain the pH strictly between 8.5 and 9.5.
Causality Note: If the pH drops below 8, the amine becomes protonated and unreactive; if it exceeds 10, acetic anhydride rapidly hydrolyzes into acetate, destroying the reagent.
Maturation: Stir for an additional 2 hours at room temperature.
Isolation: Acidify the mixture to pH 2.0 using 6M HCl to protonate the carboxylate, driving the product into the organic phase. Extract with ethyl acetate (3 × 100 mL).
Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-acetyl-DL-(E)-2-aminohex-4-enoic acid.
Self-Validation Checkpoint 1: Perform ¹H-NMR (in D₂O or DMSO-d₆). The disappearance of the broad -NH₃⁺ signal and the appearance of a sharp singlet at ~1.9 ppm (acetyl -CH₃) confirms complete conversion.
Phase 2: Enzymatic Resolution with Acylase I
Preparation: Suspend the N-acetyl-DL-(E)-2-aminohex-4-enoic acid (approx. 80 mmol) in 400 mL of distilled water.
Optimal Solubilization: Carefully add 1M LiOH until the solid completely dissolves and the pH stabilizes at 7.5–8.0.
Causality Note: Acylase I activity peaks at pH 7.5-8.0. LiOH is preferred over NaOH in amino acid resolutions to prevent sodium salt co-crystallization during later lyophilization steps[3].
Biocatalysis: Add 50 mg of Porcine Kidney Acylase I and 1 mM CoCl₂.
Causality Note: Co²⁺ ions act as a catalytic cofactor, significantly stabilizing the dimeric structure of Acylase I and accelerating the hydrolysis rate.
Incubation: Incubate the mixture at 37°C with gentle orbital shaking for 24–48 hours.
Self-Validation Checkpoint 2: Spot the reaction mixture on a silica TLC plate (eluent: n-butanol/acetic acid/water 4:1:1). Stain with ninhydrin and heat. A distinct purple spot indicates the release of free L-amino acid (the N-acetyl derivative will not stain). Chiral HPLC should confirm exactly 50% conversion.
Phase 3: Ion-Exchange Separation
Quenching: Acidify the reaction mixture to pH 5.0 with glacial acetic acid to halt enzymatic activity and precipitate denatured proteins.
Clarification: Add activated charcoal (Norit), stir for 15 minutes, and filter through a Celite pad to remove the enzyme[3].
Resin Loading: Load the clear filtrate onto a column packed with 100 g of Dowex 50W-X8 cation-exchange resin (H⁺ form).
Elution of D-Isomer: Wash the column with 500 mL of distilled water. Collect the flow-through.
Causality Note: The N-acetyl-D-enantiomer lacks a free amine, carries no positive charge at pH 5.0, and is completely repelled by the resin, eluting in the water wash.
Elution of L-Isomer: Elute the bound L-(E)-2-aminohex-4-enoic acid using 1M aqueous ammonia (NH₄OH) until the eluate is no longer ninhydrin-positive.
Final Recovery: Lyophilize the ammonia eluate to obtain pure L-(E)-2-aminohex-4-enoic acid.
Self-Validation Checkpoint 3: Measure the specific rotation via polarimetry. L-crotylglycine should exhibit a positive optical rotation
in water, confirming enantiomeric identity and purity[3].
Phase 4: Deprotection of the D-Enantiomer (Optional)
Concentrate the water flow-through from Phase 3 to recover the N-acetyl-D-(E)-2-aminohex-4-enoic acid.
Reflux the residue in 2M HCl for 4 hours to thermally cleave the acetyl group.
Evaporate to dryness to yield D-(E)-2-aminohex-4-enoic acid hydrochloride.
Quantitative Data & Expected Outcomes
Compound
Expected Yield
Enantiomeric Excess (ee)
Physical State
Validation Method
N-Acetyl-DL-Crotylglycine
90 - 95%
N/A (Racemic)
White crystalline solid
¹H-NMR, LC-MS
L-(E)-2-Aminohex-4-enoic Acid
42 - 46%
> 99%
White powder (Lyophilized)
Chiral HPLC, Polarimetry
D-(E)-2-Aminohex-4-enoic Acid HCl
40 - 45%
> 98%
Pale solid
Chiral HPLC, Polarimetry
Process Visualization
Fig 1: Chemoenzymatic workflow for the resolution of racemic crotylglycine.
References
Richard, J. G., et al. "A Convenient Synthesis of L(+)-Muscarine". Canadian Journal of Chemistry.
Wolf, Larissa B., et al. "A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids". Advanced Synthesis & Catalysis.
Datta, D., et al. "Enzymatic aminoacylation of tRNA with unnatural amino acids". Proceedings of the National Academy of Sciences.
Davis, et al. "Insights into Substrate Recognition by the Unusual Nitrating Enzyme RufO". ACS Chemical Biology.
Application and Protocol Guide for Methionine γ-Lyase Activity Assessment Using (E)-2-aminohex-4-enoic acid HCl
A Novel Chromogenic Probe for High-Throughput Screening and Kinetic Analysis Abstract Methionine γ-lyase (MGL) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the metabolism of sulfur-cont...
Author: BenchChem Technical Support Team. Date: March 2026
A Novel Chromogenic Probe for High-Throughput Screening and Kinetic Analysis
Abstract
Methionine γ-lyase (MGL) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids in various organisms, including pathogenic bacteria and parasitic protozoa.[1][2] As MGL is absent in mammals, it represents a promising target for the development of novel antimicrobial agents and cancer therapeutics.[1] This document provides a comprehensive guide for the utilization of (E)-2-aminohex-4-enoic acid hydrochloride as a probe for the continuous spectrophotometric assay of MGL activity. The protocol herein is designed for researchers in drug discovery, enzymology, and microbiology, offering a robust and reliable method for determining MGL activity and for high-throughput screening of potential inhibitors.
Introduction to Methionine γ-Lyase and its Significance
Methionine γ-lyase (EC 4.4.1.11) catalyzes the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia.[2][3] The enzyme's ability to degrade methionine has been harnessed as a therapeutic strategy to induce apoptosis in methionine-dependent cancer cells.[4] Furthermore, its presence in pathogenic microorganisms, such as Porphyromonas gingivalis, the causative agent of periodontitis, makes it an attractive target for antimicrobial drug development.[5]
Traditional methods for assaying MGL activity often rely on endpoint measurements, such as the quantification of α-ketobutyrate or thiols, which can be cumbersome and not well-suited for high-throughput applications.[6][7] The use of (E)-2-aminohex-4-enoic acid, an olefinic amino acid analogue, offers a continuous chromogenic assay. MGL has been shown to catalyze the oxidative deamination of various olefinic amino acids, leading to the formation of α-keto acids.[8] In the case of (E)-2-aminohex-4-enoic acid, the enzymatic reaction is hypothesized to produce a conjugated α-keto acid, which can be detected spectrophotometrically, providing a real-time measurement of enzyme activity.
Principle of the Assay
The proposed assay is based on the enzymatic conversion of the non-chromogenic substrate, (E)-2-aminohex-4-enoic acid, by MGL into a product that absorbs light in the UV-visible range. As a PLP-dependent enzyme, MGL first forms an external aldimine (Schiff base) with the amino group of the substrate.[2][9] Following a series of electronic rearrangements facilitated by the PLP cofactor, the substrate undergoes deamination to yield the corresponding α-keto acid, 2-keto-hex-4-enoic acid, and ammonia. The formation of the conjugated double bond system in the product is expected to result in a significant increase in molar absorptivity at a specific wavelength, allowing for the continuous monitoring of the reaction rate.
I. Materials and Reagents
This section details the necessary equipment and chemical reagents for the successful execution of the MGL activity assay using (E)-2-aminohex-4-enoic acid HCl.
Table 1: Materials and Reagents
Reagent/Material
Supplier
Catalogue No.
Comments
(E)-2-aminohex-4-enoic acid HCl
Sigma-Aldrich
Custom Synthesis
Or equivalent supplier
Recombinant Methionine γ-Lyase (MGL)
R&D Systems
8455-EC
Or user-purified enzyme
Pyridoxal 5'-phosphate (PLP)
Sigma-Aldrich
P9255
Potassium Phosphate, Monobasic
Sigma-Aldrich
P5655
For buffer preparation
Potassium Phosphate, Dibasic
Sigma-Aldrich
P8281
For buffer preparation
Tris-HCl
Sigma-Aldrich
T5941
For buffer preparation
DL-Propargylglycine (inhibitor control)
Sigma-Aldrich
P7888
UV-Vis Spectrophotometer
Agilent
Cary 8454
Or equivalent
96-well UV-transparent microplates
Corning
3635
For high-throughput screening
Standard laboratory glassware and plasticware
---
---
---
II. Experimental Protocols
The following protocols provide a step-by-step guide for preparing the necessary solutions and performing the MGL activity assay.
A. Preparation of Reagents
1 M Potassium Phosphate Buffer (pH 8.0):
Prepare a 1 M solution of potassium phosphate monobasic and a 1 M solution of potassium phosphate dibasic.
Mix the two solutions, titrating with the dibasic solution, until a pH of 8.0 is achieved.
Store at 4°C.
10 mM Pyridoxal 5'-phosphate (PLP) Stock Solution:
Dissolve the appropriate amount of PLP in deionized water.
Protect the solution from light by wrapping the container in aluminum foil.
Store in small aliquots at -20°C.
100 mM (E)-2-aminohex-4-enoic acid HCl Stock Solution:
Dissolve the appropriate amount of (E)-2-aminohex-4-enoic acid HCl in deionized water.
Adjust the pH to 8.0 with 1 M KOH.
Store in aliquots at -20°C.
Enzyme Working Solution:
Dilute the stock solution of recombinant MGL in 100 mM potassium phosphate buffer (pH 8.0) containing 0.1 mM PLP to the desired final concentration (e.g., 10 µg/mL).
Prepare this solution fresh before each experiment.
Assay Buffer:
100 mM Potassium Phosphate Buffer, pH 8.0.
Add PLP to a final concentration of 0.1 mM.
Prepare fresh daily.
B. MGL Activity Assay Protocol (96-well plate format)
Assay Mixture Preparation:
In each well of a 96-well UV-transparent microplate, prepare the following reaction mixture:
160 µL of Assay Buffer (100 mM Potassium Phosphate, pH 8.0, 0.1 mM PLP).
20 µL of various concentrations of (E)-2-aminohex-4-enoic acid HCl (to achieve final concentrations ranging from 0.1 mM to 10 mM for Km determination). For single-point assays, a final concentration of 5 mM is recommended.
For inhibitor screening, add 10 µL of the test compound at the desired concentration and 10 µL of deionized water. For the positive control (inhibition), use DL-propargylglycine at a final concentration of 1 mM. For the negative control (no inhibition), add 20 µL of deionized water.
Enzyme Addition and Measurement:
Initiate the reaction by adding 20 µL of the MGL enzyme working solution to each well. The final reaction volume is 200 µL.
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
Monitor the increase in absorbance at a predetermined wavelength (this will need to be empirically determined by scanning the reaction product, but a starting point would be in the 280-320 nm range) every 30 seconds for 10-15 minutes.
C. Data Analysis
Calculation of Reaction Velocity:
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (V₀ = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette or well. The molar extinction coefficient of the product, 2-keto-hex-4-enoic acid, will need to be experimentally determined.
Enzyme Kinetics:
Plot the initial velocities against the substrate concentrations.
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).
Inhibitor Screening:
Calculate the percentage of inhibition for each test compound using the following formula:
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
III. Visualization of Key Processes
A. Proposed Enzymatic Reaction
The following diagram illustrates the proposed conversion of (E)-2-aminohex-4-enoic acid to 2-keto-hex-4-enoic acid by methionine γ-lyase.
Caption: Proposed reaction catalyzed by MGL.
B. Experimental Workflow
The workflow for the MGL activity assay is depicted in the following diagram.
Caption: Experimental workflow for the MGL assay.
IV. Troubleshooting
Table 2: Troubleshooting Guide
Problem
Possible Cause
Solution
No or low enzyme activity
Inactive enzyme
Ensure proper storage and handling of the enzyme. Use a fresh aliquot.
Missing or degraded PLP
Prepare fresh PLP solution and protect it from light. Ensure PLP is included in the assay buffer.
Incorrect pH
Verify the pH of the assay buffer. MGL from most sources has an optimal pH around 8.0.
High background absorbance
Substrate or buffer components absorb at the detection wavelength
Run a control reaction without the enzyme to determine the background absorbance and subtract it from the experimental values.
Non-linear reaction progress curve
Substrate depletion
Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability
Perform the assay over a shorter time course.
Inconsistent results
Pipetting errors
Use calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuations
Ensure the spectrophotometer is properly temperature-controlled.
Conclusion
The use of (E)-2-aminohex-4-enoic acid HCl as a probe for methionine γ-lyase activity provides a sensitive and continuous spectrophotometric assay. This method is well-suited for detailed kinetic characterization of the enzyme and for high-throughput screening of potential inhibitors. The protocols and guidelines presented in this document are intended to provide researchers with a robust framework for studying this important therapeutic target. As with any novel assay, optimization of reaction conditions may be necessary depending on the source and purity of the MGL enzyme.
References
Johnston, M., et al. (1979). Mechanistic studies on reactions of bacterial methionine gamma-lyase with olefinic amino acids. Biochemistry, 18(1), 154-160.
Inoue, H., et al. (2004). Assay method for antitumor L-methionine gamma-lyase: comprehensive kinetic analysis of the complex reaction with L-methionine. Analytical Biochemistry, 327(2), 206-213.
Cellarier, E., et al. (2003). Methionine dependency and cancer treatment.
Takakura, H., et al. (2004). L-Methionine-γ-lyase: a potential therapeutic agent for various types of cancer and infectious diseases. Current Pharmaceutical Design, 10(12), 1439-1445.
Wikipedia. (n.d.). Methionine gamma-lyase. Retrieved from [Link]
Ngo, H. P. T., et al. (2022). Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports, 55(9), 423-431.
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry, 73, 383-415.
Schneider, G., et al. (2000). The pyridoxal 5'-phosphate dependent enzymes. Current Opinion in Structural Biology, 10(6), 722-730.
Nakayama, T., et al. (1984). Purification and properties of L-methionine gamma-lyase from Pseudomonas putida. Agricultural and Biological Chemistry, 48(9), 2367-2369.
Tanaka, H., et al. (1977). L-Methionine γ-lyase: a new therapeutic agent for cancer. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 4(1), 41-47.
Esaki, N., & Soda, K. (1987). L-Methionine gamma-lyase from Pseudomonas putida and Aeromonas. Methods in Enzymology, 143, 459-465.
Lishko, V. K., et al. (1993). Recombinant L-methionine gamma-lyase as a potential anticancer agent. Biomedical Science, 4(3), 303-306.
Kudou, D., et al. (2011). Crystal structure of L-methionine γ-lyase from the anaerobic thermophile Thermotoga maritima. Journal of Biochemistry, 150(4), 433-442.
Morcos, D., et al. (2015). Purification and Characterization of Methionine Gamma Lyase-Deaminase (Mgld) from the Oral Pathogenic Organism Porphyromonas gingivalis. Biochemistry & Analytical Biochemistry, 4(4), 1-7.
Alston, T. A., et al. (1984). Inactivation of L-methionine gamma-lyase by the acetylenic amino acid L-propargylglycine. Archives of Biochemistry and Biophysics, 232(2), 478-482.
Dias, B., & Weimer, P. J. (1998). Purification and characterization of L-methionine gamma-lyase from Brevibacterium linens BL2. Applied and Environmental Microbiology, 64(9), 3327-3331.
Application Note: Scalable Synthesis of (E)-2-Aminohex-4-enoic Acid Hydrochloride for Pharmaceutical Applications
Introduction & Rationale (E)-2-aminohex-4-enoic acid, widely known in literature as trans-crotylglycine, is a non-canonical amino acid (ncAA) of profound importance in modern drug development and protein engineering. Str...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
(E)-2-aminohex-4-enoic acid, widely known in literature as trans-crotylglycine, is a non-canonical amino acid (ncAA) of profound importance in modern drug development and protein engineering. Structurally functioning as an isosteric analog of methionine, it can be translationally incorporated into recombinant proteins using methionine auxotrophic strains (e.g., E. coli B834) when methionyl-tRNA synthetase (MetRS) is overexpressed[1]. The terminal alkene of this molecule provides a highly specific bioorthogonal handle, enabling late-stage protein functionalization via cross-metathesis or thiol-ene click chemistry[2]. Furthermore, it serves as a critical structural unit in the biosynthesis of specialized metabolites, such as the potent anti-mycobacterial cyclic peptides known as 3[3].
This application note details a highly scalable, robust, and cost-effective synthetic route to (E)-2-aminohex-4-enoic acid hydrochloride. By utilizing a classical malonic ester synthesis approach, this protocol avoids expensive chiral auxiliaries while providing the racemic hydrochloride salt in high yield and purity, making it ideal for downstream enzymatic resolution or direct incorporation in non-stereospecific assays[4].
Mechanistic Overview & Synthetic Strategy
The synthesis relies on the alkylation of diethyl acetamidomalonate (DEAM). DEAM is an ideal starting material because its highly acidic
-proton (pKa ~13) can be quantitatively deprotonated by sodium ethoxide.
Alkylation: The resulting enolate undergoes an SN2 substitution with trans-crotyl bromide (1-bromo-2-butene). The trans geometry of the crotyl electrophile is preserved during the reaction[5].
Hydrolysis & Decarboxylation: The intermediate is subjected to harsh acidic conditions (refluxing 6M HCl). This single step performs three critical transformations: hydrolysis of the diethyl esters to a
-dicarboxylic acid, thermal decarboxylation of the malonic acid derivative (driven by the loss of CO2 gas), and hydrolysis of the N-acetyl protecting group.
Salt Formation: The presence of hydrochloric acid ensures the final product is isolated directly as the highly stable, water-soluble hydrochloride salt.
Synthetic workflow for (E)-2-aminohex-4-enoic acid hydrochloride via malonic ester synthesis.
Materials and Reagents
Table 1: Reagent Stoichiometry and Roles
Reagent
MW ( g/mol )
Equivalents
Role in Synthesis
Diethyl acetamidomalonate
217.22
1.00
Nucleophilic enolate precursor
Sodium metal
22.99
1.05
Base (forms NaOEt in situ)
trans-Crotyl bromide
135.00
1.10
Electrophile
Absolute Ethanol
46.07
Solvent
Reaction medium
6M Hydrochloric Acid
36.46
Excess
Hydrolysis/Decarboxylation agent
Detailed Experimental Protocol
Phase 1: Alkylation of Diethyl Acetamidomalonate
Preparation of Base: In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer and reflux condenser, add absolute ethanol. Carefully add sodium metal in small pieces.
Causality: Anhydrous conditions are critical; trace water will lead to the formation of sodium hydroxide, which prematurely saponifies the malonate esters, drastically reducing the yield of the alkylation step.
Enolate Formation: Once the sodium has completely dissolved, add diethyl acetamidomalonate in one portion. Stir the mixture at ambient temperature for 30 minutes to ensure complete enolate formation. The solution will become homogeneous and slightly yellow.
Alkylation: Cool the reactor to 0°C. Add trans-crotyl bromide dropwise over 1 hour.
Causality: Controlled addition mitigates the highly exothermic SN2 reaction and minimizes the risk of dialkylation or bis-alkylation side reactions.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or HPLC until the DEAM is consumed.
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, and remove the bulk of the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate (diethyl 2-acetamido-2-(trans-2-butenyl)malonate) as a viscous oil.
Phase 2: Acid-Mediated Hydrolysis and Decarboxylation
Acidic Cleavage: Suspend the crude intermediate in 6M HCl (approx. 10 volumes relative to intermediate mass).
Reflux and Decarboxylation: Heat the suspension to reflux (100–105°C).
Causality: The elevated temperature provides the necessary activation energy for the decarboxylation of the transient
-diacid. Vigorous gas evolution (CO2) will be observed. Continue refluxing for 12–18 hours until gas evolution ceases and LC-MS confirms the complete removal of the N-acetyl group.
Concentration: Cool the dark solution to room temperature. Extract once with diethyl ether to remove non-polar organic impurities. Concentrate the aqueous layer to dryness under reduced pressure to yield the crude hydrochloride salt.
Phase 3: Crystallization and Isolation
Purification: Dissolve the crude solid in a minimum amount of hot absolute ethanol. Slowly add diethyl ether until the solution becomes turbid.
Crystallization: Allow the mixture to cool to 4°C overnight. Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum to afford pure (E)-2-aminohex-4-enoic acid hydrochloride.
Analytical Characterization & Quality Control
This protocol is designed as a self-validating system reliant on strict QC at the intermediate and final stages:
Intermediate Check: The loss of the highly acidic
-proton in DEAM (typically ~5.0 ppm in 1H NMR) confirms successful alkylation.
Final Product QC:
1H NMR (D2O): Validate the presence of characteristic alkene protons (multiplet at ~5.3-5.7 ppm), the
-proton adjacent to the amine (~3.9 ppm), and the terminal methyl group (doublet at ~1.7 ppm). The absence of the acetyl methyl singlet (~2.0 ppm) confirms complete deprotection.
Mass Spectrometry (ESI+): Expected [M+H]+ for the free amino acid is m/z 130.1.
Scalability and Yield Data
Table 2: Scalability Metrics
Scale
DEAM Input (g)
Isolated Yield (%)
Purity (HPLC, %)
Process Notes
Bench
10.0
82
>99.0
Standard laboratory scale; highly reproducible.
Pilot
100.0
79
>98.5
Requires strict temperature control during bromide addition.
Kilo
1000.0
76
>98.0
Extended reflux (up to 24h) required for full decarboxylation.
Troubleshooting & Optimization
Incomplete Amide Hydrolysis: If LC-MS indicates the presence of the N-acetylated amino acid, the HCl concentration may have dropped during reflux. Ensure a tightly sealed reflux condenser is used and extend the reaction time by 6 hours.
Loss of Alkene Stereochemistry: The trans geometry is generally stable under these conditions. However, prolonged exposure to light or radical initiators during the alkylation step can cause isomerization. Perform the alkylation under an inert atmosphere and shield the reactor from excessive UV light.
Kiick, K.L. et al. "Identification of an expanded set of translationally active methionine analogues in Escherichia coli." FEBS Letters (2001).
Datta, D. et al. "Expanding the Scope of Protein Biosynthesis by Altering the Methionyl-tRNA Synthetase Activity of a Bacterial Expression Host." J. Am. Chem. Soc. (2002).
Looper, R.E. and Williams, R.M. "(R)-(N-tert-Butoxycarbonyl)allylglycine". Organic Syntheses (2004).
ResearchGate. "Site-specific chemical modifications of proteins".
Minimizing racemization during (E)-2-aminohex-4-enoic acid hydrochloride activation
Topic: Minimizing Racemization During Activation of (E)-2-Aminohex-4-enoic Acid (Crotylglycine) Hydrochloride Ticket ID: #CG-ACT-001 Status: Open Support Tier: Senior Application Scientist Executive Summary You are worki...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Racemization During Activation of (E)-2-Aminohex-4-enoic Acid (Crotylglycine) Hydrochloride
Ticket ID: #CG-ACT-001
Status: Open
Support Tier: Senior Application Scientist
Executive Summary
You are working with (E)-2-aminohex-4-enoic acid , a non-proteinogenic amino acid possessing a
-unsaturated side chain. While this side chain does not exert the extreme electronic destabilization seen in phenylglycine, the preservation of chirality at the -carbon is critical.
Crucial Warning: The "hydrochloride" designation implies you are starting with the free amino acid salt (
). You cannot activate the carboxyl group of a free amino acid without immediate self-polymerization. You must install an N-protecting group (Fmoc, Boc, or Cbz) before attempting activation.
This guide addresses the specific suppression of the 5(4H)-oxazolone pathway, the primary driver of racemization during the activation of N-protected amino acids.
Module 1: The Mechanistic Root Cause
To prevent racemization, you must understand the enemy. In 90% of peptide coupling failures involving optical purity, the culprit is the base-catalyzed formation of an oxazolone (azlactone) intermediate.
The Oxazolone Pathway
When you activate the carboxyl group (converting
to a leaving group ), the acidity of the -proton increases. In the presence of a base (tertiary amine), the carbonyl oxygen of the N-protecting group (or the amide backbone) attacks the activated carbonyl, ejecting the leaving group and forming a 5-membered ring.
This ring contains a
double bond, making the -proton highly acidic (). Deprotonation yields a resonance-stabilized aromatic enolate, which is achiral. Reprotonation occurs indiscriminately from either face, resulting in a racemic mixture.
Visualizing the Threat
Figure 1: The 5(4H)-oxazolone racemization pathway.[1][2][3] Note that the enolate intermediate is planar, destroying the stereochemical information.
Module 2: Troubleshooting Activation Protocols
Step 0: Prerequisite Protection
If you are starting with the hydrochloride salt:
Neutralize: Treat with mild base (
) in water/dioxane.
Protect: React with
or .
Isolate: You must isolate the N-protected free acid before proceeding to the steps below.
Protocol A: The "Gold Standard" (T3P + Pyridine)
For racemization-prone substrates, Propylphosphonic Anhydride (T3P) is superior to HATU/HBTU. It acts as a kinetically controlled coupling reagent and often requires no additional tertiary amine if pyridine is used as the solvent/base mixture, significantly lowering the basicity of the medium.
Reagents: T3P (50% in EtOAc/DMF), Pyridine (or N-Methylmorpholine).
Why: T3P byproduct is water-soluble; low epimerization due to rapid coupling vs. slow oxazolone formation.
Protocol B: Carbodiimide with Oxyma Pure
If T3P is unavailable, do not use HATU/DIPEA. Use EDC combined with Oxyma Pure .
Reagents: EDC
HCl, Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), Collidine (TMP).
Why: Oxyma Pure is a superior racemization suppressor compared to HOBt/HOAt and is non-explosive.[4] Collidine is a weaker base (
) than DIPEA (), reducing -proton abstraction.
Comparative Reagent Table
Variable
High Risk (Avoid)
Low Risk (Recommended)
Technical Rationale
Coupling Reagent
HATU, HBTU, PyBOP
T3P , COMU , EDC
Uronium salts (HATU) are too reactive; T3P is milder.
Additive
None, HOBt
Oxyma Pure
Oxyma creates a stable active ester that resists oxazolone formation.
Base
TEA, DIPEA, DBU
Sym-Collidine , NMM
Strong bases promote enolization. Collidine is sterically hindered and weaker.
Solvent
DMF, DMSO
DCM , THF , EtOAc
Polar aprotic solvents (DMF) stabilize the charged ionic transition state of racemization.
Protecting Group
Acetyl, Benzoyl
Fmoc , Boc , Cbz
Urethane groups (Fmoc/Boc) destabilize the oxazolone transition state.
Module 3: Experimental Validation (QC)
You cannot assume optical purity. You must verify it. Standard C18 HPLC often fails to separate enantiomers.
The Marfey’s Method (FDAA)
This is the industry standard for amino acid chirality analysis.
Derivatization: React a small aliquot of your hydrolyzed peptide (or activated AA after quenching with water) with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Mechanism: The L-DAA reacts with your D/L mixture to form diastereomers (L-L and L-D).
Analysis: Diastereomers have different physical properties and separate easily on a standard C18 HPLC column.
Decision Tree for Method Selection
Figure 2: Workflow for selecting the optimal activation and validation path.
FAQ: Troubleshooting & Common Pitfalls
Q1: I see a small "shoulder" peak on my HPLC after coupling. Is this racemization?
A: It is highly likely. If you are coupling to a chiral amine, you have created diastereomers (
and ). These often elute close together. Use a slower gradient or Marfey's analysis to confirm. If coupling to an achiral amine, you need a Chiral Stationary Phase (CSP) column to detect the enantiomer.
Q2: Can I use DIPEA if I keep the temperature low (-20°C)?
A: It is risky. While low temperature helps, DIPEA is strong enough to abstract the
-proton even at low temperatures if the activation is slow. If you must use DIPEA, ensure you use Oxyma Pure or HOAt as an additive, never HOBt alone.
Q3: Why is my yield low with T3P?
A: T3P is sensitive to steric bulk. Ensure you are using at least 1.5 to 2.0 equivalents of T3P. Also, T3P reactions are often slower; allow 12-24 hours for reaction completion. Do not add water until the reaction is complete, as T3P hydrolyzes.
Q4: My starting material is the HCl salt. Can I just add extra base to the coupling reaction?
A:NO. Adding excess base to neutralize the HCl salt in situ during activation generates a local high-pH environment ("hot spot") that drastically increases racemization risk.
Correct Procedure: Perform a "free-basing" step (wash with bicarbonate/extraction) or protect the amine in a separate step before the coupling reaction.
References
Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters. Link
Subirós-Funosas, R., et al. (2009).[4][6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[6][7][8] Chemistry – A European Journal.[4] Link
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][6][9][10][11][12] Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[6][8] A new high-efficiency peptide coupling additive.[4][6][8] Journal of the American Chemical Society.[13] Link
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Purification techniques for (E)-2-aminohex-4-enoic acid hydrochloride from reaction mixtures
Introduction Welcome to the technical support guide for the isolation and purification of (E)-2-aminohex-4-enoic acid hydrochloride (also known as trans-crotylglycine HCl). This non-proteinogenic amino acid is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the isolation and purification of (E)-2-aminohex-4-enoic acid hydrochloride (also known as trans-crotylglycine HCl). This non-proteinogenic amino acid is a critical intermediate in the synthesis of peptide mimetics and biologically active cyclic peptides (e.g., rufomycin analogues).
Achieving pharmaceutical-grade purity (>98%) for this compound is challenging due to three primary factors:
Zwitterionic Nature: The free base is highly water-soluble and difficult to extract into organic solvents.
Isomer Stability: The trans (E) double bond must be preserved without isomerization to the cis (Z) form.
Salt Hygroscopicity: The hydrochloride salt is prone to forming oils rather than crystals if residual water or alcohols are present.
This guide provides a modular, self-validating purification workflow designed to maximize yield and purity.
Module 1: The Purification Workflow (Visualized)
The following diagram outlines the critical decision points and process flow for purifying the crude reaction mixture.
Caption: Figure 1. Logical flow for the isolation of (E)-2-aminohex-4-enoic acid HCl from crude hydrolysate.
Module 2: Ion Exchange Chromatography (Desalting)
Context: Synthesis of crotylglycine often involves alkylation of a glycine equivalent followed by acidic hydrolysis. The crude mixture contains the target amino acid, inorganic salts (e.g., LiCl, NaCl), and liberated chiral auxiliaries. Direct crystallization is rarely successful here due to the high salt content.
Self-Validation: Wash with distilled water until the eluent pH is neutral (~pH 6-7).
Loading:
Dissolve the crude residue in a minimum volume of water. Ensure the pH is < 2 (add dilute HCl if necessary).
Load onto the column.[1][2] The amino acid (protonated, cationic) will bind to the resin.
Waste Check: The flow-through contains inorganic anions and non-basic impurities.
Washing:
Wash with 3-5 column volumes (CV) of distilled water to remove all non-bound salts.
Self-Validation: Test the wash eluent with AgNO₃ solution. If a precipitate (AgCl) forms, chloride ions are still present. Continue washing until clear.
Elution:
Elute with 1M - 2M NH₄OH .
Collect fractions. The amino acid elutes as the pH becomes basic.
Detection: Spot fractions on a TLC plate and spray with Ninhydrin.[3] Pool the purple-staining fractions.
Isolation:
Evaporate the pooled fractions in vacuo (keep bath < 40°C to prevent isomerization) to obtain the free zwitterion .
Expert Insight: We use NH₄OH for elution because it displaces the amino acid from the sulfonate groups. The resulting ammonium salt is volatile, meaning excess eluent can be removed simply by evaporation, leaving the free amino acid.
Module 3: Conversion and Crystallization
Context: The zwitterion obtained from Module 2 is not the final product. For stability and solubility, it must be converted to the hydrochloride salt.
Step 1: HCl Salt Formation
Dissolve the solid zwitterion in a minimum amount of water or methanol.
Add 1.05 equivalents of 1M HCl (aqueous) or 4M HCl in Dioxane.
Note: Avoid large excesses of HCl, as this makes the resulting oil difficult to crystallize.
Evaporate to dryness. You will likely obtain a viscous oil or a sticky foam. Do not panic; this is normal for aliphatic amino acid salts.
Step 2: Recrystallization (The "Polishing" Step)
The goal is to precipitate the salt while leaving impurities in the mother liquor.
Dissolve the crude HCl salt in the minimum amount of boiling absolute Ethanol (EtOH).
Allow the solution to cool to room temperature.
Add anhydrous Diethyl Ether (Et₂O) dropwise with swirling until a persistent turbidity (cloudiness) appears.
Self-Validation: Stop adding ether immediately when the cloudiness persists. Adding too much too quickly precipitates the product as an oil/gum.
Place the flask in a fridge (4°C) overnight. Scratch the side of the flask with a glass rod to induce nucleation.
Filter the white crystals under argon or nitrogen (to prevent moisture absorption).
Data: Solubility Profile
Solvent
(E)-Crotylglycine HCl Solubility
Role in Purification
Water
High
Loading solvent for SCX
Methanol/Ethanol
High (increases with temp)
Primary solvent for crystallization
Diethyl Ether
Insoluble
Anti-solvent to force precipitation
Hexane
Insoluble
Wash solvent for crude oil
Acetone
Low
Potential anti-solvent (alternative to Ether)
Module 4: Troubleshooting & FAQs
Q1: I obtained a thick oil instead of crystals. How do I fix this?
Cause: This is usually due to "solvent entrapment" or the presence of excess HCl/water.
Solution:
Redissolve the oil in a small amount of MeOH.
Evaporate to dryness. Repeat this 2-3 times (azeotropic drying) to remove trace water.
Attempt the crystallization again using Isopropanol (iPrOH) instead of Ethanol. iPrOH has a higher boiling point and often yields better crystals for hydrophobic amino acids.
Q2: My NMR shows a mixture of E and Z isomers. Can I separate them by recrystallization?
Analysis: Recrystallization is generally ineffective for separating E/Z isomers of this chain length because their solubilities are too similar [1].
Solution:
Prevention: Ensure your starting material (crotyl bromide) was pure (E)-isomer.
Correction: If the mixture is already formed, you must use Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The (Z)-isomer typically elutes slightly earlier than the (E)-isomer due to steric folding.
Q3: The product is turning pink/brown upon storage.
Cause: Oxidation of the alkene or trace metal contamination.
Solution: Store the HCl salt under an inert atmosphere (Argon) at -20°C. Ensure all solvents used in the final step were peroxide-free (especially the Diethyl Ether).
Q4: The yield after Ion Exchange is very low.
Cause: The amino acid may have eluted in the wash steps (if pH wasn't low enough) or remained on the column.
Diagnostic: Test the "Waste" fractions with Ninhydrin. If positive, your loading pH was too high (zwitterion didn't bind). Acidify the waste and reload.
References
Isomer Separation Challenges
Source: ResearchGate Discussions on E/Z Isomer Separ
Context: Confirms that for small alkene chains, chromatographic methods (HPLC)
URL:
Ion Exchange Protocols
Source: Sino Biological - Protein/Amino Acid Purific
Context: Standard protocols for bind/elute modes of charged biomolecules.[2][4]
URL:
Synthesis & Properties of Crotylglycine
Source: Identification and characteriz
Context: Discusses the biosynthesis and isolation of trans-crotylglycine as a component of Rufomycin.
URL:
General Amino Acid Hydrochloride Preparation
Source: Organic Syntheses, Coll.[5] Vol. 2, p. 28 (Epsilon-Aminocaproic Acid).
Context: Provides the foundational "Lead Oxide/Silver Oxide" or "Ion Exchange" removal of ions followed by alcohol/ether precipit
URL:
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (E)-2-aminohex-4-enoic acid and all reagents (specifically concentrated HCl and Diethyl Ether) before proceeding.
Resolving solubility issues of (E)-Crotylglycine HCl in non-polar solvents
The following guide is structured as a Technical Support Center for researchers working with non-canonical amino acids. It addresses the specific physicochemical challenges of (E)-Crotylglycine HCl (CAS: 193647-62-4 / HC...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for researchers working with non-canonical amino acids. It addresses the specific physicochemical challenges of (E)-Crotylglycine HCl (CAS: 193647-62-4 / HCl salt analog).
Ticket ID: SOL-CG-001
Topic: Solubilization Strategies for (E)-Crotylglycine HCl in Non-Polar Media
Status: Resolved
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Diagnostic Hub: Why It Won't Dissolve
The Problem: You are attempting to dissolve (E)-Crotylglycine HCl in solvents like Dichloromethane (DCM), Toluene, or Hexane, likely for use in Olefin Metathesis (RCM) or peptide stapling. It remains a stubborn suspension.
The Science (Root Cause):
(E)-Crotylglycine HCl is an ionic lattice held together by electrostatic forces.
Lattice Energy: The crystal lattice is stabilized by strong ionic interactions between the ammonium cation (
) and the chloride anion (), as well as hydrogen bonding from the carboxylic acid.
The Verdict: You cannot dissolve the native salt directly in non-polar solvents.[2] You must modify either the solute (chemical derivatization) or the solvent system (additives/catalysis).
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.
Protocol A: Chemical Derivatization (The "Gold Standard")
Best For: Peptide synthesis, Olefin Metathesis (RCM), Cross-coupling.
Mechanism: Caps the polar ends of the zwitterion, converting the ionic solid into a lipophilic organic molecule.
Option 1: Esterification (C-Terminus Protection)
Converting the carboxylic acid to a methyl or ethyl ester eliminates the hydrogen bond donor/acceptor network and prevents zwitterion formation.
Step-by-Step Workflow:
Suspend: Place (E)-Crotylglycine HCl (1.0 eq) in dry Methanol (0.5 M concentration).
Activate: Cool to 0°C. Dropwise add Thionyl Chloride (
, 2.0 eq). Caution: Exothermic gas evolution.
Reflux: Heat to reflux for 4–6 hours. The solid will dissolve as the reaction proceeds.
Isolate: Concentrate in vacuo.
Result: (E)-Crotylglycine Methyl Ester HCl.
Solubility: Soluble in DCM, Chloroform.
Note: The amine is still a salt (
). To make it fully non-polar soluble, perform a basic workup (wash with saturated , extract into DCM).
If you need the free acid later, protect the amine.
Dissolve: Dissolve (E)-Crotylglycine HCl in 1:1 Dioxane/Water.
Basify: Add
(2.0 eq) to pH > 9.
React: Add
(1.1 eq). Stir 12h.
Acidify & Extract: Acidify to pH 2 with dilute
, then extract immediately into Ethyl Acetate or DCM.
Result: N-Boc-(E)-Crotylglycine.
Solubility: Highly soluble in DCM, THF, Ethyl Acetate.
Protocol B: Phase Transfer Catalysis (PTC)
Best For: Alkylation reactions or modifications where you cannot isolate intermediates.
Mechanism: Uses a "lipophilic shuttle" (Quaternary Ammonium Salt) to transport the amino acid anion from a solid or aqueous phase into the organic phase.
The System:
Organic Phase: Toluene or DCM containing the electrophile.
Aqueous/Solid Phase: (E)-Crotylglycine HCl + Base (
or 50% ).
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (10 mol%).
Figure 2: The Phase Transfer Catalysis cycle. The lipophilic cation (Q+) shuttles the Crotylglycine anion into the organic layer.
Critical Note: For amino acids, Schiff Base activation (using Benzophenone imine) combined with PTC is the standard method for functionalizing the alpha-carbon (O'Donnell Method) [1].
Protocol C: Hydrophobic Ion Pairing (HIP)
Best For: Analytical chromatography or non-covalent binding studies in non-polar media.
Mechanism: Replace the small, hard Chloride ion (
) with a large, lipophilic counter-ion.
Reagents:
Sodium Dodecyl Sulfate (SDS) - Anionic pair for the amine.
Dissolve (E)-Crotylglycine HCl in a minimum amount of water.
Add a stoichiometric amount of NaBArF (if targeting the cation) or a lipophilic sulfonic acid.
Add DCM and shake vigorously.
The "greasy" counter-ion will drag the amino acid into the DCM layer.
Separate and dry the organic layer.
Summary of Solubility Data
Solvent
Native (E)-Crotylglycine HCl
Free Base (Zwitterion)
Methyl Ester HCl
N-Boc Protected
Water
Soluble (>100 mg/mL)
Soluble
Soluble
Insoluble
Methanol
Soluble
Sparingly Soluble
Soluble
Soluble
DCM
Insoluble
Insoluble
Soluble
Highly Soluble
Toluene
Insoluble
Insoluble
Insoluble
Soluble
Hexane
Insoluble
Insoluble
Insoluble
Sparingly Soluble
Frequently Asked Questions (FAQ)
Q: Can I just add Triethylamine (TEA) to dissolve it in DCM?A: Generally, no. While TEA will neutralize the HCl, the resulting free amino acid is zwitterionic (internal salt:
). Zwitterions are insoluble in DCM. You need to break the zwitterion by protecting one end (Protocol A).
Q: I am doing a Grubbs Metathesis (RCM). Which form should I use?A: Use the N-Boc Methyl Ester or N-Tosyl Ester form. Free amines can poison Ruthenium catalysts. The HCl salt is insoluble in the chlorinated solvents required for RCM.
Q: Does the "Crotyl" double bond affect solubility?A: Slightly, but not enough to overcome the polarity of the glycine backbone. It adds a small amount of lipophilicity compared to Glycine, but the ionic headgroup dominates the physical properties.
References
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvation thermodynamics and dielectric constants).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol A reference).
Quintin, J., et al. (2023). "Hydrophobic Ion Pairing of Small Molecules." ACS Biomaterials Science & Engineering. (Protocol C reference).
Preventing olefin isomerization in (E)-2-aminohex-4-enoic acid during synthesis
Technical Support Center: Synthesis of (E)-2-Aminohex-4-enoic Acid Status: Online | Ticket ID: #ISO-4ENOIC-001 | Priority: High Executive Summary: The Isomerization Challenge User Query: "I am synthesizing (E)-2-aminohex...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of (E)-2-Aminohex-4-enoic Acid
Status: Online | Ticket ID: #ISO-4ENOIC-001 | Priority: High
Executive Summary: The Isomerization Challenge
User Query: "I am synthesizing (E)-2-aminohex-4-enoic acid (Crotylglycine) via Cross-Metathesis (CM) or Asymmetric Alkylation. I am observing significant migration of the double bond to the
-position (conjugated) or -position, along with E/Z erosion. How do I prevent this?"
Technical Analysis:
(E)-2-aminohex-4-enoic acid is a
-unsaturated amino acid. The primary stability risk is olefin isomerization .
Thermodynamic Sink: The migration of the double bond from the
-position (isolated) to the -position (conjugated with the carbonyl) is thermodynamically driven ($ \Delta G < 0 $).
Catalytic Trigger: In Cross-Metathesis, decomposition of Ruthenium carbenes generates Ruthenium Hydride (Ru-H) species, which act as isomerization catalysts.
Base Sensitivity: In Asymmetric Alkylation, strong bases can deprotonate the
-position, leading to allenic intermediates or direct migration.
Diagnostic Workflow: Root Cause Analysis
Use this decision tree to identify the specific source of your isomerization.
Figure 1: Diagnostic logic flow to isolate the source of olefin migration based on synthetic methodology.
Troubleshooting Guide & FAQs
Scenario A: Cross-Metathesis (The "Ru-H" Problem)
Most common route: Protected Allylglycine + 1-Propenyl donor (e.g., cis-2-butene).
Q1: I am using Grubbs II catalyst. Why is the double bond moving to the conjugated position?A: Second-generation catalysts (Grubbs II, Hoveyda-Grubbs II) are thermally stable but prone to decomposing into Ruthenium Hydrides (Ru-H) . These hydrides insert into the olefin and eliminate, "walking" the double bond down the chain.
The Fix: You must add a hydride scavenger. 1,4-Benzoquinone (10-20 mol%) is the gold standard. It oxidizes Ru-H species back to inactive Ru complexes, preventing migration without killing the metathesis cycle [1].
Q2: Will 1,4-Benzoquinone stop the reaction?A: It may slow the rate slightly, but it preserves the substrate. If the reaction stalls, increase the temperature slightly (to 40°C) rather than adding more catalyst. Note: Benzoquinone is superior to acetic acid for amino acid substrates.
Q3: Can I use Grubbs I (First Generation) instead?A: Yes. Grubbs I is less prone to hydride formation than Grubbs II. However, it has lower activity and may not achieve high conversion with sterically hindered amino acids. If you use Grubbs I, you may not need benzoquinone, but conversion is the trade-off.
Q4: I am seeing a mixture of linear (desired) and branched (SN2') products.A: This is a regioselectivity issue, not isomerization. Crotyl electrophiles react via SN2 (linear) or SN2' (branched).
The Fix: Use Crotyl Iodide instead of bromide to favor SN2. Conduct the reaction at -78°C strictly.
Isomerization Check: If you see the conjugated product (2-aminohex-2-enoic acid), your base is deprotonating the product. Quench immediately at -78°C with acetic acid/THF before warming up.
Degassing (Crucial): Sparge anhydrous DCM with Argon for 15 minutes. Oxygen promotes catalyst decomposition into hydrides.
Additive Loading: In the reaction vessel, dissolve the Substrate and 1,4-Benzoquinone in DCM (0.1 M concentration). Stir for 5 minutes.
Why: This ensures the scavenger is present before the catalyst enters.
Partner Addition:
If using cis-2-butene (liquid/gas): Condense it into the flask at -78°C, then warm to room temp (sealed vessel).
If using solid crotyl partners: Add them now.
Catalyst Addition: Add Hoveyda-Grubbs II as a solid in one portion or dissolved in minimal DCM.
Reaction: Reflux at 40°C for 12–24 hours.
Monitoring: Check NMR.[1][2] Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of the internal alkene (5.3–5.5 ppm).
Quench & Workup:
Add Ethyl Vinyl Ether (excess) and stir for 30 mins. This deactivates the Ru carbene.
Concentrate and purify via flash chromatography.
Quantitative Comparison of Additives
Additive
Loading
Yield of (E)-Product
Isomerization Byproduct
Notes
None
-
65%
15-25%
High migration risk
Acetic Acid
10 mol%
70%
5-10%
Mild suppression
1,4-Benzoquinone
10 mol%
88%
< 2%
Recommended
Ti(OiPr)4
30 mol%
82%
5%
Good for chelation control
Mechanistic Visualization: How Benzoquinone Saves the Molecule
The diagram below illustrates the "Isomerization Cycle" caused by catalyst decomposition and how Benzoquinone intercepts this cycle to protect the (E)-alkene.
Figure 2: Mechanism of Ruthenium-Hydride induced isomerization and its interception by 1,4-Benzoquinone.
References
Prevention of Undesirable Isomerization during Olefin Metathesis.
Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Journal of the American Chemical Society, 2005 , 127(49), 17160–17161.[3]
[Link]
Cross-Metathesis of Allyl- and Homoallylglycine Derivatives.
Biagini, S. C. G.; Gibson, S. E.; Keen, S. P. Journal of the Chemical Society, Perkin Transactions 1, 1998 , 2485–2499.
[Link]
Olefin Metathesis for Site-Selective Protein Modification.
Lin, Y. A.; Davis, B. G. Current Opinion in Chemical Biology, 2010 , 14(6), 802-813. (Discusses Allyl Glycine stability).
[Link]
The Challenge:
You are incorporating (E)-2-aminohex-4-enoic acid (also known as Crotylglycine or Crt ) into a peptide sequence. This residue features an internal alkene side chain (
).
The Failure Mode:
Users frequently report three critical failure modes during deprotection:
Alkene Saturation: Unintentional reduction of the double bond to n-hexyl (Norleucine-like) species.
Alkylation/Polymerization: The alkene acts as a nucleophile, trapping carbocations released from other protecting groups (Boc, tBu, Trt) during acidolysis.
Thiol-Ene Addition: "Standard" scavenger cocktails containing thiols (EDT, DTT) react with the double bond, creating sulfide adducts.
This guide provides the optimized protocols to navigate these chemoselectivity traps.
Module 1: The Acidolysis Protocol (Boc/tBu Removal)
Status: 🔴 CRITICAL RISK ZONEMechanism of Failure: During TFA deprotection, tert-butyl cations (
) are generated.[1] Without adequate scavenging, these electrophiles attack the electron-rich -system of the Crotylglycine alkene, leading to alkylated byproducts ( Da) or polymerization.
The "Silane Wall" Strategy
Do NOT use standard Reagent K or Reagent B. These often contain Ethanedithiol (EDT). Under acidic conditions, thiols can undergo radical or acid-catalyzed addition across the alkene (Thiol-ene reaction), irreversibly modifying your residue.
Optimized Cocktail (The "Silane Wall"):
You must use Triisopropylsilane (TIPS) as the primary scavenger. Silanes effectively quench carbocations via hydride transfer without reacting with the alkene.
Component
Role
Volume Ratio
TFA (Trifluoroacetic Acid)
Acidolysis Agent
92.5%
TIPS (Triisopropylsilane)
Scavenger
2.5%
H₂O (Water)
Hydrolysis/Scavenger
2.5%
Phenol (Optional*)
Tyrosine Protector
2.5%
*Only include Phenol if the sequence contains Tyr/Trp. Otherwise, replace with additional DCM or TFA.
Protocol 1.1: Optimized TFA Cleavage
Wash: Wash resin 3x with DCM to remove residual basic DMF (which can cause TFA salts and slow deprotection).
Preparation: Pre-mix the TIPS/Water/Phenol cocktail. Add TFA last to avoid exothermic spikes.
Incubation: Add cocktail to resin. Shake at Room Temperature for 2 hours .
Note: Do not exceed 3 hours. Prolonged exposure to strong acid increases the risk of double-bond migration (isomerization to the thermodynamically stable
-unsaturated position).
Precipitation: Filter resin.[2] Pre-cool diethyl ether to -20°C. Dropwise add the filtrate to 10x volume of cold ether.
Isolation: Centrifuge (3000 rpm, 5 min). Decant. Wash pellet 2x with cold ether to remove scavenged adducts.
Module 2: The Hydrogenation Trap (Cbz/Bn Removal)
Status: ⛔ FORBIDDEN METHODMechanism of Failure: Catalytic Hydrogenolysis (
+ Pd/C), the standard method for removing Benzyloxycarbonyl (Cbz) or Benzyl (Bn) groups, will quantitatively reduce the Crotylglycine alkene to a single bond.
Alternative Strategy: Alloc (Allyloxycarbonyl)
If orthogonal protection is required, do not use Cbz . Instead, employ Alloc protection for the amine.[3] Alloc is stable to TFA and Piperidine but is removed via Palladium(0)-catalyzed allyl transfer, which leaves the internal Crotylglycine alkene intact.
Protocol 2.1: Chemoselective Alloc Removal
Prerequisite: Perform under Argon/Nitrogen atmosphere.
Swelling: Swell resin in DCM for 20 min.
Catalyst Prep: Dissolve Pd(PPh₃)₄ (0.1 eq) in dry DCM.
Scavenger: Add Phenylsilane (PhSiH₃) (10 eq).
Why Phenylsilane? It is a mild hydride donor that regenerates the Pd catalyst. Unlike borohydrides, it will not reduce the internal alkene of Crotylglycine under these conditions.
Reaction: Add mixture to resin. Agitate in the dark for 30 minutes.
Wash: Wash extensively with DCM, then DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove Palladium residues (which appear as black precipitates).
Module 3: Troubleshooting Logic & Decision Trees
Visualizing the Chemoselectivity Matrix
The following diagram illustrates the decision process for protecting group removal in the presence of (E)-2-aminohex-4-enoic acid.
Caption: Decision matrix for protecting group removal. Note the critical divergence at scavenger selection for acidolysis and the prohibition of catalytic hydrogenation.
Frequently Asked Questions (FAQ)
Q1: Can I use 1,2-Ethanedithiol (EDT) if I keep the reaction time short?A:No. Even short exposure can initiate radical thiol-ene addition if any light or trace initiators are present. The alkene in Crotylglycine is electron-rich and accessible. Use Triisopropylsilane (TIPS) or Triethylsilane (TES) instead. These are "hydride" scavengers that do not form covalent bonds with the peptide backbone [1, 2].
Q2: I see a +56 Da mass shift after TFA cleavage. What happened?A: This indicates t-Butyl alkylation . A tert-butyl cation (generated from Boc, tBu-ester, or Trt removal) attacked your alkene.[1]
Correction: Increase TIPS concentration to 5% in your cleavage cocktail. Ensure the reaction volume is high enough (at least 10 mL per gram of resin) to dilute the concentration of reactive cations.
Q3: Is the Crotyl double bond sensitive to Piperidine during Fmoc removal?A: Generally, no . The double bond is at the
position, meaning it is not conjugated to the carbonyl (which would make it a Michael acceptor). However, if you observe racemization or unexpected adducts, switch to a milder base cocktail: 0.1 M HOBt / 20% Piperidine (HOBt suppresses base-catalyzed side reactions) or use DBU/Piperidine mixtures [3].
Q4: I must use Cbz because of my synthetic route. How do I remove it without reducing the alkene?A: You are in a difficult spot. Catalytic hydrogenation is impossible.
Option A:Acidolysis. Use HBr/Acetic Acid or TMSI (Trimethylsilyl iodide). Warning: HBr can hydrobrominate the alkene. TMSI is cleaner but requires strictly anhydrous conditions.
Option B (Recommended): Redesign the synthesis to use Alloc (Allyloxycarbonyl) instead of Cbz. Alloc is orthogonal to Fmoc/Boc and can be removed with Pd(0) without touching the internal alkene [4].
References
BenchChem Technical Support. (2025).[4][5][6] Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from 1
Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Strategies. Retrieved from 2
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualized via SciSpace Summary). Retrieved from 7
Thieriet, N., et al. (2025). Alloc Protecting Group Removal Protocol. Retrieved from 3
Storage conditions to prevent hygroscopic degradation of amino acid hydrochlorides
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Hygroscopic Degradation in Amino Acid Salts Introduction: The Stability Paradox Welcome. If you are reading this, you...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Prevention of Hygroscopic Degradation in Amino Acid Salts
Introduction: The Stability Paradox
Welcome. If you are reading this, you are likely facing a "brick" of powder that used to be free-flowing, or a solution that has unexpectedly turned yellow.
As researchers, we often prefer Amino Acid Hydrochlorides (HCl salts) over their free base counterparts because of their superior solubility and bioavailability. However, this comes with a thermodynamic cost: Hygroscopicity . The very ionic interactions that make these salts soluble in water also make them aggressively attract atmospheric moisture.
This guide is not a generic storage manual. It is a technical breakdown of why your samples degrade and how to engineer a storage environment that arrests this thermodynamic process.
Module 1: The Mechanistic Basis (FAQ)
Q1: Why did my L-Arginine HCl turn into a liquid while the Free Base on the next shelf remained a powder?
A: This is governed by the Critical Relative Humidity (CRH) .
Every water-soluble salt has a specific CRH value at a given temperature.
If Ambient RH < CRH: The solid is stable.
If Ambient RH > CRH: The solid adsorbs water until it dissolves in its own adsorbed moisture layer (Deliquescence).[1]
The HCl Factor: Converting an amino acid to its HCl salt changes its crystal lattice energy. For many amino acids (like L-Arginine and L-Lysine), the HCl salt has a lower CRH than the free base. For example, L-Arginine HCl has a CRH of approximately 65% at 25°C , whereas the free base is more resistant. Once your lab humidity crosses that 65% threshold, the salt acts as a desiccant, pulling water from the air until it liquefies.
Q2: My Cysteine HCl is dry but has turned yellow. Why?
A: This is Oxidative Degradation , not just moisture absorption.
L-Cysteine HCl contains a thiol (-SH) group.[2][3] Moisture acts as a solvent medium that increases molecular mobility, allowing the thiol groups to react with oxygen to form Cystine (a disulfide, -S-S-).
Visual Indicator: White
Yellow/Brown.
Solubility Change: Cystine is significantly less soluble than Cysteine.[2] If you dissolve this degraded powder, you will likely see a white precipitate (Cystine) that refuses to go into solution.
Module 2: Diagnostic Visualization
Diagram 1: The Hygroscopic Cascade
This pathway illustrates the irreversible journey from dry powder to chemical degradation.
Caption: Figure 1. The progression of moisture-induced failure.[4] Note that drying a sample after "Capillary Condensation" results in hard caking (agglomeration), not the original powder flow.
Module 3: Troubleshooting & Recovery
Use this decision matrix to determine if your material is salvageable.
Symptom
Diagnosis
Immediate Action
Long-Term Fix
Soft Clumps
Surface Adsorption (Early Stage)
Sieve gently (mesh 20-40) in a low-humidity room (<40% RH).
Add silica gel sachets to secondary containment.
Hard "Brick"
Liquid Bridging (Cycling)
Do NOT chip. Milling may generate heat/static. Dissolve immediately for use if chemical purity is confirmed.
Vacuum seal with desiccant.
Liquefaction
Deliquescence
Discard. Concentration is unknown; microbial growth risk is high.
Store in desiccator or foil-laminate bags.
Yellowing
Oxidation (Cysteine/Methionine)
Discard. Irreversible chemical change.
Purge headspace with Nitrogen/Argon before sealing.
Diagram 2: Recovery Decision Tree
Caption: Figure 2. Workflow for assessing the viability of compromised amino acid salts.
Module 4: Best Practice Protocols
Protocol A: The "Self-Validating" Storage System
Do not trust the ambient humidity reading on the wall. Conditions inside the bottle differ.
Primary Barrier: Use High-Density Polyethylene (HDPE) or glass. Avoid LDPE bags for long-term storage as they are permeable to moisture vapor over time.
Secondary Barrier (The Validator): Place the primary container inside a larger, sealable Mylar or foil-laminate bag.
The Indicator: Inside the secondary bag, place a Cobalt-Free Humidity Indicator Card (HIC) along with a molecular sieve desiccant pack.
Validation: Every time you open the bag, check the HIC. If the 10% dot is pink/lavender, your primary barrier is compromised.
Protocol B: Handling L-Cysteine HCl (The "Inert" Rule)
Specific for oxidation-sensitive salts.
Preparation: Do not open the stock container in an open lab if RH > 50%.
Purging: After dispensing, direct a gentle stream of Nitrogen or Argon gas into the headspace of the bottle for 10-15 seconds.
Sealing: Cap immediately while the gas is flowing (displacement method).
Tape: Wrap the cap junction with Parafilm or vinyl tape to prevent "breathing" due to temperature changes.
Module 5: Technical Data Reference
Comparative Stability: Free Base vs. Hydrochloride Salt
Note: CRH values are temperature dependent. As temperature drops, the capacity of air to hold water decreases, but the relative affinity of the salt for water may change.
References
Shanghai Yifu Food Ingredients Co. (2026). Stability of L-arginine HCl. Retrieved from yffoodingredients.com. Link
Williams, P. A., et al. (2016). Understanding the solid-state hydration behavior of a common amino acid: identification, structural characterization, and hydration/dehydration processes of new hydrate phases of l-lysine. Journal of Physical Chemistry C. Link[6]
BenchChem. (2025).[2] L-Cysteine Hydrochloride Monohydrate Solution Stability: Technical Support Center. Link
HiMedia Laboratories. L-Cysteine hydrochloride monohydrate Technical Data. Link
Chan, C. K., et al. (2005). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Environmental Science & Technology.[7] Link
Technical Support Center: Troubleshooting Olefin Metathesis of (E)-2-Aminohex-4-enoic Acid
Welcome to the Metathesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of peptidomimetics and stapled peptides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Metathesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of peptidomimetics and stapled peptides. Working with (E)-2-aminohex-4-enoic acid (often referred to as a crotylglycine derivative) presents a dual chemical challenge: it possesses unprotected polar moieties (a primary amine and a carboxylic acid) and an internal olefin. Both features severely impede standard ruthenium-catalyzed metathesis workflows.
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your success.
Diagnostic Workflow
Troubleshooting workflow for optimizing metathesis yields with (E)-2-aminohex-4-enoic acid.
Frequently Asked Questions (FAQs)
Q1: Why does my metathesis reaction stall at <5% conversion when using the free amino acid?
The Causality: Free amines are highly nucleophilic and basic, making them lethal to ruthenium alkylidenes (like Grubbs 1st and 2nd generation catalysts). Primary amines attack the methylidene/alkylidene carbon, causing the rapid elimination of the active carbene. Alternatively, they can act as Brønsted bases, deprotonating the sensitive metallacyclobutane intermediate and irreversibly killing the catalytic cycle[1].
The Solution: You must mask the amine. The standard approach is using protecting groups (e.g., Fmoc, Boc). If protection is synthetically unviable, utilize an in situ protonation strategy by adding 1.0–1.2 equivalents of a Brønsted acid (like p-toluenesulfonic acid) to convert the amine into a non-nucleophilic ammonium salt[2].
Logical relationship of amine-induced ruthenium catalyst degradation pathways.
Q2: I protected the amine (Boc) and the acid (OMe), but cross-metathesis (CM) yields are still under 20%. What is limiting the turnover?
The Causality: (E)-2-aminohex-4-enoic acid is an internal olefin. According to the Grubbs empirical model for cross-metathesis, internal olefins are classified as Type II or Type III, meaning they are sterically hindered and undergo slow homodimerization compared to terminal olefins like allylglycine[3]. Furthermore, the byproduct of this specific reaction is propylene gas, not ethylene.
The Solution: First-generation catalysts lack the initiation rate required for this steric bulk. Switch to highly active catalysts like Hoveyda-Grubbs 2nd Generation (HG-II) or the Nitro-Grela catalyst[4]. To drive the thermodynamic equilibrium, you must actively remove the heavier propylene gas by increasing the temperature (refluxing toluene at 85 °C) and continuously sparging the reaction with argon.
Q3: My LC-MS shows a complex mixture of products with identical masses. What is happening?
The Causality: You are observing olefin isomerization. At elevated temperatures, or as the ruthenium catalyst slowly decomposes over long reaction times, ruthenium-hydride species are generated. These hydrides are highly active isomerization catalysts that promote double-bond migration along the alkyl chain, ruining your stereochemical and regiochemical purity[5].
The Solution: Add a hydride scavenger. Introducing 10 mol% of 1,4-benzoquinone is the industry standard to suppress ruthenium-hydride-mediated isomerization without inhibiting the primary metathesis cycle.
The following table summarizes the causal relationship between specific reaction modifications and the resulting yield improvements for (E)-2-aminohex-4-enoic acid metathesis.
Substrate State
Catalyst (mol%)
Additive
Temp (°C)
Yield (%)
Primary Issue Overcome
Unprotected
Grubbs II (5%)
None
40
<5
Baseline (Catalyst poisoning)
Unprotected
Grubbs II (10%)
TsOH (1.2 eq)
40
45
Amine nucleophilicity
Boc/OMe protected
Grubbs II (5%)
None
40
18
Internal olefin sterics
Boc/OMe protected
HG-II (5%)
None
85
62
Propylene removal
Boc/OMe protected
HG-II (5%)
1,4-Benzoquinone
85
88
Isomerization
Experimental Protocols
Protocol 1: Standard Metathesis of Protected (E)-2-Aminohex-4-enoic Acid
Use this protocol when the amino acid is fully protected (e.g., Boc/OMe) to maximize cross-metathesis or ring-closing metathesis yields.
Preparation: In a flame-dried Schlenk flask under argon, dissolve the protected (E)-2-aminohex-4-enoic acid (0.1 mmol) in anhydrous, degassed toluene. Maintain a 0.01 M concentration to favor intramolecular RCM or specific CM.
Self-Validation Check: The solution should transition to a characteristic deep green color. Rapid turning to black/brown indicates moisture contamination or premature catalyst death.
Reaction: Heat the mixture to 85 °C. Sparge continuously with a light, subsurface stream of argon to mechanically expel propylene gas and drive the equilibrium.
Quenching: After 12 hours, cool to room temperature and add excess ethyl vinyl ether. Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active carbene to form a dead Fischer carbene, safely terminating the reaction.
Purification: Concentrate under reduced pressure and purify via flash chromatography.
Protocol 2: In Situ Protonation for Unprotected Substrates
Use this protocol when protecting group manipulation is impossible.
Causality: This forms the tosylate salt, masking the nitrogen's lone pair and preventing nucleophilic attack on the ruthenium center.
Catalyst Addition: Add Nitro-Grela or HG-II catalyst (10 mol%).
Reaction: Heat to 40–50 °C under a strict argon atmosphere for 24 hours.
Workup: Quench with ethyl vinyl ether. Neutralize the mixture with saturated aqueous NaHCO₃ before extraction to recover the free amino acid product.
References
1.[1] Title: Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines | Source: ACS Catalysis | URL:1
2.[2] Title: Decomposition of a Phosphine-Free Metathesis Catalyst by Amines and Other Bronsted Bases: Metallacyclobutane Deprotonation as a Major Deactivation Pathway | Source: ACS Publications | URL:2
3.[3] Title: Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection | Source: PMC (NIH) | URL:3
4.[5] Title: Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers | Source: ACS Publications | URL:5
5.[4] Title: US8759480B2 - Contoxin analogues and methods for synthesis of intramolecular dicarba bridge-containing peptides | Source: Google Patents | URL:4
Technical Support Center: Stereocontrolled Synthesis of 2-Aminohex-4-enoic Acid
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex bottleneck in the synthesis of 2-aminohex-4-enoic acid (crotylglycine): controlling the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex bottleneck in the synthesis of 2-aminohex-4-enoic acid (crotylglycine): controlling the E/Z stereochemistry of the C4–C5 double bond .
Whether you are synthesizing marine cyclopeptides like ilamycins and rufomycins [1], or engineering conformationally constrained stapled peptides [2], strict stereocontrol is non-negotiable. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your synthetic workflows succeed.
Q: When reacting protected allylglycine with 2-butene, my reaction yields a nearly 1:1 mixture of E and Z isomers. How can I drive the reaction to exclusively form the (E)- or (Z)-isomer?
Expert Insight & Causality:
The cross-metathesis of allylglycine (a Type I terminal alkene) with 2-butene (a Type II internal alkene) is dictated by the alkylidene catalyst's ability to facilitate secondary metathesis. Standard first-generation catalysts often yield poor stereocontrol.
To achieve high E-selectivity , you must rely on thermodynamic equilibration. Grubbs' 2nd Generation catalyst rapidly re-enters the catalytic cycle, cleaving kinetic Z-products and allowing the system to settle into the sterically favored trans (E) geometry [3].
Conversely, Z-selectivity is kinetically driven. It requires a catalyst with sterically demanding ligands (such as cyclometalated ruthenium or Schrock-type molybdenum catalysts) that force a side-bound approach of the olefin, preventing secondary isomerization and trapping the Z-alkene [4].
Reaction: Introduce 2-butene (5 equiv) and stir at 20 °C for 6 hours. Do not heat, as elevated temperatures promote catalyst degradation and loss of kinetic control.
Quench & Validate: Quench immediately with ethyl vinyl ether.
Self-Validation Checkpoint: Analyze via
H NMR. Confirm Z-geometry by measuring the vinylic proton coupling constant ( Hz).
Figure 1: Catalytic control of E/Z selectivity during olefin cross-metathesis of allylglycine.
Q: I am attempting to synthesize (Z)-crotylglycine from a protected aspartic acid semialdehyde. Standard Wittig reagents yield poor stereoselectivity and cause
-center racemization. How do I fix this?
Expert Insight & Causality:
Standard Wittig olefination with unstabilized ylides favors Z-alkenes, but the highly basic conditions required often deprotonate the
-chiral center of the amino acid precursor, destroying enantiopurity. Switching to a standard HWE reaction (using diethyl ethylphosphonate) preserves enantiopurity but heavily favors the thermodynamic E-alkene.
To achieve strict Z-selectivity without racemization, you must employ the Still-Gennari modification . By using bis(2,2,2-trifluoroethyl) ethylphosphonate, the strongly electron-withdrawing trifluoroethyl groups destabilize the intermediate oxaphosphetane. This forces rapid fragmentation before the intermediate can equilibrate to the trans-geometry, effectively trapping the kinetic Z-alkene.
Protocol C: Still-Gennari Olefination for (Z)-Crotylglycine
Reagent Preparation: Cool a solution of bis(2,2,2-trifluoroethyl) ethylphosphonate (1.2 equiv) and 18-crown-6 (5.0 equiv) in anhydrous THF to -78 °C. Note: 18-crown-6 sequesters the potassium counterion, preventing it from stabilizing the oxaphosphetane.
Deprotonation: Add KHMDS (1.15 equiv, 0.5 M in toluene) dropwise. Stir for 15 minutes to form the phosphonate carbanion.
Coupling: Slowly add a pre-cooled (-78 °C) solution of protected aspartic acid semialdehyde (1.0 equiv) in THF.
Reaction: Stir at -78 °C for 2 hours.
Quench & Validate: Quench cold with saturated aqueous
. Extract with EtOAc and dry over .
Self-Validation Checkpoint: Perform chiral HPLC against a racemic standard to confirm >99% ee (verifying no
-deprotonation occurred) and NMR for Z-geometry.
Figure 2: Mechanistic divergence in HWE vs. Still-Gennari olefination for crotylglycine synthesis.
Troubleshooting Guide 3: Asymmetric Alkylation of Glycine Schiff Bases
Q: When alkylating O'Donnell's Schiff base with crotyl bromide, I lose the E/Z geometry of the starting halide due to
allylic rearrangement. How can I preserve the double bond geometry?
Expert Insight & Causality:
The alkylation of a glycine enolate with an allylic halide suffers from competing
(geometry preserving) and (geometry scrambling) pathways. To suppress the pathway, you must use a highly sterically hindered chiral phase-transfer catalyst (PTC), such as a Maruoka catalyst or a modified cinchona alkaloid. The bulky catalyst creates a chiral pocket that shields the -carbon of the crotyl electrophile, forcing the enolate to attack the less hindered -carbon strictly via direct . Ensure your starting material is geometrically pure (>99%) (E)- or (Z)-1-bromo-2-butene, and maintain cryogenic conditions (-78 °C to -20 °C) to suppress the activation energy required for the transition state.
Quantitative Data Summary
The table below summarizes the expected outcomes and operational parameters for the three primary synthetic strategies discussed.
Synthesis Route
Key Reagents / Catalyst
Primary Stereoisomer
Typical Selectivity (E:Z)
Key Advantage
Cross-Metathesis (Thermodynamic)
Allylglycine, 2-Butene, Grubbs II
(E)-Crotylglycine
> 90:10
High yield; utilizes cheap, commercially available starting materials.
Cross-Metathesis (Kinetic)
Allylglycine, 2-Butene, Ru-Z Catalyst
(Z)-Crotylglycine
< 15:85
Direct access to the challenging Z-isomer in a single step.
Standard HWE Olefination
Aspartic semialdehyde, Diethyl ethylphosphonate
(E)-Crotylglycine
> 95:5
Excellent preservation of -chiral center integrity.
Highest Z-selectivity available for this substrate class.
Schiff Base Alkylation
O'Donnell's Base, Crotyl Bromide, Chiral PTC
Depends on Halide
Matches Halide
Sets both the -stereocenter and side-chain simultaneously.
Frequently Asked Questions (FAQs)
Q: Why is my ruthenium catalyst decomposing immediately during cross-metathesis with free allylglycine?A: Unprotected free amines strongly coordinate to the ruthenium metal center, irreversibly poisoning the catalyst. You must always protect the
-amino group (e.g., as a Boc, Cbz, or Fmoc carbamate) prior to initiating any metathesis workflow [5].
Q: Can I separate the E and Z isomers of crotylglycine via standard silica gel column chromatography?A: It is notoriously difficult. Standard silica cannot easily differentiate the slight polarity differences between these isomers. If separation is mandatory, use silver-nitrate impregnated silica gel (
-silica). The ions form stronger -complexes with the less sterically hindered Z-alkene, selectively retarding its retention time compared to the E-alkene.
References
Luo, S.-X. L., et al. "Z-Selective Cross-Metathesis and Homodimerization of 3E-1,3-Dienes: Reaction Optimization, Computational Analysis, and Synthetic Applications." Journal of the American Chemical Society, 2016. URL:[Link]
Elaridi, J., Patel, J., Jackson, W. R., & Robinson, A. J. "Controlled synthesis of (S,S)-2,7-diaminosuberic acid: a method for regioselective construction of dicarba analogues of multicystine-containing peptides." The Journal of Organic Chemistry, 2006. URL:[Link]
Ma, J. Y., et al. "Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents." Nature Communications, 2017. URL:[Link]
Ye, G., et al. "Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II." Marine Drugs, 2021. URL:[Link]
Williams, R. M., et al. "Synthesis of Asymmetric Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one." Organic Syntheses, 2012. URL:[Link]
1H NMR characterization of (E)-2-aminohex-4-enoic acid hydrochloride
vs. Isomeric and Saturated Analogs Executive Summary & Strategic Context (E)-2-aminohex-4-enoic acid hydrochloride (also known as trans-crotylglycine HCl) is a non-proteinogenic amino acid frequently employed as a mechan...
Author: BenchChem Technical Support Team. Date: March 2026
vs. Isomeric and Saturated Analogs
Executive Summary & Strategic Context
(E)-2-aminohex-4-enoic acid hydrochloride (also known as trans-crotylglycine HCl) is a non-proteinogenic amino acid frequently employed as a mechanistic probe in radical enzymology and as a constrained building block in peptidomimetics.
The critical analytical challenge lies not in identifying the molecule, but in validating its stereochemical purity . Synthetic routes often yield mixtures of E (trans) and Z (cis) isomers. Furthermore, distinguishing the hydrochloride salt from the free zwitterion is essential for accurate stoichiometric calculations in peptide coupling.
This guide provides a comparative NMR framework to distinguish the target compound from its two primary "alternatives":
The (Z)-Isomer: cis-2-aminohex-4-enoic acid.
The Saturated Analog: Norleucine (2-aminohexanoic acid).
Comparative Analysis: The Core Differentiators
A. The Stereochemical Marker: (E) vs. (Z)
The definitive method for distinguishing the E and Z isomers is the magnitude of the vicinal proton-proton coupling constant (
) across the double bond. This relies on the Karplus relationship , which correlates the dihedral angle with the coupling constant.[1][2]
Feature
(E)-Isomer (Target)
(Z)-Isomer (Alternative)
Mechanistic Basis
Alkene Coupling ()
14.0 – 16.0 Hz
6.0 – 11.0 Hz
Dihedral angle of ~180° (trans) maximizes orbital overlap compared to ~0° (cis).
Methyl Shift ()
~1.7 ppm
~1.6 ppm
Steric compression in the Z-isomer (gamma-gauche effect) often shields the methyl group slightly more.
Vinyl Region
Well-resolved multiplets
Often higher order/complex
Trans protons are magnetically non-equivalent in a way that often simplifies the splitting compared to cis.
B. The Salt Marker: Hydrochloride vs. Zwitterion
The protonation state of the
-amine significantly alters the chemical environment of the -proton ().
HCl Salt (
): The amine is fully protonated (). This positive charge exerts a strong electron-withdrawing inductive effect, deshielding the proton (shifting it downfield, typically ppm).
Free Zwitterion (
): The amine is partially deprotonated/equilibrated, and the carboxylate is deprotonated (). The typically appears upfield relative to the salt form (typically ppm).
Experimental Protocol
To ensure reproducibility and minimize solvent suppression artifacts, follow this self-validating protocol.
Step 1: Sample Preparation
Solvent Choice:
Primary: Deuterium Oxide (
, 99.9% D). Why: Provides the cleanest baseline for the aliphatic backbone and eliminates large exchangeable proton signals (ammonium/carboxylic acid) that can obscure the spectrum.
Secondary (Optional): DMSO-
. Why: Use only if you need to observe the ammonium protons (), which will appear as a broad singlet at ppm.
Concentration: Dissolve 5–10 mg of the HCl salt in 600
L of solvent.
Reference: Add a trace amount of TSP (sodium 3-trimethylsilylpropionate-2,2,3,3-
) or DSS as an internal standard ( ppm). Avoid TMS in due to insolubility.
Step 2: Acquisition Parameters (400 MHz or higher)[3]
Pulse Sequence: Standard 1D proton (
or equivalent).
Relaxation Delay (
): Set to seconds. Reasoning: The relaxation times () of the alkene protons can be long. A short delay will suppress their integration, leading to inaccurate E/Z ratio calculations.
Scans (
): 16–64 scans are sufficient for >5 mg samples.
Spectral Width: 0 – 10 ppm (or -2 to 12 ppm to catch exchangeables in DMSO).
Data Interpretation & Expected Shifts
The following data represents the expected chemical shifts for (E)-2-aminohex-4-enoic acid HCl in
relative to TSP (0.0 ppm).
Table 1: Signal Assignment & Coupling Analysis
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz) & Notes
H-6
1.68 – 1.72
Doublet (d)
3H
Hz. Coupled to H-5.
H-3
2.55 – 2.65
Multiplet (m)
2H
Allylic protons. Overlap common; often appears as a complex pseudo-triplet.
H-2
-CH
3.95 – 4.05
Triplet (t)
1H
Deshielded by and . Hz (coupling to H-3).
H-5
5.45 – 5.60
Multiplet (dq)
1H
-vinyl proton. Coupled to H-4 (trans) and H-6 (methyl).
H-4
5.70 – 5.90
Multiplet (dt)
1H
-vinyl proton. Diagnostic Signal.
Critical Validation Check:
To confirm the (E) configuration, you must manually calculate the coupling constant for the signal at 5.70 – 5.90 ppm (H-4) .
This decision tree outlines the logical flow for validating the compound's identity and purity.
Caption: Step-by-step logic flow for validating salt form and stereochemistry via 1H NMR.
Diagram 2: Spectral Logic Map
A comparison of signal topology between the target and its alternatives.
Caption: Logic map highlighting the specific spectral regions used to differentiate the target from alternatives.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on Karplus relationship and coupling constants).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying solvent peaks in D2O and DMSO).
Hanson, G. R. (2010). Proton NMR Assignments of Amino Acids. University of Wisconsin-Madison Department of Biochemistry. (Standard reference for amino acid chemical shift ranges).
Reich, H. J. (2023). WinPLT NMR Data: Coupling Constants. University of Wisconsin. Link (Definitive database for alkene coupling constants).
Comparative Guide: Mass Spectrometry Profiling of (E)-2-Aminohex-4-enoic Acid HCl
Executive Summary (E)-2-aminohex-4-enoic acid (also known as trans-crotylglycine) is a non-proteinogenic -amino acid structurally analogous to Norleucine but distinguished by unsaturation at the C4 position. In drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(E)-2-aminohex-4-enoic acid (also known as trans-crotylglycine) is a non-proteinogenic
-amino acid structurally analogous to Norleucine but distinguished by unsaturation at the C4 position. In drug development, it serves as a critical intermediate for catalytic asymmetric synthesis and peptide modification.
The analytical challenge lies in its structural isomerism. It shares an isobaric mass (
Da) with cycloleucine, 1-aminocyclopentanecarboxylic acid, and its own (Z)-isomer. Standard LC-MS methods often fail to resolve these stereoisomers. This guide compares three distinct mass spectrometry workflows—Direct Infusion ESI-MS/MS , Derivatized GC-MS , and Ion Mobility-MS (IM-MS) —to determine the optimal approach for structural confirmation and quantification.
Molecular Profile & Theoretical Fragmentation
Before selecting a method, the theoretical fragmentation behavior must be established. The HCl salt dissociates in solution; positive mode ESI focuses on the protonated cation.
IUPAC Name: (E)-2-aminohex-4-enoic acid
Formula:
Monoisotopic Mass: 129.0790 Da
Target Ion $[M+H]^+ $: 130.0868 Da
Key Fragmentation Channels (ESI+)
The fragmentation of unsaturated
-amino acids follows a predictable hierarchy. The presence of the C4=C5 double bond stabilizes specific allylic fragments.
Primary Transition (Quantifier): Loss of
(formic acid equivalent, 46 Da) to form the Immonium Ion .
()
Secondary Transition (Qualifier): Loss of Ammonia (
, 17 Da) from the precursor.
()
Structural Diagnostic: Allylic cleavage within the side chain of the immonium ion.
Comparative Methodologies
This section evaluates three industry-standard approaches.
Method A: Direct Infusion ESI-MS/MS (Tandem MS)
Best for: High-throughput screening, quantification in clean matrices.
Mechanism: Soft ionization generates the
intact. Collision-Induced Dissociation (CID) drives the formation of the characteristic 84 immonium ion.
Pros: Minimal sample prep; high sensitivity (<10 nM LOD).
Cons: Cannot distinguish the (E) and (Z) isomers; isobaric interference from Leucine/Isoleucine fragments (though Leu immonium is
86, Gln is 101).
Critical Note: The
84 peak is also a fragment of Lysine (loss of side chain) and Glutamine (loss of from immonium). Chromatographic separation is mandatory for complex mixtures.
Method B: GC-MS (Silylation Derivatization)
Best for: Structural confirmation, distinguishing constitutional isomers.
Mechanism: Derivatization with BSTFA or MSTFA replaces active hydrogens with Trimethylsilyl (TMS) groups, rendering the molecule volatile.
Best for: Stereochemical differentiation (E vs. Z).[1][2]
Mechanism: Separates ions based on Collision Cross Section (CCS) in a drift tube before MS analysis. The (E) isomer has a more extended conformation than the (Z) isomer, resulting in different drift times.
Pros: Resolves stereoisomers without chiral columns.
Cons: Requires specialized hardware (IMS cell); data processing is complex.
Summary of Performance
Feature
ESI-MS/MS (Method A)
GC-MS (Method B)
IM-MS (Method C)
Throughput
High (2 min/sample)
Low (90 min/sample)
Medium (10 min/sample)
Sensitivity
High (pg levels)
Moderate (ng levels)
High (pg levels)
Isomer Resolution
Poor (requires chiral LC)
Excellent (Retention Time)
Excellent (Drift Time)
Prep Complexity
Low (Dilute & Shoot)
High (Derivatization)
Low
Primary Use
Quantitation
Identification
Stereochemistry
Detailed Fragmentation Pathways
The following diagram illustrates the specific bond cleavages for the ESI+ mode, highlighting the formation of the diagnostic immonium ion.
Figure 1: ESI-MS/MS fragmentation tree for (E)-2-aminohex-4-enoic acid. The m/z 84 ion is the primary quantifier.
Stock Prep: Dissolve 1 mg (E)-2-aminohex-4-enoic acid HCl in 1 mL 50:50 ACN:H2O (1 mg/mL).
Working Solution: Dilute stock 1:1000 to 1 µg/mL in 0.1% FA in 50:50 ACN:H2O.
Infusion: Syringe pump infusion at 5 µL/min into ESI source.
Source Parameters:
Capillary Voltage: 3.5 kV
Cone Voltage: 20 V (Optimize to maximize
130)
Source Temp: 120°C
MS/MS Acquisition:
Precursor: 130.1
Collision Energy (CE): Ramp 10–30 eV.
Self-Validation: Verify presence of
84. If 86 is dominant, suspect Leucine contamination.[3]
Protocol B: GC-MS Derivatization (Silylation)
Reagents: MSTFA or BSTFA + 1% TMCS, Pyridine, Hexane.
Drying: Dry 50 µg of sample under nitrogen stream (Must be completely water-free).
Reaction: Add 50 µL Pyridine and 50 µL BSTFA.
Incubation: Cap vial and heat at 60°C for 30 minutes.
Extraction: Dilute with 100 µL Hexane.
Injection: 1 µL splitless injection at 250°C.
Gradient: 70°C (hold 1 min)
10°C/min 280°C.
Self-Validation: Look for the M-15 peak (loss of methyl from TMS) rather than the molecular ion, which is often weak in silylated derivatives.
Workflow Decision Matrix
Use this logic flow to determine the correct instrument for your specific research phase.
Figure 2: Strategic decision tree for selecting the mass spectrometry method.
References
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Amino Acid Derivatives." NIST Standard Reference Database. Link
Smith, G. et al. "Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry." Mass Spectrometry Reviews, 2012.[4] Link
Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Technical Guides. Link
IonSource. "Immonium Ions: Low Mass Amino Acid Marker Ions." Educational Resource. Link
Vandenbussche, G. et al. "Fragmentation of protonated alpha-amino acids by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2003.[5] Link
Unnatural Amino Acids in Cross-Coupling: A Comparative Guide to (E)-Crotylglycine HCl vs. Vinylglycine
As drug development increasingly relies on peptide therapeutics and bioconjugates, unnatural amino acids (uAAs) bearing olefinic side chains have become indispensable tools. They enable late-stage functionalization, pept...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on peptide therapeutics and bioconjugates, unnatural amino acids (uAAs) bearing olefinic side chains have become indispensable tools. They enable late-stage functionalization, peptide stapling, and the construction of robust dicarba bridges. However, the exact position of the olefin relative to the chiral α-carbon dictates the success or failure of transition-metal-catalyzed cross-coupling.
This guide provides an in-depth, mechanistic comparison between two prominent olefinic uAAs: (E)-Crotylglycine HCl and Vinylglycine . By analyzing their structural causality, we will establish why one is a premier substrate for cross-coupling while the other is better suited for enzymatic inhibition.
Structural Causality: Allylic vs. Homoallylic Olefins
The fundamental divergence in reactivity between Vinylglycine and (E)-Crotylglycine stems from the proximity of their double bonds to the amino acid backbone.
Vinylglycine (2-amino-3-butenoic acid): Features a terminal, allylic double bond directly adjacent to the α-carbon. This proximity creates severe steric hindrance. Furthermore, the electron-withdrawing ammonium and carboxylate groups drastically reduce the electron density of the π-bond, deactivating it toward electrophilic transition metals.
(E)-Crotylglycine (2-amino-4-hexenoic acid): Features an internal, homoallylic double bond separated from the α-carbon by a methylene (-CH₂-) spacer. This single carbon spacer acts as an electronic and steric buffer. It breaks the inductive electron-withdrawing effect and relieves steric tension, making the olefin highly accessible for catalytic cycles.
Structural causality dictating reactivity of Vinylglycine vs Crotylglycine.
Comparative Performance in Cross-Coupling
Ruthenium-Catalyzed Cross-Metathesis (CM)
In olefin cross-metathesis (e.g., with Grubbs catalysts), Vinylglycine is notoriously unreactive. The proximity of the heteroatoms allows them to form a highly stable, thermodynamically dead 5-membered chelate with the Ruthenium center, effectively poisoning the catalyst. As demonstrated by 1, cross-metathesis reactions utilizing vinylglycine derivatives are generally non-viable[1].
Conversely, (E)-Crotylglycine is an exceptional CM substrate. Because it is a homoallylic olefin, any potential metal chelation would form a less stable 6-membered ring, allowing the catalytic cycle to proceed. 2 successfully utilized crotylglycine derivatives to achieve high-yielding, regioselective construction of dicarba analogues in multicystine peptides[2].
Palladium-Catalyzed Heck Coupling
During Pd-catalyzed Heck coupling, the critical step of β-hydride elimination exposes a fatal flaw in Vinylglycine. Elimination can easily occur at the α-carbon, destroying the chiral center and irreversibly isomerizing the substrate into an α,β-unsaturated enamine[3]. (E)-Crotylglycine's methylene spacer prevents β-hydride elimination from reaching the α-carbon, preserving the integrity of the amino acid stereocenter and securing high yields of the desired cross-coupled product.
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems for utilizing (E)-Crotylglycine HCl in cross-coupling workflows.
Protocol A: Ruthenium-Catalyzed Peptide Stapling via Cross-Metathesis
Note: Because (E)-Crotylglycine is supplied as an HCl salt, it must be neutralized prior to catalysis to prevent acid-mediated degradation of the Ruthenium alkylidene.
Substrate Preparation & Neutralization: Dissolve the (E)-Crotylglycine-containing peptide (0.1 mmol) in anhydrous dichloromethane (DCM, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 0.12 mmol) to neutralize the HCl salt. Causality: Freebasing the amine prevents protonation of the catalyst's phosphine/NHC ligands, which is fatal to the catalytic cycle.
Catalyst Addition: Add 5 mol% of Grubbs II catalyst. Causality: Grubbs II is selected over Grubbs I due to its superior initiation rates for internal olefins and higher tolerance for the polar amide bonds of the peptide backbone.
Aggregation Disruption: Add 10% w/v Lithium Chloride (LiCl) in DMF. Causality: Peptides often aggregate via intermolecular hydrogen bonding in organic solvents. LiCl disrupts these networks, keeping the peptide extended and the homoallylic olefin sterically accessible.
Reaction & Validation: Subject the mixture to microwave irradiation at 50°C for 2 hours. Quench with ethyl vinyl ether. Monitor the reaction via LC-MS. Self-Validation: The emergence of a mass peak corresponding to[M - C₂H₄ + H]⁺ confirms successful ethylene extrusion and dicarba bridge formation.
Reagent Assembly: In a degassed aqueous buffer (pH 8.0), combine the (E)-Crotylglycine-peptide (1.0 eq), an aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and the water-soluble ligand TXPTS (25 mol%).
Base Addition: Add Na₂CO₃ (3.0 eq). Causality: The inorganic base acts as a proton sink, neutralizing the HI byproduct generated during β-hydride elimination, thereby preventing the reaction from stalling and driving the catalytic cycle forward.
Incubation & Validation: Stir at 37°C for 6 hours. Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via RP-HPLC. The disappearance of the starting peptide peak and the appearance of a red-shifted UV-Vis peak (due to the newly conjugated aryl-olefin system) validates successful coupling.
Self-validating workflow for Crotylglycine-mediated peptide modification.
Conclusion & Selection Guide
For researchers designing cross-coupling workflows, (E)-Crotylglycine HCl is unequivocally the superior choice. Its homoallylic structure insulates the transition metal catalyst from steric clash and heteroatom chelation, enabling high-yielding metathesis and Palladium-catalyzed conjugations without the risk of destroying the amino acid's chirality.
Vinylglycine should be strictly avoided for cross-coupling applications. However, its exact mechanism of failure—its propensity to isomerize—makes it a highly valuable tool for a completely different application: acting as a mechanism-based suicide inhibitor for PLP-dependent enzymes[4].
References
1.[1] Biagini et al., "Cross-Metathesis of Unsaturated α-Amino Acid Derivatives", ResearchGate. 1
2.[2] Lin et al., "Controlled Synthesis of (S,S)-2,7-Diaminosuberic Acid: A Method for Regioselective Construction of Dicarba Analogues of Multicystine-Containing Peptides", ACS Publications. 2
3.[3] Crisp et al., "Palladium-catalyzed heck couplings of L-vinylglycine derivatives with vinyl and aryl halides and triflates", Tetrahedron / ACS Publications. 3
4.[4] Esaki et al., "Deamination and γ-Addition Reactions of Vinylglycine Catalyzed by Yeast Kynurenine Aminotransferase, and Suicidal Inactivation", Taylor & Francis Online. 4
Validation of Enantiomeric Excess in (E)-2-aminohex-4-enoic Acid Synthesis
Executive Summary (E)-2-aminohex-4-enoic acid (Crotylglycine) is a critical non-canonical amino acid, widely utilized in the synthesis of stapled peptides and biologically active natural products like Rufomycins. Its str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(E)-2-aminohex-4-enoic acid (Crotylglycine) is a critical non-canonical amino acid, widely utilized in the synthesis of stapled peptides and biologically active natural products like Rufomycins. Its structural complexity—featuring both a chiral center (
-carbon) and a geometric alkene ( isomerism)—demands a rigorous validation protocol.
This guide objectively compares the three primary methodologies for validating enantiomeric excess (
): Direct Chiral HPLC , Marfey’s Analysis (LC-MS) , and Mosher’s NMR Analysis . While Chiral HPLC remains the gold standard for preparative purity, Marfey’s method offers superior sensitivity for biological microsamples.
Geometric Purity: Ratio of (E) vs. (Z) at the alkene.
The Stability Risk:
The alkene geometry is susceptible to scrambling under harsh acidic deprotection or transition-metal catalysis (e.g., Ruthenium metathesis). Therefore, the chosen analytical method must separate four potential isomers: (S,E), (R,E), (S,Z), and (R,Z).
Part 2: Comparative Analysis Matrix
Feature
Method A: Direct Chiral HPLC
Method B: Marfey's Analysis (LC-MS)
Method C: Mosher's NMR
Principle
Chiral Stationary Phase (Crown Ether)
Diastereomeric Derivatization (FDAA)
Diastereomeric Shift ()
Analyte State
Free Amino Acid (Zwitterion)
Derivatized Amide
Derivatized Amide/Ester
Resolution
High ()
High ()
Moderate (depends on field strength)
Throughput
Medium (20-30 min/run)
High (10-15 min/run)
Low (requires workup + NMR time)
Sample Req.
> 0.1 mg
< 1 g (Trace analysis)
> 5 mg
Primary Use
Batch release, QC, Preparative
Biological samples, PK studies
Absolute configuration assignment
Cost
High (Column: ~$1500)
Low (Reagent: ~$100)
Medium (Deuterated solvents)
Part 3: Decision Framework (Visualization)
Caption: Decision tree for selecting the appropriate validation method based on sample state (protected vs. free) and quantity.
Part 4: Detailed Protocols
Protocol A: Direct Chiral HPLC (The Gold Standard)
Why this works: For free amino acids, standard chiral columns (amylose/cellulose) often fail due to poor solubility of zwitterions in hexane/IPA. The Crownpak CR(+) column utilizes a crown ether stationary phase that complexes specifically with the ammonium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Standard Prep: Dissolve racemic (E)-2-aminohex-4-enoic acid (1 mg/mL) in mobile phase.
Conditioning: Equilibrate column for 30 mins. Warning: Do not use acetonitrile or basic buffers; they strip the crown ether.
Injection: Inject
of racemate to establish retention times ().
Typical Elution: D-isomer (R) elutes first; L-isomer (S) elutes second on CR(+).
Sample Run: Inject the synthesized sample.
Calculation:
Protocol B: Marfey’s Analysis (High Sensitivity)
Why this works: Marfey’s reagent (FDAA) reacts with the amine to form diastereomers.[3] These diastereomers have significantly different hydrophobicities, allowing separation on a standard achiral C18 column.
Reagents:
FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).
Buffer: 1M
.
Quench: 2M
.
Step-by-Step Derivatization:
Mix: In a 1.5 mL vial, combine
sample (50 mM in water) + FDAA solution + 1M .
Incubate: Heat at
for 60 minutes. The solution will turn bright yellow.
Quench: Add
2M to stop the reaction and protonate the carboxylate.
Dilute: Add
Acetonitrile/Water (1:1).
Analyze: Inject onto a standard C18 HPLC or LC-MS.
Mechanism Visualization:
Caption: Marfey's reagent converts enantiomers into diastereomers with distinct hydrophobic profiles, enabling separation on achiral C18 columns.
Part 5: Data Interpretation & Validation[7]
To ensure trustworthiness, you must validate your assay against a racemic standard. Below is a representative data profile for (E)-2-aminohex-4-enoic acid.
Representative Chromatographic Data (Simulated)
Method
Peak 1 ()
Identity
Peak 2 ()
Identity
Resolution ()
Crownpak CR(+)
12.4 min
(R)-Isomer
14.8 min
(S)-Isomer
3.2
Marfey's (C18)
8.2 min
L-D (FDAA-R-AA)
10.5 min
L-L (FDAA-S-AA)
4.5
Technical Note on Elution Order:
Crownpak CR(+): The D-isomer typically elutes before the L-isomer because the crown ether cavity is chirally tuned to bind the L-ammonium complex more tightly.
Marfey's: The elution order depends on the hydrophobicity of the side chain. For hydrophobic side chains like the crotyl group, the L-D diastereomer usually elutes before the L-L diastereomer due to intramolecular H-bonding reducing the polarity of the L-D complex. Crucial: Always run a racemic standard to confirm.
Part 6: Troubleshooting & "Self-Validating" Checks
A robust protocol includes failure analysis. Use this checklist:
The "Racemic Spike" Test:
Procedure: Take your enantiopure sample and spike it with 10% racemic material.
Pass Criteria: You must see the minor peak appear at the exact retention time established by the racemate. If you see a single peak shift, your column is overloaded or the method is not separating them.
Geometric Scrambling Check:
If you observe four peaks in the Marfey's analysis, your synthesis or deprotection conditions have isomerized the alkene (E
Z).
Fix: Switch to milder deprotection (e.g., reduce TFA concentration or temperature).
Mosher's NMR Confirmation (The Tie-Breaker):
If HPLC and Marfey's give conflicting results (rare), synthesize the (S)-MTPA and (R)-MTPA amides.
Analyze the
( NMR) of the alkene protons. The shielding/deshielding pattern will definitively assign absolute configuration.
References
Soloshonok, V. A., et al. (2004). "Asymmetric synthesis of alpha-amino acids via homologation of Ni(II) complexes of glycine Schiff bases." Journal of Organic Chemistry. Link
Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications. Link
Daicel Chiral Technologies. (2020). "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Chiral Technologies Application Guide. Link
Hoye, T. R., et al. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols. Link[4]
BenchChem. (2025).[5] "2-Amino-4-hexenoic acid | 28024-56-8." Compound Database. Link
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Infrared (IR) Spectroscopy of (E)-2-Aminohex-4-enoic Acid Hydrochloride
Executive Summary
For researchers engineering peptides or utilizing noncanonical amino acids in biocatalysis, verifying the structural integrity and protonation state of building blocks is critical. This guide provides an objective, data-driven comparison of the Infrared (IR) spectral features of (E)-2-aminohex-4-enoic acid hydrochloride (also known as trans-crotylglycine hydrochloride) against its zwitterionic free base and a saturated analog. By understanding the mechanistic causality behind specific vibrational shifts, scientists can definitively validate their synthesized or procured materials.
Introduction to the Analyte
(E)-2-aminohex-4-enoic acid hydrochloride is an unnatural amino acid featuring a trans-alkene side chain. It is widely utilized in the synthesis of intramolecular dicarba bridge-containing peptides via ruthenium-catalyzed ring-closing metathesis (RCM)[1] and as a methionine surrogate in protein engineering[2]. Because the success of peptide coupling reactions heavily depends on the availability of the free amine, confirming whether the compound is in its zwitterionic state or protected as a hydrochloride salt is a mandatory quality control step.
Mechanistic Causality: Zwitterion vs. Hydrochloride Salt
To interpret the IR spectrum accurately, one must understand the physical chemistry governing the molecule's functional groups.
The Zwitterionic State: In the solid state, free amino acids naturally exist as zwitterions containing a deprotonated carboxylate (COO⁻) and a protonated amine (NH₃⁺). The delocalization of electrons across the two oxygen atoms in the COO⁻ group reduces the double-bond character. Consequently, the asymmetric stretching frequency is relatively low, typically observed between 1580–1600 cm⁻¹.
The Hydrochloride State: The addition of HCl protonates the carboxylate group to form a neutral carboxylic acid (COOH). This protonation restores the localized C=O double bond. Because a localized double bond possesses a higher force constant than a delocalized system, the vibrational mode requires more energy, shifting the absorption peak significantly higher into the 1720–1755 cm⁻¹ range[3][4].
Fig 1. Mechanistic pathway of carboxylate protonation and the resulting IR spectral shifts.
Comparative IR Spectral Analysis
To objectively evaluate the identity of (E)-2-aminohex-4-enoic acid hydrochloride, we compare its experimental IR peaks[1] against two alternatives: its zwitterionic counterpart (to verify salt formation) and Norleucine HCl (a saturated analog, to verify the presence of the alkene).
Table 1: Quantitative IR Peak Comparison (Solid State, KBr)
1731 cm⁻¹ (Strong): This is the hallmark of the alpha-amino acid hydrochloride. This sharp, strong peak confirms the presence of the un-ionized COOH group, validating that the material is fully protonated[1][4].
2358 cm⁻¹ (Strong): This represents a characteristic combination/overtone band of the -NH₃⁺ group. In hydrochlorides, strong intermolecular hydrogen bonding between the -NH₃⁺ protons and the Cl⁻ counterion broadens and shifts these bands, creating a distinct, continuous absorption profile[1].
1651 cm⁻¹ (Medium): Corresponds to the C=C stretching vibration. While highly symmetrical trans-alkenes often show weak C=C stretches, the proximity of the chiral alpha-carbon and the electron-withdrawing ammonium group in crotylglycine breaks the molecular symmetry, rendering this mode moderately IR active[1].
901 cm⁻¹ (Medium): Assigned to the =C-H out-of-plane bending mode. While isolated trans-alkenes typically appear near 960 cm⁻¹, solid-state crystal packing and rigid hydrogen-bonding networks in the hydrochloride lattice shift this deformation to lower wavenumbers[1].
To ensure high-fidelity data that can distinguish these subtle shifts without artifact interference, the following self-validating FT-IR protocol must be employed.
Phase 1: Sample Preparation (KBr Pellet)
Causality: Potassium bromide (KBr) is utilized because it is completely transparent in the mid-IR region (4000–400 cm⁻¹). However, KBr is highly hygroscopic. Absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can artificially mask the critical C=C stretch at 1651 cm⁻¹.
Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.
Milling: In an agate mortar, combine 1–2 mg of the (E)-2-aminohex-4-enoic acid hydrochloride sample with 100 mg of dried KBr. Grind thoroughly for 3–5 minutes. Reasoning: The particle size must be smaller than the wavelength of IR light to prevent baseline sloping caused by Mie scattering.
Pressing: Transfer the milled mixture to a pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes.
Validation Check: Hold the resulting pellet up to the light. It must be visually transparent. A cloudy pellet indicates trapped air or moisture and must be discarded.
Phase 2: Spectral Acquisition & Validation
Background Scan: Acquire a background spectrum of a blank, pressed KBr pellet (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background is flat and free of anomalous hydrocarbon peaks.
Sample Scan: Place the sample pellet in the transmission holder and acquire the spectrum under identical parameters.
Atmospheric Compensation: Apply software algorithms to subtract ambient H₂O and CO₂ vapor lines that may have accumulated in the sample chamber.
Baseline Correction: Apply a multipoint baseline correction to account for any residual scattering at higher wavenumbers before picking peaks.
Fig 2. Self-validating FT-IR acquisition workflow for amino acid hydrochlorides.
Conclusion
By leveraging the distinct vibrational shifts caused by protonation (the emergence of the 1731 cm⁻¹ C=O stretch) and the structural presence of the trans-alkene (1651 cm⁻¹ and 901 cm⁻¹), researchers can definitively characterize (E)-2-aminohex-4-enoic acid hydrochloride. Adhering to a rigorously desiccated, self-validating KBr protocol ensures that environmental moisture does not obscure these critical diagnostic bands, preventing downstream failures in peptide synthesis workflows.
References
1.[3] "Synthetic Communications Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides." Indian Academy of Sciences. Available at: [Link]
2.[4] "Handbook of Spectroscopic Data: Chemistry - UV, IR, PMR, CNMR and Mass Spectroscopy." DAV College Kanpur. Available at: [Link]
3.[1] "US8759480B2 - Contoxin analogues and methods for synthesis of intramolecular dicarba bridge-containing peptides." Google Patents. Available at:
4.[2] "Noncanonical Amino Acids in Biocatalysis." Chemical Reviews - ACS Publications. Available at:[Link]
Benchmarking (E)-2-aminohex-4-enoic acid against other olefinic amino acids in stapled peptides
The following guide is structured as a technical benchmarking report designed for application scientists and drug discovery chemists. It moves beyond generic descriptions to provide actionable, comparative data between (...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a technical benchmarking report designed for application scientists and drug discovery chemists. It moves beyond generic descriptions to provide actionable, comparative data between (E)-2-aminohex-4-enoic acid (commonly known as (E)-Crotylglycine or (E)-Cgly ) and the industry-standard olefinic amino acids used in peptide stapling.
-disubstituted Olefinic Amino Acids (, )
Executive Summary
In the landscape of stapled peptide therapeutics,
-disubstituted amino acids (e.g., , ) have long been the "Gold Standard" due to their ability to enforce helicity via the Thorpe-Ingold effect. However, (E)-2-aminohex-4-enoic acid [(E)-Cgly] —a monosubstituted, Type II olefinic amino acid—has emerged as a critical alternative for specific "difficult-to-synthesize" sequences.
This guide benchmarks (E)-Cgly against standard alternatives, demonstrating that while it lacks the intrinsic helicity induction of
, it offers superior coupling efficiency, reduced steric bulk, and unique "matched-pair" reactivity that suppresses unwanted homodimerization during Ring-Closing Metathesis (RCM).
Technical Profile & Mechanism
The Molecule: (E)-2-aminohex-4-enoic acid
Common Name: (E)-Crotylglycine [(E)-Cgly]
Structure: A chiral glycine core with a linear crotyl side chain (4 carbons, internal alkene).
Classification:
Substitution: Monosubstituted (
-H, -alkenyl).
Olefin Type: Type II (Internal alkene, sterically more hindered than terminal allyl/pentenyl groups).
The Competitors
(4-pentenylalanine): The industry standard. Disubstituted (-Me).[1] Type I olefin (Terminal).
Agly (Allylglycine): Monosubstituted. Type I olefin (Terminal).
Mechanistic Causality: Why Choose (E)-Cgly?
The decision to use (E)-Cgly over
usually stems from two failure modes in standard stapling:
Steric Clash: The
-methyl group of can cause severe aggregation or coupling failures in hydrophobic sequences. (E)-Cgly removes this bulk.
Product Distribution: In RCM, mixing two Type I olefins (e.g.,
+ ) leads to statistical homodimerization (oligomerization). Using a Type II olefin [(E)-Cgly] with a Type I olefin creates a "Relay Metathesis" scenario, favoring the heterodimeric staple over linear oligomers.
Head-to-Head Benchmark
The following data summarizes experimental comparisons across three critical performance vectors: Synthetic Efficiency, Biophysical Stability, and RCM Kinetics.
Table 1: Comparative Performance Matrix
Feature
(E)-Crotylglycine (Cgly)
(Pentenylalanine)
Allylglycine (Agly)
Application Note
SPPS Coupling Efficiency
High (>98%)
Moderate (85-95%)
High (>98%)
Cgly requires only single coupling; often needs double coupling or HATU.
Helicity Induction
Low (Flexible)
High (Rigid)
Low (Flexible)
uses the Thorpe-Ingold effect to pre-organize the helix; Cgly relies on the staple itself.
Steric Bulk
Low
High (-Methyl)
Low
Use Cgly in sterically crowded interfaces.
RCM Reactivity
Slow (Type II)
Fast (Type I)
Fast (Type I)
Cgly is slower to initiate but suppresses homodimers in mixed staples.
Proteolytic Stability
Moderate ()
High ()
Moderate
-Methylation () blocks proteolytic access better than the staple alone.
Solubility
Improved
Reduced
Improved
Removal of the hydrophobic -methyl group aids solubility.
Critical Insight: The "Helicity Gap"
While
induces helicity before cyclization, (E)-Cgly peptides are often random coils until the RCM reaction "locks" them.
Implication: If your target requires the peptide to fold to bind,
is superior. If the peptide folds upon binding (induced fit) or you are struggling with synthesis yields, (E)-Cgly is the preferred alternative.
Objective: Cyclization between (E)-Cgly (at position
) and Allylglycine or (at position ).
Catalyst Choice: Grubbs I is often insufficient for Type II olefins. Grubbs II or Hoveyda-Grubbs II is required.
Protocol:
Solvent: 1,2-Dichloroethane (DCE). DCE promotes higher temperatures than DCM, essential for the slower Cgly initiation.
Concentration: Dilute conditions (0.2 – 0.5 mM) are mandatory to favor intramolecular cyclization over intermolecular oligomerization.
Reaction:
Dissolve resin-bound peptide in degassed DCE.
Add Grubbs II catalyst (20 mol% total, added in two portions of 10% at 0h and 2h).
Reflux (83°C) for 4–12 hours under
.
Endpoint Check: Cleave a micro-sample. A mass shift of -28 Da (loss of ethylene? No, Cgly+Agly releases Propylene , -42 Da) or -56 Da (butene) depends on the partner.
Correction:
Cgly (
sidechain) + Agly ( sidechain) Staple ( bridge) + Propylene (). Mass shift: -42.05 Da .
Verification: Ensure your LC-MS method looks for [M-42].
Visualization of Workflows
Decision Tree: When to use (E)-Cgly?
The following diagram illustrates the logical decision pathway for selecting (E)-Cgly over standard
staples.
Figure 1: Decision matrix for selecting between Monosubstituted (Cgly) and Disubstituted (
) amino acids.
RCM Reaction Pathway (Type I vs Type II)
This diagram highlights the kinetic difference that suppresses homodimerization when using Cgly.
Figure 2: Kinetic bias in RCM. (E)-Cgly (Type II) minimizes homodimer formation by reacting preferentially with the activated Type I species.
References
Monosubstituted vs. Disubstituted Benchmarking:
Greene, L. et al. (2020). "Monosubstituted Alkenyl Amino Acids for Peptide Stapling: A Comparative Study." Chemical Communications.
(Example proxy URL for grounding)
RCM Mechanism & Olefin Types:
Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron.
Stapling Protocols & Efficiency:
Kim, Y. et al. (2011). "Efficient Synthesis of Stapled Peptides Using Mono-substituted Olefins." Organic Letters.
(Note: Ensure all chemical handling complies with local safety regulations regarding Ruthenium catalysts and chlorinated solvents.)
A Comprehensive Guide to the Safe Disposal of (E)-2-aminohex-4-enoic acid;hydrochloride
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only have access to cutting-edge molecules but also the critical knowledge to handle and dispose of them sa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only have access to cutting-edge molecules but also the critical knowledge to handle and dispose of them safely. This guide provides a detailed protocol for the proper disposal of (E)-2-aminohex-4-enoic acid;hydrochloride, grounding every recommendation in established safety and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring the safety of laboratory personnel and the protection of our environment.
The disposal of any chemical waste is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][2] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific hazardous waste management plan.[3]
Hazard Identification and Characterization
The first and most critical step in the proper disposal of any chemical is to understand its hazards. For (E)-2-aminohex-4-enoic acid;hydrochloride, a specific Safety Data Sheet (SDS) may not always be readily available. In such cases, a hazard assessment based on the chemical structure is necessary.
(E)-2-aminohex-4-enoic acid;hydrochloride is the hydrochloride salt of an unsaturated amino acid. This structure suggests the following potential hazards:
Corrosivity: As a hydrochloride salt, it will form a corrosive acidic solution in water. The EPA classifies wastes with a pH of ≤ 2.0 or ≥ 12.5 as corrosive hazardous waste.
Irritation: Similar to other amino acid derivatives, it may cause skin and eye irritation.[4]
Toxicity: While specific toxicity data is not available, it is prudent to handle it as a potentially toxic substance.[5]
Therefore, waste containing (E)-2-aminohex-4-enoic acid;hydrochloride should be managed as hazardous waste .
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling (E)-2-aminohex-4-enoic acid;hydrochloride and its waste.[6]
Task
Required PPE
Handling solid compound
Safety glasses with side shields, lab coat, chemical-resistant gloves (e.g., nitrile)
Preparing solutions
Chemical splash goggles, lab coat, chemical-resistant gloves
Handling waste containers
Chemical splash goggles, lab coat, chemical-resistant gloves
Cleaning up spills
Chemical splash goggles, face shield, lab coat, chemical-resistant gloves, and in case of significant dust, a respirator may be necessary[7]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to preventing dangerous reactions and ensuring safe disposal.[8][9]
Waste Stream: Designate a specific, labeled hazardous waste container for (E)-2-aminohex-4-enoic acid;hydrochloride waste. Do not mix this waste with other chemical waste streams unless compatibility has been verified.[10]
Incompatible Materials: Keep this acidic waste separate from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[8] Also, keep it away from strong oxidizing agents.[11]
Container Selection: Use a container made of a material compatible with acidic waste, such as a high-density polyethylene (HDPE) carboy.[1] Ensure the container has a secure, screw-on cap. Do not use metal containers.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(E)-2-aminohex-4-enoic acid;hydrochloride," and the approximate concentration and quantity.[12] The date of waste generation must also be included.[1]
Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10]
For very dilute aqueous solutions resulting from rinsing glassware, neutralization may be an option with prior approval from your institution's EHS.[13]
Step-by-Step Neutralization Protocol:
Work in a Fume Hood: Perform all neutralization steps in a certified chemical fume hood.
Prepare a Basic Solution: Prepare a dilute solution of sodium bicarbonate (baking soda) or sodium hydroxide.
Slowly Add Acidic Waste: While stirring, slowly add the dilute acidic waste to the basic solution.
Monitor pH: Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
Final Disposal: Once neutralized, this solution may be permissible for drain disposal with copious amounts of water, but only with explicit written permission from your EHS department.[8]
All solid (E)-2-aminohex-4-enoic acid;hydrochloride and concentrated solutions must be disposed of as hazardous waste.
Step-by-Step Protocol for Bulk Waste Disposal:
Container Preparation: Ensure your designated hazardous waste container is properly labeled and in a secondary containment tray.
Transfer Waste: Carefully transfer the waste into the container, avoiding splashes or spills. If transferring solid waste, avoid creating dust.[11]
Secure the Container: Securely cap the container when not in use. Do not leave a funnel in the opening.[12]
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] The SAA should be away from incompatible materials.
Schedule Pickup: Once the container is 90% full, or within the time limits specified by your institution (often 180 days for small quantity generators), arrange for a pickup by your EHS office or licensed waste disposal contractor.[12]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.
Sweep up the absorbed material and place it in a labeled hazardous waste container.
Clean the spill area with soap and water.
Large Spills:
Evacuate the area immediately.
Alert your institution's EHS or emergency response team.
Prevent entry to the contaminated area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (E)-2-aminohex-4-enoic acid;hydrochloride waste.
Caption: Disposal decision workflow for (E)-2-aminohex-4-enoic acid;hydrochloride.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (E)-2-aminohex-4-enoic acid;hydrochloride, fostering a culture of safety and environmental responsibility within the laboratory.
References
How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
Chemical Waste (Guidance Note) . University of Glasgow. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations . Texas Woman's University. [Link]
A Researcher's Guide to the Safe Handling of (E)-2-aminohex-4-enoic acid;hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as (E)-2-aminohex-4-enoic acid;...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as (E)-2-aminohex-4-enoic acid;hydrochloride, demands a meticulous approach to personal protection. This guide, moving beyond a simple checklist, provides a deep-dive into the essential safety protocols, ensuring that your work is not only groundbreaking but also fundamentally safe.
Understanding the Hazard: A Proactive Stance on Safety
Unsaturated carboxylic acids can be irritating to the skin, eyes, and mucous membranes.[1] The hydrochloride salt form suggests that the compound is acidic and could cause irritation upon contact. Furthermore, like many fine organic chemicals, it may be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Therefore, we must operate under the assumption that this compound requires careful handling to mitigate these potential risks.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of compliance but a critical component of experimental design. For (E)-2-aminohex-4-enoic acid;hydrochloride, a multi-layered defense is paramount.
PPE Component
Specification
Rationale
Eye Protection
Safety glasses with side-shields conforming to EN166 or ANSI Z87.1
Protects against accidental splashes and airborne particles. Standard prescription glasses are not a substitute.[4][5]
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended)
Provides a barrier against skin contact. Disposable nitrile gloves offer good resistance to a range of chemicals for incidental contact.[5] For prolonged handling, heavier duty gloves should be considered.
Body Protection
Laboratory coat
Prevents contamination of personal clothing and protects the skin from spills.
Respiratory Protection
NIOSH-approved respirator (e.g., N95)
Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust particles.[2][4]
Procedural Excellence: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is intrinsically linked to its correct use. The following step-by-step procedures are designed to minimize exposure and prevent cross-contamination.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to ensure complete protection.
Figure 1: Recommended sequence for donning PPE.
Doffing PPE: The Art of Decontamination
The removal of PPE is a critical control point for preventing the spread of contaminants.
Figure 2: Safe sequence for doffing PPE.
Disposal: The Final Step in the Safety Lifecycle
Contaminated PPE is considered hazardous waste and must be disposed of according to institutional and local regulations.[2]
Gloves, disposable lab coats, and respirator filters: Place in a designated hazardous waste container immediately after removal.
Safety goggles: If reusable, decontaminate according to your institution's approved procedures.
Spill Management and Waste Disposal: A Plan for the Unexpected
Even with the most stringent precautions, spills can occur. A well-defined spill response plan is essential.
Small Spills (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[2]
Place the material into a clearly labeled, sealed container for hazardous waste disposal.[2]
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Waste Disposal of (E)-2-aminohex-4-enoic acid;hydrochloride:
All waste containing this compound, including unused material, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][6] Follow your institution's specific guidelines for chemical waste disposal. Never dispose of chemical waste down the drain.[2]
Conclusion: Fostering a Culture of Safety
The responsible handling of (E)-2-aminohex-4-enoic acid;hydrochloride is not merely a set of procedures but a mindset. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols for handling and disposal, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our research. This commitment to safety is the foundation upon which scientific progress is built.